molecular formula C14H7BrClNO2 B2944630 Neutrophil elastase inhibitor 3

Neutrophil elastase inhibitor 3

Numéro de catalogue: B2944630
Poids moléculaire: 336.57 g/mol
Clé InChI: WXWVDINGZQKMMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Neutrophil elastase inhibitor 3 is a useful research compound. Its molecular formula is C14H7BrClNO2 and its molecular weight is 336.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(2-bromophenyl)-5-chloro-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClNO2/c15-9-5-2-1-4-8(9)13-17-11-7-3-6-10(16)12(11)14(18)19-13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWVDINGZQKMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=CC=C3)Cl)C(=O)O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Chemical Profile of Neutrophil Elastase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of a specific benzoxazinone (B8607429) analog identified as Neutrophil Elastase Inhibitor 3. The document details experimental protocols for its synthesis and evaluation, presents quantitative data in a structured format, and visualizes key pathways and workflows to support further research and development in the field of neutrophil elastase inhibition.

Chemical Structure and Identification

This compound, a compound available through MedChemExpress, is chemically identified as 2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one. Its chemical structure and key identifiers are provided below.

IdentifierValue
Chemical Name 2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one
CAS Number 1234707-32-4[1][2][3]
Molecular Formula C₁₄H₈BrClNO₂
Molecular Weight 336.57 g/mol

Synthesis of Benzoxazinone Analogs

Representative Experimental Protocol: Synthesis of 2-phenyl-4H-benzo[d][5][6]oxazin-4-one

This protocol describes the synthesis of a closely related, unsubstituted analog and can be modified by using the appropriately substituted starting materials (e.g., 2-amino-5-chlorobenzoic acid and 2-bromobenzoyl chloride) to obtain this compound.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Solvent/Catalyst cluster_2 Product A Anthranilic Acid D 2-phenyl-4H-benzo[d][1,3]oxazin-4-one A->D B Benzoyl Chloride B->D C Pyridine (B92270) C->D

Caption: General synthesis of 2-phenyl-4H-benzo[d][4][5]oxazin-4-one.

Materials:

Procedure:

  • To a solution of anthranilic acid (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere, add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the desired 2-phenyl-4H-benzo[d][4][5]oxazin-4-one.[6]

Biological Activity and Quantitative Data

This compound has been evaluated for its ability to inhibit neutrophil elastase (NE) release and has shown efficacy in a preclinical model of acute lung injury.

AssayDescriptionResult
Neutrophil Elastase Release Inhibition Inhibition of fMLP-induced neutrophil elastase release from human neutrophils.IC₅₀ = 80.8 nM[1]
In Vivo Efficacy Attenuation of myeloperoxidase (MPO) activity and edema in a rat model of trauma-hemorrhagic shock.Significant attenuation at 1 mg/kg (intravenous)[1]

Experimental Protocols for Biological Evaluation

In Vitro Neutrophil Elastase Release Assay

This protocol outlines a general procedure for assessing the inhibitory effect of a compound on neutrophil elastase release from stimulated human neutrophils.

Experimental Workflow:

G A Isolate human neutrophils from whole blood B Pre-incubate neutrophils with This compound or vehicle control A->B C Stimulate neutrophils with fMLP to induce elastase release B->C D Centrifuge to pellet cells C->D E Transfer supernatant to a new plate D->E F Add a specific NE substrate E->F G Measure product formation (e.g., absorbance or fluorescence) over time F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for in vitro neutrophil elastase release assay.

Materials:

  • Isolated human neutrophils

  • This compound

  • fMLP (N-Formylmethionyl-leucyl-phenylalanine)

  • A specific chromogenic or fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

  • Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Isolate human neutrophils from fresh, anticoagulated whole blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Resuspend the purified neutrophils in assay buffer to the desired concentration.

  • In a 96-well plate, add the neutrophil suspension to each well.

  • Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate neutrophil degranulation by adding fMLP to a final concentration of, for example, 1 µM.

  • Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C to allow for elastase release.

  • Centrifuge the plate to pellet the neutrophils.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Add the neutrophil elastase substrate to each well.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the rate of substrate cleavage, which is proportional to the amount of released elastase.

  • Determine the percentage of inhibition for each concentration of the inhibitor and calculate the IC₅₀ value.[7][8][9]

In Vivo Hemorrhagic Shock Model and Myeloperoxidase (MPO) Assay

This protocol describes a general procedure for a rat model of hemorrhagic shock followed by resuscitation and subsequent measurement of lung MPO activity as an indicator of neutrophil infiltration.

Experimental Workflow:

G A Induce hemorrhagic shock in rats (e.g., by controlled blood withdrawal) B Administer Neutrophil Elastase Inhibitor 3 (e.g., 1 mg/kg, i.v.) at the onset of resuscitation A->B C Resuscitate with shed blood and/or fluids B->C D Euthanize animals at a specified time point C->D E Harvest lung tissue D->E F Homogenize lung tissue E->F G Perform Myeloperoxidase (MPO) assay on the tissue homogenate F->G H Quantify MPO activity (spectrophotometrically) G->H

Caption: In vivo hemorrhagic shock and MPO assay workflow.

Materials:

  • Sprague-Dawley rats

  • Anesthetic

  • Catheters

  • Syringes

  • This compound

  • Saline or other resuscitation fluids

  • MPO assay kit or reagents (e.g., o-dianisidine dihydrochloride, hydrogen peroxide)

  • Homogenizer

  • Spectrophotometer

Procedure:

  • Anesthetize the rats and cannulate the femoral artery and vein for blood pressure monitoring, blood withdrawal, and drug/fluid administration.

  • Induce hemorrhagic shock by withdrawing blood to maintain a mean arterial pressure of 30-40 mmHg for a specified period (e.g., 60 minutes).[10]

  • At the end of the shock period, begin resuscitation by reinfusing the shed blood and/or administering fluids.

  • At the start of resuscitation, administer this compound (1 mg/kg) or vehicle control intravenously.

  • After a set reperfusion period (e.g., 2-4 hours), euthanize the animals.

  • Harvest the lungs, weigh them, and homogenize a portion of the lung tissue in a suitable buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Perform the MPO assay on the supernatant. This typically involves measuring the H₂O₂-dependent oxidation of a substrate (e.g., o-dianisidine or tetramethylbenzidine) spectrophotometrically.

  • Calculate and compare the MPO activity between the treated and control groups to assess the effect of the inhibitor on neutrophil infiltration in the lungs.[11][12][13]

Neutrophil Elastase Signaling in Acute Lung Injury

Neutrophil elastase contributes to the pathogenesis of acute lung injury (ALI) through various mechanisms, including the degradation of extracellular matrix proteins and the activation of pro-inflammatory signaling pathways. Inhibition of neutrophil elastase is a therapeutic strategy to mitigate these effects.

G cluster_0 Inflammatory Stimulus (e.g., LPS, fMLP) cluster_1 Neutrophil Elastase (NE) Release cluster_2 Pathophysiological Effects in Lung cluster_3 Clinical Manifestation A Neutrophil Activation B NE Release A->B D Extracellular Matrix Degradation (e.g., elastin, collagen) B->D E Epithelial & Endothelial Injury B->E F Pro-inflammatory Cytokine Release (e.g., IL-8, TNF-α) B->F C Neutrophil Elastase Inhibitor 3 C->B G Increased Vascular Permeability D->G E->G F->G H Acute Lung Injury (ALI) G->H

Caption: Simplified signaling pathway of neutrophil elastase in acute lung injury.

This guide provides a foundational understanding of this compound, offering detailed protocols and data to aid researchers in their exploration of novel therapeutics for inflammatory diseases. The provided methodologies can be adapted and expanded upon for further preclinical development and investigation.

References

The Discovery and Development of GW311616 (Neutrophil Elastase Inhibitor 3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a potent serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system, playing a key role in host defense against pathogens. However, excessive or unregulated NE activity is a major driver of tissue damage and inflammation in a variety of chronic respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and bronchiectasis.[1][2] This pathological role has established NE as a significant therapeutic target. The central hypothesis is that inhibiting excess NE can restore the protease-antiprotease balance in the lungs, thereby reducing inflammation, preventing further tissue degradation, and halting disease progression.[2][3]

This technical guide focuses on the discovery and development of GW311616 , a potent, orally bioavailable, and long-acting inhibitor of human neutrophil elastase, which has also been referenced in chemical databases as "Neutrophil elastase inhibitor 3".[4] We will explore its preclinical data, the experimental methodologies used for its evaluation, and the broader context of NE inhibitor development.

Discovery and Lead Optimization

The discovery of GW311616 emerged from efforts to identify potent, intracellularly active NE inhibitors with favorable pharmacokinetic profiles suitable for oral administration.[5] The development program focused on a trans-lactam chemical scaffold.

High-Throughput Screening (HTS) for Hit Identification

The initial phase of discovering novel NE inhibitors typically involves high-throughput screening of large compound libraries to identify "hits"—molecules that demonstrate inhibitory activity against the target enzyme. A common and robust method for this is a fluorometric assay.

View Detailed HTS Protocol

Objective: To identify compounds that inhibit human neutrophil elastase (HNE) activity from a large chemical library.

Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (Suc-AAPV-AMC). In its intact form, the substrate's fluorescence is quenched. Upon cleavage by HNE, the free 7-amino-4-methylcoumarin (B1665955) (AMC) is released, producing a fluorescent signal directly proportional to enzyme activity. Inhibitors will reduce the rate of this reaction.

Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • Fluorogenic Substrate (e.g., Suc-AAPV-AMC)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

  • Dimethyl Sulfoxide (DMSO) for compound dissolution

  • Control Inhibitor (e.g., Sivelestat or SPCK)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Compound Plating:

    • Test compounds are typically dissolved in 100% DMSO to a stock concentration of 10 mM.

    • Using an acoustic liquid handler, nanoliter volumes of compound stocks are dispensed into the 384-well assay plates to achieve a final screening concentration (e.g., 10 µM).

    • Control wells are prepared:

      • Negative Control (100% activity): DMSO only.

      • Positive Control (0% activity): A known potent inhibitor (e.g., Sivelestat) at a concentration sufficient for complete inhibition (e.g., 50 µM).

  • Enzyme Addition:

    • Prepare a working solution of HNE in Assay Buffer (e.g., at a final concentration of 25-50 ng/mL).

    • Dispense 20 µL of the HNE solution into each well of the assay plate containing the test compounds and controls.

    • Mix by gentle shaking and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition & Measurement:

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., at a final concentration of 100 µM).

    • Dispense 20 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 15-30 minutes, with readings taken every 60 seconds.

  • Data Analysis:

    • The rate of reaction (slope of fluorescence vs. time) is calculated for each well.

    • The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))

    • "Hits" are identified as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or a Z-score > 3).

Structure-Activity Relationship (SAR) and Lead Optimization

Following hit identification, a medicinal chemistry campaign is initiated to synthesize analogs and establish a structure-activity relationship (SAR). The goal is to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, oral bioavailability). For GW311616, this process led to a trans-lactam core structure that demonstrated high potency and the desired pharmacokinetic characteristics.[5]

Preclinical Characterization of GW311616

In Vitro Potency and Selectivity

GW311616 was characterized as a potent and selective inhibitor of human neutrophil elastase. Its inhibitory activity is quantified by its IC50 (the concentration required to inhibit 50% of enzyme activity) and Ki (the inhibition constant). Critically, its selectivity was assessed against other related serine proteases to ensure a targeted mechanism of action and reduce the potential for off-target effects.

ParameterValueTarget EnzymeNotes
IC50 22 nMHuman Neutrophil ElastaseDemonstrates high potency in a cell-free enzymatic assay.[4]
Ki 0.31 nMHuman Neutrophil ElastaseIndicates very tight binding to the enzyme.[4]
Selectivity IC50 >100 µMTrypsin, Cathepsin G, PlasminShows high selectivity against other key serine proteases.[6]
Selectivity IC50 >3 µMChymotrypsin, tPAFurther demonstrates a favorable selectivity profile.[6]

Table 1: In Vitro Inhibitory Profile of GW311616.

Cell-Based Activity

To confirm that the inhibitor could effectively target NE within a cellular environment, experiments were conducted using the human monocytic cell line U937, which expresses neutrophil elastase.

View Detailed Cell-Based Assay Protocol

Objective: To evaluate the ability of GW311616 to inhibit intracellular neutrophil elastase activity and affect cell proliferation and apoptosis in U937 cells.

Principle: U937 cells are treated with the inhibitor, and the effects on NE activity, cell viability (MTT assay), and apoptosis (Annexin V/PI staining) are measured.

Materials:

  • U937 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • GW311616 and Sivelestat (as a comparator)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • ELISA kit for NE quantification

  • Colorimetric NE activity assay kit

  • Flow cytometer, transmission electron microscope, and plate reader

Procedure:

  • Cell Culture:

    • Culture U937 cells in RPMI-1640 + 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Proliferation (MTT Assay):

    • Seed U937 cells in 96-well plates.

    • Treat cells with varying concentrations of GW311616 (e.g., 20-320 µM) for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

    • Calculate the IC50 for cell proliferation. For GW311616, the IC50 was found to be 150 µmol/L.[7]

  • Apoptosis Analysis (Flow Cytometry):

    • Treat U937 cells with GW311616 (e.g., 150 µmol/L) for 48 hours.

    • Harvest the cells, wash with PBS, and resuspend in binding buffer.

    • Stain the cells with Annexin V-FITC and PI according to the kit manufacturer's instructions.

    • Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis.

    • Results showed that 150 µmol/L GW311616 induced a significantly higher rate of apoptosis (13.60%) compared to a comparator, Sivelestat (3.69%).[7]

  • Intracellular NE Activity and Content:

    • Treat U937 cells with inhibitors as described above.

    • Lyse the cells to release intracellular contents.

    • Measure the total NE protein content using an ELISA kit.

    • Measure the NE enzymatic activity using a colorimetric or fluorometric assay.

    • Results indicated that GW311616 significantly reduced both the content and activity of NE in U937 cells.[7]

In Vivo Pharmacokinetics and Pharmacodynamics

The preclinical development of GW311616 included evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in animal models to assess its potential for clinical use.

SpeciesDose RouteKey FindingsHalf-life (t½)
Rat OralModerate terminal elimination half-life.1.5 hours
Dog OralAt 2 mg/kg, rapidly abolishes circulating NE activity with >90% inhibition maintained for 4 days.[4]1.1 hours

Table 2: Preclinical Pharmacokinetic Profile of GW311616.[4]

In Vivo Efficacy Models

The efficacy of NE inhibitors is tested in animal models that recapitulate key aspects of human respiratory diseases like COPD. A widely used model is the elastase-induced lung injury model.

View Detailed In Vivo Lung Injury Protocol

Objective: To evaluate the therapeutic efficacy of a neutrophil elastase inhibitor in a mouse model of elastase-induced lung injury, which mimics emphysema.

Principle: A single intratracheal or oropharyngeal instillation of elastase (typically porcine pancreatic elastase, PPE) into the lungs of mice induces an inflammatory response, neutrophil infiltration, and progressive destruction of alveolar walls, leading to an emphysematous phenotype. The test inhibitor is administered to determine if it can prevent or mitigate this damage.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Porcine Pancreatic Elastase (PPE)

  • Test inhibitor (GW311616) and vehicle control

  • Anesthetics (e.g., ketamine/xylazine or isoflurane)

  • Intratracheal instillation device (e.g., MicroSprayer)

  • Equipment for bronchoalveolar lavage (BAL) and lung tissue harvesting/processing

Procedure:

  • Animal Acclimation:

    • House mice in a controlled environment for at least one week prior to the experiment.

  • Inhibitor Administration:

    • Administer GW311616 or its vehicle to the mice via the intended clinical route (e.g., oral gavage) at a predetermined time before the elastase challenge (e.g., 1 hour prior). Dosing may continue for the duration of the study.

  • Elastase Instillation:

    • Anesthetize the mice.

    • Visualize the trachea and deliver a single dose of PPE (e.g., 0.2-1.2 IU in 50 µL of saline) directly into the lungs using an intratracheal sprayer. Control animals receive saline only.

    • Allow the animals to recover from anesthesia.

  • Endpoint Analysis (e.g., at Day 21):

    • Bronchoalveolar Lavage (BAL): Euthanize the mice and cannulate the trachea. Lavage the lungs with sterile saline.

      • Cell Count: Perform total and differential cell counts on the BAL fluid to quantify inflammation (especially neutrophils).

      • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the BAL fluid by ELISA.

    • Lung Histology:

      • Perfuse the lungs and inflate them with 4% paraformaldehyde at a constant pressure (e.g., 25 cmH2O).

      • Embed the fixed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

      • Morphometry: Quantify the degree of emphysema by measuring the mean linear intercept (Lm), an indicator of airspace enlargement.

    • Lung Function: Assess changes in lung mechanics, such as compliance and elastance, using a specialized ventilator system (e.g., FlexiVent).

Expected Outcome: Effective inhibitors like GW311616 are expected to significantly reduce the influx of neutrophils into the BAL fluid, lower pro-inflammatory cytokine levels, and preserve normal lung architecture (i.e., prevent the increase in mean linear intercept) compared to vehicle-treated, elastase-challenged animals.

Mechanism of Action and Signaling Pathways

Neutrophil elastase contributes to the pathology of inflammatory lung diseases through several mechanisms. Understanding these pathways is crucial for appreciating the therapeutic rationale for inhibitors like GW311616.

Key Pathogenic Roles of Neutrophil Elastase:

  • Extracellular Matrix Degradation: NE directly degrades elastin, a critical component of the lung's extracellular matrix, leading to the loss of lung elasticity and the development of emphysema.

  • Inflammation Amplification: NE can cleave and activate pro-inflammatory cytokines and chemokines, creating a vicious cycle of neutrophil recruitment and activation.[8]

  • Mucus Hypersecretion: NE is a potent secretagogue, stimulating goblet cells to produce excess mucus, which contributes to airway obstruction.

  • Receptor Activation: NE can cleave and activate Protease-Activated Receptor-2 (PAR-2) on epithelial cells, triggering intracellular signaling cascades (e.g., via ERK) that result in the production of neutrophil chemoattractants like IL-8.[8]

The development of an NE inhibitor like GW311616 follows a logical progression from initial concept to preclinical validation, as illustrated in the workflow below.

Drug_Discovery_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development Target Target Identification (Neutrophil Elastase) HTS High-Throughput Screening (HTS) Target->HTS SAR SAR Studies (Potency & Selectivity) Hit_ID Hit Identification HTS->Hit_ID Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo_PKPD In Vivo PK/PD (Rodent, Dog) ADME In Vitro ADME/ Toxicology ADME->Lead_Opt Lead_Opt->In_Vivo_PKPD Candidate Candidate Selection (GW311616) In_Vivo_PKPD->Candidate Efficacy In Vivo Efficacy Models (Elastase-Induced Injury) Efficacy->Candidate NE_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., Smoke, Pathogen) Neutrophil Neutrophil Stimulus->Neutrophil Activation NE Neutrophil Elastase (NE) Neutrophil->NE Release EpithelialCell Airway Epithelial Cell NE->EpithelialCell Acts on PAR2 PAR-2 Receptor NE->PAR2 Cleavage & Activation ECM Elastin Degradation (Emphysema) NE->ECM ERK ERK Pathway PAR2->ERK NFkB NF-κB Pathway PAR2->NFkB IL8 IL-8 Production ERK->IL8 NFkB->IL8 IL8->Neutrophil Chemoattraction (Positive Feedback) Inhibitor GW311616 Inhibitor->NE Inhibition

References

Pharmacological Profile of a Novel Benzoxazinone-Based Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound designated "Neutrophil elastase inhibitor 3" is a benzoxazinone (B8607429) analog, also referred to as compound 13 in some commercial contexts.[1] Publicly available data on this specific molecule is limited. This guide provides a comprehensive pharmacological profile by integrating the available information on "this compound (compound 13)" with data from well-characterized neutrophil elastase (NE) inhibitors to present a representative profile for this class of compounds. This approach is intended to offer a valuable framework for research and development professionals.

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[2] While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its dysregulated activity in the extracellular space contributes to the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[2][3][4] NE can degrade a wide range of extracellular matrix proteins, such as elastin, leading to tissue damage.[3] Consequently, the development of potent and selective NE inhibitors is a significant therapeutic strategy. This document outlines the pharmacological profile of a benzoxazinone-based neutrophil elastase inhibitor, referred to as "this compound."

Mechanism of Action

Neutrophil elastase inhibitors, including benzoxazinone analogs, function by binding to the active site of the NE enzyme, thereby preventing its proteolytic activity.[5] This inhibition mitigates the downstream pathological effects of excessive NE activity, such as tissue degradation and amplification of the inflammatory response.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Tissue Damage) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation Extracellular Matrix (ECM) Degradation (e.g., Elastin) NE_Release->ECM_Degradation Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage NE_Inhibitor This compound NE_Inhibitor->Inhibition

Figure 1: Mechanism of Action of this compound.

In Vitro Pharmacology

The in vitro activity of "this compound" has been characterized, demonstrating its potency in inhibiting NE activity.

Table 1: In Vitro Activity of this compound

ParameterValueDescription
IC50 (NE Release) 80.8 nMThe half-maximal inhibitory concentration against neutrophil elastase release.[1]

Note: Further characterization, such as determination of the inhibition constant (Ki) and selectivity against other proteases, would be necessary for a complete in vitro profile.

In Vivo Pharmacology

Preclinical studies in a rat model of trauma-hemorrhagic shock have demonstrated the in vivo efficacy of "this compound."

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentKey Findings
Rat Trauma-Hemorrhagic Shock1 mg/kg, intravenousSignificantly attenuated the increase in myeloperoxidase (MPO) activity and edema in the lung.[1]

Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity in tissue is a widely used biochemical marker for neutrophil infiltration and inflammation.[6]

Pharmacokinetics

A comprehensive pharmacokinetic profile for "this compound" is not publicly available. The following table presents typical pharmacokinetic parameters for a well-characterized, orally available NE inhibitor, AZD9668, to provide a representative profile.[7]

Table 3: Representative Pharmacokinetic Profile of an Oral Neutrophil Elastase Inhibitor (AZD9668)

ParameterValueDescription
Bioavailability (F%) Not reportedThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Tmax (hours) 0.5 - 1.5Time to reach maximum plasma concentration.[7]
t1/2 (hours) ShortThe time required for the plasma concentration to decrease by half. A short half-life is consistent with twice-daily dosing.[7]
Metabolism Not fully detailedInformation on the metabolic pathways and major metabolites.
Excretion ~40% renal elimination as unchanged compoundThe route of elimination of the drug and its metabolites from the body.[7]

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against human neutrophil elastase (HNE).

start Start prep_reagents Prepare Reagents: - HNE Enzyme Solution - Substrate Solution - Inhibitor Solutions - Assay Buffer start->prep_reagents add_inhibitor Add Inhibitor/Vehicle to 96-well plate prep_reagents->add_inhibitor add_enzyme Add HNE Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Substrate Solution to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Fluorescence/Absorbance (kinetic or endpoint) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Figure 2: Workflow for In Vitro Neutrophil Elastase Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of human neutrophil elastase (HNE) in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a stock solution of a fluorogenic or chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) in a suitable solvent.[8]

    • Prepare serial dilutions of the test inhibitor ("this compound") and a positive control inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test inhibitor or vehicle control, and the HNE solution.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence or absorbance at appropriate wavelengths kinetically over a set period or at a single endpoint.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Rat Model of Trauma-Hemorrhagic Shock

This protocol describes a general method for inducing trauma-hemorrhagic shock in rats to evaluate the in vivo efficacy of therapeutic agents.

start Start anesthetize Anesthetize Rat start->anesthetize catheterize Catheterize Femoral Artery and Vein anesthetize->catheterize trauma Induce Trauma (e.g., laparotomy) catheterize->trauma hemorrhage Induce Hemorrhage: Withdraw blood to lower Mean Arterial Pressure (MAP) trauma->hemorrhage shock Maintain Hypotensive State (Shock Period) hemorrhage->shock resuscitate Resuscitate: Administer shed blood/fluids and Test Compound (i.v.) shock->resuscitate monitor Monitor Vital Signs resuscitate->monitor euthanize Euthanize and Collect Tissues (Lung) monitor->euthanize analyze Analyze Tissues for MPO Activity and Edema euthanize->analyze end End analyze->end

Figure 3: Workflow for Trauma-Hemorrhagic Shock Model in Rats.

Protocol:

  • Animal Preparation:

    • Anesthetize male Wistar or Sprague-Dawley rats.

    • Surgically place catheters in the femoral artery for blood withdrawal and blood pressure monitoring, and in the femoral vein for resuscitation and drug administration.[9]

  • Induction of Trauma and Shock:

    • Induce soft tissue trauma, for example, through a midline laparotomy.[9]

    • Initiate hemorrhage by withdrawing blood via the arterial catheter until the mean arterial pressure (MAP) reaches a target range (e.g., 30-40 mmHg).[9]

    • Maintain the hypotensive state for a specified duration (e.g., 60-90 minutes).

  • Resuscitation and Treatment:

    • Resuscitate the animals by reinfusing the shed blood, often supplemented with crystalloid solutions (e.g., Ringer's lactate).

    • Administer "this compound" (1 mg/kg) or vehicle control intravenously at the onset of resuscitation.

  • Post-operative Care and Tissue Collection:

    • Monitor the animals for a defined period post-resuscitation.

    • At the end of the experiment, euthanize the animals and collect lung tissue for analysis.

Measurement of Myeloperoxidase (MPO) Activity in Lung Tissue

This protocol details the quantification of MPO activity in lung homogenates as an index of neutrophil infiltration.

Protocol:

  • Tissue Homogenization:

    • Excise and weigh a portion of the lung tissue.

    • Homogenize the tissue in an appropriate buffer (e.g., potassium phosphate (B84403) buffer containing a detergent like hexadecyltrimethylammonium bromide).

    • Centrifuge the homogenate to pellet cellular debris.

  • MPO Assay:

    • In a 96-well plate, add the supernatant from the tissue homogenate.

    • Prepare a reaction mixture containing a substrate for MPO (e.g., o-dianisidine dihydrochloride (B599025) or 3,3',5,5'-tetramethylbenzidine) and hydrogen peroxide (H2O2).

    • Add the reaction mixture to the wells containing the supernatant.

  • Data Acquisition and Analysis:

    • Measure the change in absorbance over time at the appropriate wavelength.

    • Calculate MPO activity, typically expressed as units per gram of tissue, based on the rate of change in absorbance.

Conclusion

The benzoxazinone-based "this compound" demonstrates potent in vitro inhibition of neutrophil elastase and in vivo efficacy in a relevant animal model of inflammatory lung injury. While a complete pharmacological profile requires further investigation, the available data, supplemented with representative information for this class of inhibitors, highlights its potential as a therapeutic agent for NE-driven diseases. The experimental protocols provided herein offer a framework for the continued evaluation and characterization of this and other novel neutrophil elastase inhibitors.

References

In-depth Technical Guide: Binding Affinity and Kinetics of Neutrophyl Elastase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Neutrophil Elastase Inhibitor 3, a benzoxazinone (B8607429) analog identified as a potent inhibitor of neutrophil elastase (NE). This document is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics targeting neutrophil elastase.

Quantitative Binding Data

This compound, also referred to as compound 13 in the primary literature, has been evaluated for its inhibitory activity on neutrophil elastase. The available quantitative data is summarized in the table below.

ParameterValueCompoundAssay TypeSource
IC50 80.8 nMThis compound (compound 13)Inhibition of NE release from fMLP-activated human neutrophils[1]

No publicly available data on the direct binding affinity (Kd, Ki) or kinetic parameters (kon, koff) for this compound (compound 13) has been identified in the reviewed literature. The provided IC50 value represents the concentration at which the inhibitor reduces the release of neutrophil elastase from activated neutrophils by 50%.

Experimental Protocols

The following section details the experimental methodology for the determination of the inhibitory activity of this compound on neutrophil elastase release.

Inhibition of Neutrophil Elastase (NE) Release from Activated Human Neutrophils

This protocol is based on the methodology described in the primary literature for a series of benzoxazinone analogs, including this compound[1].

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the release of neutrophil elastase from human neutrophils stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP).

Materials:

  • Human neutrophils isolated from venous blood of healthy donors

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP)

  • Cytochalasin B

  • This compound (or other test compounds)

  • Hank's Balanced Salt Solution (HBSS)

  • Neutrophil elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh, heparinized venous blood using standard methods such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of residual red blood cells.

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 106 cells/mL.

  • Pre-incubation with Inhibitor: In a 96-well plate, add the desired concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO, with final solvent concentration kept below 0.1%) to the neutrophil suspension. Incubate for 15 minutes at 37°C.

  • Priming and Stimulation:

    • Add cytochalasin B (final concentration, e.g., 5 µg/mL) to each well and incubate for 5 minutes at 37°C.

    • Induce neutrophil degranulation by adding fMLP (final concentration, e.g., 100 nM) to the wells.

  • Incubation: Incubate the plate for a further 15-30 minutes at 37°C to allow for elastase release.

  • Termination of Release: Stop the reaction by centrifuging the plate at 4°C to pellet the cells.

  • Elastase Activity Measurement:

    • Transfer the supernatant from each well to a new 96-well plate.

    • Add the neutrophil elastase substrate to each well.

    • Measure the change in absorbance over time at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroanilide substrates) using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each condition.

    • Determine the percentage of inhibition of elastase release for each concentration of the inhibitor compared to the vehicle control (fMLP-stimulated cells without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate Human Neutrophils B Resuspend in HBSS (1x10^6 cells/mL) A->B C Pre-incubate with Inhibitor (15 min, 37°C) B->C D Add Cytochalasin B (5 min, 37°C) C->D E Stimulate with fMLP (15-30 min, 37°C) D->E F Centrifuge to Pellet Cells E->F G Transfer Supernatant F->G H Add NE Substrate G->H I Measure Absorbance H->I J Calculate IC50 I->J

Workflow for NE Release Inhibition Assay.

Signaling Pathways

Neutrophil elastase is a serine protease that, when released, can cleave a wide range of extracellular matrix proteins and other substrates, contributing to tissue damage in inflammatory conditions. The signaling pathways leading to neutrophil degranulation and elastase release are complex and involve the activation of various cell surface receptors and downstream signaling cascades.

fMLP-Induced Neutrophil Activation Pathway

The experimental protocol for determining the IC50 of this compound utilizes fMLP as a stimulant. fMLP is a bacterial-derived peptide that activates the formyl peptide receptor (FPR), a G protein-coupled receptor (GPCR) on the surface of neutrophils. This activation triggers a signaling cascade leading to degranulation and the release of primary granule contents, including neutrophil elastase.

G fMLP fMLP FPR FPR (GPCR) fMLP->FPR Binds to G_protein G Protein Activation FPR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Granule_fusion Primary Granule Fusion with Plasma Membrane Ca_release->Granule_fusion PKC->Granule_fusion NE_release Neutrophil Elastase Release Granule_fusion->NE_release Inhibitor Neutrophil Elastase Inhibitor 3 Inhibitor->NE_release Inhibits

fMLP-induced Neutrophil Degranulation Pathway.

While this compound has been shown to inhibit the release of neutrophil elastase, the precise mechanism by which it does so is not fully elucidated in the public domain. It is possible that the inhibitor acts intracellularly to prevent degranulation or extracellularly to inhibit the activity of released elastase, which might have feedback effects on further degranulation.

Conclusion

This compound is a potent inhibitor of neutrophil elastase release with a reported IC50 of 80.8 nM. While detailed binding affinity and kinetic data are not yet available, the provided experimental protocol for assessing NE release offers a solid foundation for further investigation of this and similar compounds. The fMLP-induced signaling pathway provides a framework for understanding the cellular mechanisms targeted by this class of inhibitors. Further research is warranted to fully characterize the binding kinetics and the precise molecular mechanism of action of this compound, which will be crucial for its potential development as a therapeutic agent for inflammatory diseases.

References

In Vitro Characterization of a Novel Neutrophil Elastase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a potent and selective neutrophil elastase (NE) inhibitor, designated here as Neutrophil Elastase Inhibitor 3. This document details the experimental protocols, presents key quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound were assessed against human neutrophil elastase (hNE) and other related serine proteases. The key quantitative metrics are summarized in the tables below.

Table 1: In Vitro Potency of this compound
Target EnzymeAssay TypeIC50 (nM)
Human Neutrophil Elastase (hNE)Purified Enzyme (Fluorogenic Substrate)0.4[1]
Human Neutrophil Elastase (hNE)Zymosan-Stimulated Human Whole Blood1.0[1]
Human Neutrophil Elastase (hNE)NE Release from Human Neutrophils80.8[2]
Table 2: Selectivity Profile of this compound
ProteaseIC50 (nM)Selectivity (Fold vs. hNE)
Cathepsin G>16000>4000[1]
Proteinase 3 (PR3)>16000>4000[1]
Thrombin19004750
Urokinase660016500

Note: Data for Thrombin and Urokinase are based on a representative N-benzoylindazole derivative NE inhibitor.[3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Human Neutrophil Elastase (hNE) Inhibition Assay (Purified Enzyme)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified hNE.

Materials:

  • Human Neutrophil Elastase (hNE), purified

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • Test Compound (this compound)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Create a serial dilution of the test compound in Assay Buffer.

  • Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 178 µL of Assay Buffer to each well.

  • Add 10 µL of a pre-diluted hNE solution to each well to initiate the reaction.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Zymosan-Stimulated Human Whole Blood Assay

Objective: To assess the inhibitory activity of the compound on NE released from activated neutrophils in a physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood (with anticoagulant)

  • Zymosan A

  • Test Compound

  • Phosphate Buffered Saline (PBS)

  • Fluorogenic NE substrate

Procedure:

  • Pre-warm the human whole blood to 37°C.

  • Incubate the whole blood with various concentrations of the test compound or vehicle for 30 minutes at 37°C.

  • Add zymosan A to a final concentration of 1 mg/mL to stimulate the neutrophils.

  • Incubate for 1 hour at 37°C with gentle agitation.

  • Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.

  • Add the plasma supernatant to a 96-well plate containing the fluorogenic NE substrate.

  • Measure the fluorescence intensity as described in the purified enzyme assay.

  • Determine the IC50 value by plotting the NE activity against the inhibitor concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_potency Potency Determination cluster_selectivity Selectivity Profiling cluster_kinetics Mechanism of Action purified_enzyme Purified hNE Assay ic50_potency IC50 vs. hNE purified_enzyme->ic50_potency whole_blood Zymosan-Stimulated Whole Blood Assay whole_blood->ic50_potency cell_based NE Release Assay (Human Neutrophils) cell_based->ic50_potency protease_panel Serine Protease Panel (Cathepsin G, PR3, etc.) ic50_selectivity IC50 vs. Other Proteases protease_panel->ic50_selectivity enzyme_kinetics Enzyme Kinetics (Ki, Kon, Koff) kinetic_params Kinetic Parameters enzyme_kinetics->kinetic_params start Test Compound (this compound) start->purified_enzyme start->whole_blood start->cell_based start->protease_panel start->enzyme_kinetics profile In Vitro Profile ic50_potency->profile ic50_selectivity->profile kinetic_params->profile

Caption: Workflow for the in vitro characterization of a neutrophil elastase inhibitor.

Neutrophil Elastase Signaling and Inhibition

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ne Neutrophil Elastase (NE) ecm Extracellular Matrix (Elastin, Collagen) ne->ecm Degradation par1 PAR1 Receptor ne->par1 Cleavage & Activation tissue_damage Tissue Damage ecm->tissue_damage g_protein G-Protein Signaling (Gαi) par1->g_protein inhibitor NE Inhibitor 3 inhibitor->ne Inhibition mapk MAPK Pathway g_protein->mapk inflammation Pro-inflammatory Response mapk->inflammation

References

The Role of Sivelestat (Neutrophil Elastase Inhibitor) in Modulating Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key driver of tissue damage and inflammation in a range of pathological conditions, most notably acute respiratory distress syndrome (ARDS) and sepsis. Sivelestat (B1662846) (formerly known as ONO-5046 or LY544349), a specific, competitive inhibitor of neutrophil elastase, has emerged as a significant therapeutic agent for mitigating the destructive consequences of unchecked NE activity. This technical guide provides an in-depth analysis of Sivelestat's mechanism of action, its multifaceted role in modulating critical inflammatory signaling pathways, a compilation of its quantitative efficacy from preclinical and clinical studies, and detailed experimental protocols for its investigation.

Introduction: The Double-Edged Sword of Neutrophil Elastase

Neutrophils form the vanguard of the innate immune system, and their granules are rich with potent enzymes, including neutrophil elastase (NE).[1][2] Under physiological conditions, NE is crucial for degrading bacterial proteins within phagolysosomes and breaking down extracellular matrix (ECM) to facilitate neutrophil migration to sites of infection.[1][2]

However, in states of excessive or dysregulated inflammation, such as sepsis and ARDS, massive neutrophil infiltration and activation lead to the extracellular release of NE.[1][3][4] This unregulated enzymatic activity contributes directly to pathology through several mechanisms:

  • Direct Tissue Damage: Degradation of critical ECM proteins like elastin, collagen, and fibronectin, leading to loss of tissue integrity, particularly in the lung's alveolar-capillary barrier.[1][2]

  • Amplification of Inflammation: NE can process and activate pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-8), creating a vicious cycle of inflammation and neutrophil recruitment.[5][6]

  • Inactivation of Endogenous Inhibitors: NE can degrade natural protease inhibitors, such as α1-proteinase inhibitor, further tipping the balance towards proteolysis.[7]

Given its central role in inflammatory pathology, targeted inhibition of NE represents a compelling therapeutic strategy.

Sivelestat: A Specific Inhibitor of Neutrophil Elastase

Sivelestat sodium hydrate (B1144303) is a synthetic, small-molecule, competitive inhibitor designed for high specificity towards neutrophil elastase.[8] It binds reversibly to the active site of the enzyme, effectively blocking its proteolytic function.[1] This targeted action prevents the degradation of ECM proteins and helps to quell the inflammatory cascade, thereby protecting tissues from enzyme-mediated damage.[1]

Quantitative Efficacy and Specificity of Sivelestat

Sivelestat's potency and selectivity have been characterized across numerous studies. It demonstrates potent inhibition of neutrophil elastase from various species while showing minimal activity against other serine proteases.

Table 1: In Vitro Inhibition Constants for Sivelestat

ParameterSpecies/EnzymeValueReference(s)
IC₅₀ Human Neutrophil Elastase19-49 nM[9]
Rabbit Neutrophil Elastase36 nM[9]
Rat Neutrophil Elastase19 nM[9]
Hamster Neutrophil Elastase37 nM[9]
Mouse Neutrophil Elastase49 nM[9]
Pancreatic Elastase5.6 µM
Ki Human Neutrophil Elastase200 nM[9][10]
No Inhibition Trypsin, Thrombin, Plasmin, Chymotrypsin, Cathepsin G>100 µM[9]

Modulation of Key Inflammatory Signaling Pathways

Sivelestat exerts its anti-inflammatory effects not only by direct enzyme inhibition but also by interfering with critical intracellular signaling pathways that are aberrantly activated by NE.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Mechanism: In lipopolysaccharide (LPS)-stimulated macrophages and endothelial cells, Sivelestat has been shown to decrease the activation of NF-κB.[8][11][12] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] By preventing IκB degradation, Sivelestat blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of its target genes like TNF-α, IL-6, and iNOS.[8][12]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling cluster_inhibitor Inhibition LPS LPS NE Neutrophil Elastase LPS->NE activates IkB IκB Phosphorylation NE->IkB promotes NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes activates Sivelestat Sivelestat Sivelestat->NE inhibits Sivelestat->IkB prevents

Sivelestat's inhibition of the NF-κB signaling cascade.
Modulation of MAP Kinase (JNK) and PI3K/AKT/mTOR Pathways

Recent studies have elucidated Sivelestat's influence on other crucial signaling networks involved in inflammation, cell survival, and apoptosis.

  • JNK/NF-κB Crosstalk: Sivelestat has been found to inhibit the activation of the JNK (c-Jun N-terminal kinase) signaling pathway.[13][14] By limiting JNK phosphorylation, Sivelestat further suppresses the downstream activation of NF-κB, indicating a broader modulatory effect on the inflammatory kinase network.[13][15]

  • Nrf2/HO-1 Activation: Concurrently, Sivelestat promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor for antioxidant response. This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[13][14]

  • PI3K/AKT/mTOR Inhibition: In models of sepsis-induced ALI, Sivelestat has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[16][17] This pathway is critical for cell growth and survival, and its inhibition by Sivelestat leads to a decrease in pro-apoptotic factors (like Bax) and an increase in anti-apoptotic factors (like Bcl-2), suggesting a role in regulating cell fate during severe inflammation.[16][17]

Multi_Pathway cluster_pro Pro-Inflammatory / Pro-Apoptotic cluster_anti Anti-Inflammatory / Antioxidant Sivelestat Sivelestat NE Neutrophil Elastase Sivelestat->NE inhibits JNK JNK Activation Sivelestat->JNK PI3K PI3K/AKT/mTOR Activation Sivelestat->PI3K Nrf2 Nrf2 Nuclear Translocation Sivelestat->Nrf2 NE->JNK NE->PI3K NFkB_act NF-κB Activation JNK->NFkB_act Inflammation Inflammation (IL-8, TNF-α) NFkB_act->Inflammation Apoptosis Apoptosis PI3K->Apoptosis HO1 HO-1 Expression Nrf2->HO1 Resolution Antioxidant & Anti-inflammatory Response HO1->Resolution

Sivelestat's multi-pathway modulatory effects.

Preclinical and Clinical Efficacy

Sivelestat has demonstrated efficacy in a wide range of preclinical animal models and human clinical trials, particularly in the context of ARDS and sepsis.

Table 2: Summary of Preclinical and Clinical Outcomes with Sivelestat Treatment

Study TypeModel / PopulationKey OutcomesReference(s)
Preclinical Rat model of severe burnsImproved ALI symptoms; Decreased serum and lung NE and IL-8 levels.[18]
Rat model of LPS-induced ALIAmeliorated lung injury; Reduced pulmonary edema, MPO-positive cells, and ICAM-1 expression.[11]
Rat model of sepsis (CLP)Improved survival; Reduced serum IL-1β, TNF-α, and IL-6.[6]
Rat model of hemorrhagic shockAmeliorated lung injury.[9]
Clinical Sepsis-induced ARDSImproved oxygenation (PaO₂/FiO₂) within 5 days; May be associated with decreased 28-day mortality.[19][20]
Meta-analysis (septic ARDS)Significantly reduced risk of mortality (OR = 0.63); Reduced ICU length of stay and duration of mechanical ventilation.
Meta-analysis (ALI/ARDS)Improved PaO₂/FiO₂ on day 3; Shortened mechanical ventilation time and ICU stays; Increased ventilator-free days.
Major surgery patientsReduced serum IL-6 levels post-surgery; Preserved antitumor immunity.[21]

Key Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

This protocol is designed to determine the IC₅₀ of an inhibitor against purified human neutrophil elastase.

  • Objective: To measure the concentration of Sivelestat required to inhibit 50% of NE activity.

  • Materials:

    • Purified Human Neutrophil Elastase (HNE)

    • Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-AMC

    • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

    • Sivelestat (or test compound) dissolved in DMSO

    • 96-well black microplate

    • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

  • Procedure:

    • Prepare serial dilutions of Sivelestat in Assay Buffer.

    • In each well of the microplate, add 50 µL of Assay Buffer.

    • Add 25 µL of the Sivelestat dilutions (or DMSO for control).

    • Add 25 µL of diluted HNE solution to all wells.

    • Incubate at room temperature for 15 minutes to allow inhibitor binding.

    • Initiate the reaction by adding 100 µL of the pre-warmed fluorogenic substrate solution.

    • Immediately begin kinetic reading on the plate reader at 37°C for 30-60 minutes.

    • Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

    • Plot the percentage of inhibition against the logarithm of Sivelestat concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Model: LPS-Induced Acute Lung Injury in Rats

This protocol describes a common animal model to evaluate the efficacy of Sivelestat in vivo.

  • Objective: To assess the protective effect of Sivelestat on lipopolysaccharide (LPS)-induced lung injury.

  • Model: Male Sprague-Dawley or Wistar rats (200-250g).

  • Groups:

    • Sham Control: Intratracheal instillation of saline.

    • LPS Vehicle: Intratracheal instillation of LPS + intraperitoneal (i.p.) injection of vehicle.

    • LPS + Sivelestat: Intratracheal instillation of LPS + i.p. injection of Sivelestat (e.g., 10-100 mg/kg).[12][13]

  • Procedure:

    • Anesthetize rats (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • Intratracheally instill LPS (e.g., 5 mg/kg in 50 µL saline) or saline.

    • Administer Sivelestat or vehicle via i.p. injection at a specified time point (e.g., 1 hour before or after LPS challenge).

    • At a predetermined endpoint (e.g., 6, 12, or 24 hours), euthanize the animals.

    • Collect samples for analysis.

  • Endpoints for Analysis:

    • Bronchoalveolar Lavage Fluid (BALF): Measure total cell count, neutrophil differential, and protein concentration (as a marker of permeability). Measure cytokine levels (TNF-α, IL-6, IL-1β) by ELISA.[18]

    • Lung Tissue:

      • Histology: Fix one lung lobe in formalin for H&E staining to assess edema, inflammation, and structural damage.[12][13]

      • Wet/Dry Ratio: Weigh the other lung lobe before and after drying in an oven to quantify pulmonary edema.[12][13]

      • Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity as an index of neutrophil infiltration.

      • Western Blot/RT-PCR: Analyze lung homogenates for expression and activation of proteins in signaling pathways (e.g., p-p65, p-JNK, ICAM-1).[11][13]

Experimental_Workflow cluster_setup Model Induction cluster_groups Treatment Groups cluster_analysis Endpoint Analysis (24h) Animals Sprague-Dawley Rats Anesthesia Anesthetize Animals->Anesthesia Induction Intratracheal LPS Instillation Anesthesia->Induction Group1 Control (Saline + Vehicle) Induction->Group1 Group2 LPS + Vehicle Induction->Group2 Group3 LPS + Sivelestat Induction->Group3 Euthanasia Euthanize & Sample Group1->Euthanasia Group2->Euthanasia Group3->Euthanasia BALF BALF Analysis (Cells, Protein, Cytokines) Euthanasia->BALF Histo Lung Histology (H&E Staining) Euthanasia->Histo WD Lung Wet/Dry Ratio Euthanasia->WD WB Western Blot (p-p65, p-JNK) Euthanasia->WB

Workflow for an in vivo LPS-induced ALI model.

Conclusion and Future Directions

Sivelestat is a potent and selective inhibitor of neutrophil elastase that mitigates inflammation and tissue injury through both direct enzymatic blockade and the modulation of key intracellular signaling pathways, including NF-κB, JNK, and PI3K/AKT. Preclinical and clinical data strongly support its therapeutic utility in conditions characterized by excessive neutrophil activity, such as ARDS and sepsis.

Future research should continue to explore the full spectrum of Sivelestat's molecular mechanisms, particularly its crosstalk with pathways like Nrf2/HO-1. Furthermore, large-scale, well-designed clinical trials are warranted to confirm its efficacy in specific patient populations and to optimize dosing and treatment duration for maximal therapeutic benefit.[22][23] The development of next-generation NE inhibitors with improved pharmacokinetic profiles and bioavailability also remains a key objective in the field.

References

Sivelestat (Neutrophil Elastase Inhibitor 3): A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 10, 2025

This technical guide provides a comprehensive overview of the target specificity and selectivity of Sivelestat (also known as ONO-5046), a potent and selective inhibitor of neutrophil elastase. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and the development of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Executive Summary

Sivelestat is a synthetic, competitive, and reversible inhibitor of human neutrophil elastase, a serine protease implicated in the pathophysiology of various inflammatory conditions, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] Its therapeutic efficacy is intrinsically linked to its high specificity and selectivity for neutrophil elastase over other structurally related serine proteases. This targeted action minimizes off-target effects, a critical attribute for any therapeutic agent. This guide delves into the quantitative measures of Sivelestat's inhibitory activity, the methodologies used for its characterization, and the molecular pathways it modulates.

Target Specificity and Selectivity: Quantitative Analysis

The inhibitory potency and selectivity of Sivelestat have been extensively characterized through in vitro enzymatic assays. The data consistently demonstrate a high affinity for neutrophil elastase with significantly lower or no activity against other serine proteases.

Table 1: Inhibitory Activity of Sivelestat against Human Neutrophil Elastase

ParameterValueSpeciesNotes
IC₅₀ 44 nMHumanCompetitive inhibitor.[3][4][5][6][7][8][9][10]
Kᵢ 200 nMHumanCompetitive inhibitor.[3][4][8][9][10]

Table 2: Cross-reactivity Profile of Sivelestat against Other Serine Proteases

Serine ProteaseIC₅₀ of SivelestatFold Selectivity vs. Neutrophil Elastase
Porcine Pancreatic Elastase 5.6 µM~127
Cathepsin G > 100 µM> 2272
Chymotrypsin > 100 µM> 2272
Thrombin > 100 µM> 2272
Trypsin > 100 µM> 2272
Plasmin > 100 µM> 2272
Plasma Kallikrein > 100 µM> 2272
Pancreas Kallikrein > 100 µM> 2272

Data compiled from multiple sources.[2][8][9][10] The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Fold selectivity is calculated relative to the IC₅₀ for human neutrophil elastase (44 nM).

Table 3: Inhibitory Activity of Sivelestat against Neutrophil Elastase from Various Species

SpeciesIC₅₀ of Sivelestat
Human 44 nM
Rabbit 36 nM
Rat 19 nM
Hamster 37 nM
Mouse 49 nM

Data from MedChemExpress.[8][9]

Experimental Protocols

The determination of inhibitory constants such as IC₅₀ and Kᵢ is fundamental to characterizing the potency and selectivity of an enzyme inhibitor. Below is a detailed methodology for a typical in vitro fluorometric assay used to measure the inhibitory activity of Sivelestat against neutrophil elastase.

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Sivelestat for human neutrophil elastase.

Materials:

  • Purified human neutrophil elastase (NE)

  • Sivelestat (or other test inhibitor)

  • Fluorogenic NE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Tween-20)[11]

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~380-400 nm and emission at ~505 nm[12][13]

  • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Sivelestat in DMSO.

    • Perform serial dilutions of the Sivelestat stock solution in Assay Buffer to achieve a range of desired final concentrations (e.g., from 1 nM to 100 µM).

    • Dilute the human neutrophil elastase to a working concentration in Assay Buffer. The optimal concentration should be determined empirically but should result in a linear reaction rate over the course of the assay.

    • Prepare the fluorogenic substrate at a concentration that is 2x the final desired concentration in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 25 µL of the Sivelestat dilutions or vehicle control (Assay Buffer with the same final concentration of DMSO) to the appropriate wells.

    • Add 50 µL of the diluted neutrophil elastase solution to each well, except for the blank (no enzyme) wells.

    • Mix gently and incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.[11]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the 2x substrate solution to all wells.

    • Immediately place the microplate in a fluorometric microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 10-30 minutes, with readings taken every 1-2 minutes.[12][13]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each Sivelestat concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each Sivelestat concentration using the following formula: % Inhibition = 100 * (1 - (Vinhibitor / Vcontrol)) where Vinhibitor is the reaction rate in the presence of Sivelestat and Vcontrol is the reaction rate in the absence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the Sivelestat concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Sivelestat's therapeutic effects extend beyond the direct inhibition of elastase-mediated tissue degradation. By blocking neutrophil elastase activity, Sivelestat modulates several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Signaling Pathways Modulated by Sivelestat

The following diagrams illustrate the signaling pathways influenced by the inhibition of neutrophil elastase by Sivelestat.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds Sivelestat Sivelestat NE Neutrophil Elastase Sivelestat->NE Inhibits JNK JNK NE->JNK Activates IKK IKK NE->IKK Activates TNFR->JNK Activates TNFR->IKK Activates p_JNK p-JNK JNK->p_JNK Phosphorylation p_IKK p-IKK IKK->p_IKK IkBa IκBα p_IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB_p65 NF-κB (p65) p_IkBa->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocates Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-1β, IL-8) NFkB_p65_nuc->Inflammatory_Genes Induces

Figure 1: Sivelestat's Inhibition of the JNK/NF-κB Signaling Pathway.

Sivelestat attenuates the inflammatory response by inhibiting neutrophil elastase, which can activate the JNK and NF-κB signaling pathways.[14][15][16] This leads to a reduction in the phosphorylation of JNK and IκBα, preventing the nuclear translocation of NF-κB (p65) and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-8.[14][15][16]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inactivates Nrf2_c Nrf2 Keap1->Nrf2_c Binds & Sequesters Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates Sivelestat Sivelestat Sivelestat->Nrf2_n Promotes Translocation ARE ARE Nrf2_n->ARE Binds HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Translation HO1_Protein->ROS Reduces

Figure 2: Sivelestat's Activation of the Nrf2/HO-1 Antioxidant Pathway.

Sivelestat has been shown to activate the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress.[14][15][17] By promoting the nuclear translocation of Nrf2, Sivelestat upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[14][15][17]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds Sivelestat Sivelestat p_PI3K p-PI3K Sivelestat->p_PI3K Inhibits p_Akt p-Akt Sivelestat->p_Akt Inhibits p_mTOR p-mTOR Sivelestat->p_mTOR Inhibits PI3K PI3K TLR4->PI3K Activates PI3K->p_PI3K Akt Akt Akt->p_Akt mTOR mTOR mTOR->p_mTOR p_PI3K->Akt Phosphorylates p_Akt->mTOR Phosphorylates Apoptosis_Inflammation Apoptosis & Inflammation p_mTOR->Apoptosis_Inflammation Promotes

Figure 3: Sivelestat's Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

In models of acute lung injury, Sivelestat has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway.[3][18][19][20][21] This inhibition leads to a reduction in apoptosis and inflammation, contributing to its protective effects on lung tissue.[3][18][19][20]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 Cleaves & Activates Sivelestat Sivelestat Sivelestat->NE Inhibits Gs Gαs PAR2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates p_PKA p-PKA PKA->p_PKA TRPV4 TRPV4 p_PKA->TRPV4 Phosphorylates p_TRPV4 p-TRPV4 TRPV4->p_TRPV4 Inflammation_Pain Inflammation & Pain p_TRPV4->Inflammation_Pain Mediates

Figure 4: Neutrophil Elastase-Mediated PAR2 Activation and its Inhibition.

Neutrophil elastase can act as a biased agonist for Proteinase-Activated Receptor-2 (PAR2), leading to the activation of Gαs-mediated cAMP formation and subsequent sensitization of TRPV4 channels, which contributes to inflammation and pain.[1][2][4][22] By inhibiting neutrophil elastase, Sivelestat can prevent the activation of this pathway.[1][2][4][22]

Experimental Workflow for Inhibitor Selectivity Profiling

A systematic approach is crucial for determining the selectivity of a protease inhibitor. The following diagram outlines a typical workflow for assessing the cross-reactivity of a compound like Sivelestat against a panel of related enzymes.

cluster_workflow Inhibitor Selectivity Profiling Workflow Start Start: Candidate Inhibitor (e.g., Sivelestat) Primary_Assay Primary Assay: Determine IC₅₀ against Primary Target (Neutrophil Elastase) Start->Primary_Assay Selectivity_Panel Selectivity Panel: Screen against a panel of related serine proteases (e.g., Trypsin, Chymotrypsin, etc.) Primary_Assay->Selectivity_Panel IC50_Determination Determine IC₅₀ for all active off-targets Selectivity_Panel->IC50_Determination Data_Analysis Data Analysis: Calculate Fold Selectivity (IC₅₀ off-target / IC₅₀ primary target) IC50_Determination->Data_Analysis Conclusion Conclusion: Assess Specificity and Selectivity Profile Data_Analysis->Conclusion

Figure 5: Workflow for Assessing Protease Inhibitor Selectivity.

This workflow begins with the determination of the inhibitor's potency against its primary target. Subsequently, the inhibitor is screened against a panel of related proteases to identify any off-target activity. For any significant off-target interactions, a full IC₅₀ determination is performed. The final step involves calculating the fold selectivity to provide a quantitative measure of the inhibitor's specificity.

Conclusion

Sivelestat (Neutrophil Elastase Inhibitor 3) is a highly specific and selective inhibitor of human neutrophil elastase. Its potent and targeted inhibitory activity, coupled with its ability to modulate key inflammatory and antioxidant signaling pathways, underscores its therapeutic potential in conditions characterized by excessive neutrophil elastase activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic benefits of targeted neutrophil elastase inhibition.

References

Exploring the Off-Target Effects of Neutrophil Elastase Inhibitor 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase (NE) is a serine protease implicated in the pathology of various inflammatory diseases, making it a prime target for therapeutic intervention. "Neutrophil elastase inhibitor 3" (also known as compound 13), a benzoxazinone (B8607429) analog, has been identified as a potent inhibitor of neutrophil elastase release. This technical guide provides a comprehensive overview of the known activities of this compound, delves into potential off-target effects characteristic of this inhibitor class, and furnishes detailed experimental protocols for its evaluation. The document is intended to serve as a resource for researchers engaged in the development and characterization of neutrophil elastase inhibitors.

Introduction to this compound

This compound is a synthetic, small-molecule compound belonging to the benzoxazinone class of serine protease inhibitors. It has demonstrated significant potency in inhibiting the release of neutrophil elastase from activated human neutrophils. The primary known activities of this compound are its anti-inflammatory effects, attributed to the reduction of active neutrophil elastase at sites of inflammation, and its influence on superoxide (B77818) anion generation.

On-Target Activity

The principal therapeutic target of this compound is neutrophil elastase, a key mediator of tissue damage in inflammatory conditions.

Inhibition of Neutrophil Elastase Release

This compound has been shown to be a potent inhibitor of NE release from fMLP-activated human neutrophils, with a reported IC50 of 80.8 nM.[1] This activity is crucial for its potential therapeutic effects in mitigating the destructive consequences of excessive neutrophil activation.

Effects on Superoxide Anion Generation

In addition to its effects on NE release, studies on a series of benzoxazinone analogs, including compound 13, have investigated their impact on superoxide anion generation in activated neutrophils.[1] While some analogs in the series displayed dual inhibitory effects on both NE release and superoxide generation, compounds 11-15, which includes this compound, were found to be highly selective for inhibiting NE release.[1] This suggests that at therapeutic concentrations, this compound is less likely to interfere with the respiratory burst pathway directly.

Off-Target Considerations

While specific off-target screening data for this compound is not extensively published, an analysis of its chemical class and the broader field of serine protease inhibitors allows for the prediction of potential off-target interactions. A thorough assessment of selectivity is a critical step in the preclinical development of any drug candidate to minimize unintended biological effects and toxicity.

Other Serine Proteases

The most probable off-targets for a serine protease inhibitor are other members of the serine protease family due to structural similarities in their active sites. Key proteases to consider for a selectivity panel include:

  • Cathepsin G: Another protease released from neutrophil azurophilic granules.

  • Proteinase 3 (PR3): Structurally similar to neutrophil elastase and also found in neutrophil granules.

  • Thrombin and other coagulation factors: To assess the potential for effects on blood clotting.

  • Trypsin and Chymotrypsin: To determine general protease selectivity.

  • Plasmin: To evaluate potential interference with fibrinolysis.

Kinase Panels

Broader screening against a panel of kinases is also advisable, as ATP-binding sites and other regulatory domains can sometimes be inadvertently targeted by small molecules. Comprehensive kinase screening can reveal unexpected off-target activities that could lead to adverse effects or provide opportunities for drug repurposing.

Other Potential Off-Targets

Depending on the chemical scaffold, other potential off-targets could include ion channels, G-protein coupled receptors (GPCRs), and nuclear receptors. A broad liability panel is recommended to de-risk the compound at later stages of development.

Data Presentation

Table 1: On-Target Activity of this compound
Target/ActivityAssay SystemIC50Reference
Neutrophil Elastase ReleasefMLP-activated human neutrophils80.8 nM[1]
Superoxide Anion GenerationfMLP-activated human neutrophilsSelective for NE release[1]

Note: "Selective for NE release" indicates that in the study by Tu et al. (2010), this compound did not show significant inhibition of superoxide anion generation compared to its potent inhibition of NE release.

Experimental Protocols

Neutrophil Elastase Inhibition Assay (In Vitro)

This protocol describes a general method for assessing the inhibitory activity of a compound against purified human neutrophil elastase.

  • Materials:

    • Human Neutrophil Elastase (commercially available)

    • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO

    • Test compound (this compound)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the test compound in Assay Buffer.

    • Add 50 µL of the diluted test compound to the wells of the microplate.

    • Add 25 µL of human neutrophil elastase solution (at a pre-determined optimal concentration) to each well.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

    • Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a plate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Superoxide Anion Generation Assay in Human Neutrophils

This protocol outlines a method to measure the effect of an inhibitor on superoxide anion production by activated neutrophils.

  • Materials:

    • Freshly isolated human neutrophils

    • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

    • Cytochrome c

    • fMLP (N-Formylmethionyl-leucyl-phenylalanine) or PMA (Phorbol 12-myristate 13-acetate) as a stimulant

    • Test compound (this compound)

    • Superoxide dismutase (SOD) as a control

    • 96-well plate

    • Spectrophotometer

  • Procedure:

    • Isolate human neutrophils from fresh human blood using a density gradient centrifugation method.

    • Resuspend the neutrophils in HBSS.

    • Pre-incubate the neutrophils with various concentrations of the test compound or vehicle (DMSO) for 15-30 minutes at 37°C.

    • Add cytochrome c to each well.

    • Add the stimulant (fMLP or PMA) to initiate the respiratory burst.

    • Immediately measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance.

    • In parallel wells, include SOD to confirm that the measured signal is specific to superoxide.

    • Calculate the rate of superoxide production and determine the inhibitory effect of the compound.

In Vivo Model of Neutrophil-Mediated Lung Injury

This protocol provides a general framework for evaluating the efficacy of this compound in a rat model of trauma-hemorrhagic shock-induced lung injury.

  • Animals:

    • Male Sprague-Dawley rats (250-300 g)

  • Procedure:

    • Anesthetize the rats.

    • Induce trauma-hemorrhagic shock by a combination of laparotomy and controlled bleeding to a mean arterial pressure of 40 mmHg for a specified duration.

    • Resuscitate the animals with shed blood and saline.

    • Administer this compound (e.g., 1 mg/kg, intravenously) or vehicle at a designated time point (e.g., before resuscitation).

    • After a set period (e.g., 2 hours post-resuscitation), euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).

    • Assess Lung Injury:

      • Myeloperoxidase (MPO) Activity: Homogenize lung tissue and measure MPO activity as an index of neutrophil infiltration.

      • Lung Wet-to-Dry Weight Ratio: Determine the ratio to assess pulmonary edema.

      • Protein Concentration in BALF: Measure protein levels as an indicator of alveolar-capillary barrier permeability.

      • Histopathology: Perform histological examination of lung tissue sections to evaluate inflammation and tissue damage.

  • Data Analysis:

    • Compare the measured parameters between the vehicle-treated group and the group treated with this compound using appropriate statistical tests.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model assay1 Neutrophil Elastase Inhibition Assay assay2 Superoxide Anion Generation Assay evaluation Efficacy & Selectivity Evaluation assay1->evaluation assay3 Protease/Kinase Selectivity Panel assay2->evaluation assay3->evaluation model Trauma-Hemorrhagic Shock (Rat Model) analysis Lung Injury Assessment (MPO, Edema, Histology) model->analysis start Compound Synthesis (Neutrophil Elastase Inhibitor 3) start->assay1 start->assay2 start->assay3 evaluation->model

Figure 1. Experimental workflow for the evaluation of this compound.

signaling_pathway cluster_neutrophil Activated Neutrophil stimulant Inflammatory Stimuli (e.g., fMLP) receptor Receptor Activation stimulant->receptor ne_release Neutrophil Elastase Release receptor->ne_release ros_production Superoxide Anion Generation (Respiratory Burst) receptor->ros_production tissue_damage Extracellular Matrix Degradation & Tissue Damage ne_release->tissue_damage inhibitor Neutrophil Elastase Inhibitor 3 inhibitor->ne_release Inhibits

Figure 2. Simplified signaling pathway of neutrophil activation and the target of this compound.

Conclusion

This compound is a potent inhibitor of neutrophil elastase release with demonstrated efficacy in a preclinical model of lung injury. While its on-target activity is well-defined, a comprehensive understanding of its off-target profile is essential for its continued development as a therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to further characterize this and other novel neutrophil elastase inhibitors. A systematic evaluation of selectivity against other proteases and kinases will be crucial in building a robust safety and efficacy profile for this promising compound.

References

An In-depth Technical Guide on the Interaction of Sivelestat (Neutrophil Elastase Inhibitor 3) with Proteinase 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Sivelestat (also known as Neutrophil Elastase Inhibitor 3) and proteinase 3 (PR3), two key players in inflammatory processes. This document details the inhibitory activity of Sivelestat, relevant experimental methodologies, and the associated signaling pathways.

Executive Summary

Neutrophil elastase and proteinase 3 are serine proteases released by neutrophils during inflammation. While crucial for host defense, their unregulated activity contributes to tissue damage in various inflammatory diseases. Sivelestat is a specific, competitive inhibitor of neutrophil elastase.[1] This guide explores its interaction with the closely related protease, proteinase 3, providing valuable insights for research and drug development in inflammatory and autoimmune disorders.

Quantitative Inhibition Data

Sivelestat exhibits inhibitory activity against both human neutrophil elastase and proteinase 3. The following table summarizes the key quantitative data for these interactions.

EnzymeInhibitorIC50KiInhibition Type
Human Neutrophil ElastaseSivelestat44 nM[1][2]200 nM[1]Competitive[1]
Human Proteinase 3 (PR3)Sivelestat700 nM[3]Not ReportedNot Reported

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.[3] The Ki value (inhibition constant) is a more specific measure of inhibitor potency.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the interaction between Sivelestat and proteinase 3. Below are representative protocols for key experimental techniques.

Fluorescence-Based Enzymatic Assay for Proteinase 3 Inhibition

This assay quantifies the inhibitory effect of Sivelestat on PR3 activity by measuring the cleavage of a fluorogenic substrate.

Materials:

  • Human Proteinase 3 (PR3)

  • Sivelestat

  • Fluorogenic PR3 substrate (e.g., a FRET peptide like Abz-VADnVADYQ-EDDnp)[4][5]

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Sivelestat in the assay buffer. Dilute the PR3 enzyme to a working concentration in the assay buffer. Prepare the fluorogenic substrate solution according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the Sivelestat dilutions or a vehicle control.

  • Enzyme Addition: Add the diluted PR3 to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[4]

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time curve. Determine the percentage of inhibition for each Sivelestat concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.[4]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between Sivelestat and PR3.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Human Proteinase 3 (ligand)

  • Sivelestat (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the PR3 solution over the activated surface to allow for covalent immobilization via amine coupling. Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection: Prepare a series of Sivelestat dilutions in the running buffer. Inject the Sivelestat solutions sequentially over the immobilized PR3 surface, starting with the lowest concentration.

  • Association and Dissociation: Monitor the change in the SPR signal (measured in response units, RU) in real-time. The association phase occurs during the injection of Sivelestat, and the dissociation phase begins when the injection is switched back to running buffer.

  • Regeneration: After each Sivelestat injection, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the immobilized PR3 (e.g., a low pH buffer).

  • Data Analysis: Analyze the resulting sensorgrams by fitting the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathways and Mechanisms of Action

Neutrophil elastase and proteinase 3 are implicated in several inflammatory signaling pathways. Sivelestat, by inhibiting these proteases, can modulate these downstream effects.

NF-κB and MAPK Signaling

Both neutrophil elastase and PR3 can enter endothelial cells and directly cleave the p65 subunit of NF-κB, leading to diminished transcriptional activity.[6] They also activate pro-apoptotic signaling through the JNK, ERK, and p38 MAPK pathways.[6]

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NE Neutrophil Elastase p65 p65 (NF-κB) NE->p65 Cleavage JNK JNK NE->JNK ERK ERK NE->ERK p38 p38 MAPK NE->p38 PR3 Proteinase 3 PR3->p65 Cleavage PR3->JNK PR3->ERK PR3->p38 GeneTranscription Reduced Gene Transcription p65->GeneTranscription Apoptosis Apoptosis JNK->Apoptosis ERK->Apoptosis p38->Apoptosis PAR1_Signaling cluster_downstream Downstream Signaling NE Neutrophil Elastase PAR1 PAR1 NE->PAR1 Cleavage PR3 Proteinase 3 PR3->PAR1 Cleavage Thrombin Thrombin Thrombin->PAR1 Cleavage Ca_signaling Ca2+ Signaling PAR1->Ca_signaling Thrombin-mediated Gai Gαi PAR1->Gai NE/PR3-mediated MAPK_activation MAPK Activation Gai->MAPK_activation Experimental_Workflow start Start prep_reagents Prepare Reagents (PR3, Sivelestat, Substrate) start->prep_reagents serial_dilution Serial Dilution of Sivelestat prep_reagents->serial_dilution incubation Incubate PR3 with Sivelestat serial_dilution->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_fluorescence->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Neutrophil Elastase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro assessment of Neutrophil Elastase Inhibitor 3 (NEI3). The described assays are fundamental for characterizing the inhibitory potency and cellular activity of NEI3, crucial steps in the drug discovery and development pipeline for inflammatory and respiratory diseases where neutrophil elastase (NE) is implicated.[1]

Introduction to Neutrophil Elastase

Neutrophil elastase is a potent serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of engulfed pathogens.[1] However, excessive or unregulated NE activity can lead to the pathological degradation of host extracellular matrix proteins, including elastin, collagen, and fibronectin.[1] This destructive activity is a key factor in the pathogenesis of several inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[1][2] Consequently, the inhibition of neutrophil elastase is a promising therapeutic strategy for these conditions.[1]

Data Presentation

The inhibitory activity of NEI3 and other reference compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data obtained from in vitro assays.

CompoundAssay TypeTargetSubstrateIC50Reference
This compound (NEI3) BiochemicalHuman Neutrophil ElastaseMeOSuc-Ala-Ala-Pro-Val-AMCUser-defined
Sivelestat BiochemicalHuman Neutrophil ElastaseFluorogenic Peptide SubstrateVariable[3]
SPCK BiochemicalHuman Leukocyte ElastaseFluorogenic SubstrateKi = 10 µM[4]
BI 1323495 BiochemicalHuman Neutrophil ElastaseNot Specified0.4 nM[5]
BI 1323495 Cell-Based (human neutrophils)Human Neutrophil ElastaseNot Specified1 nM[5]

Experimental Protocols

Two primary in vitro methods are employed to evaluate the efficacy of neutrophil elastase inhibitors: a direct biochemical assay using purified enzyme and a more physiologically relevant cell-based assay.

Biochemical Assay: Fluorometric Neutrophil Elastase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the activity of purified human neutrophil elastase (HNE) on a fluorogenic substrate.

Principle: The assay utilizes a specific peptide substrate for neutrophil elastase, such as MeOSuc-Ala-Ala-Pro-Val-AMC or (Z-Ala-Ala-Ala-Ala)2Rh110, which is conjugated to a fluorescent molecule (e.g., AMC or R110).[1][6] In its conjugated form, the fluorescence is quenched.[3] When cleaved by active NE, the fluorophore is released, resulting in a measurable increase in fluorescence.[3] The inhibitory effect of a compound is determined by the reduction in the rate of fluorescence generation.[1]

Materials:

  • Purified Human Neutrophil Elastase (HNE)[2]

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[1][7]

  • Assay Buffer (e.g., Tris-HCl or HEPES based buffer, pH 7.4)[2]

  • This compound (NEI3)

  • Reference Inhibitor (e.g., Sivelestat or SPCK)[2][3]

  • 96-well black microplate[3]

  • Fluorescence microplate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 400/505 nm or 380/500 nm)[2][4]

  • DMSO for compound dilution

Procedure:

  • Compound Preparation: Prepare a stock solution of NEI3 in DMSO. Create a serial dilution of NEI3 in Assay Buffer to achieve a range of desired final concentrations. Also, prepare dilutions of a reference inhibitor.

  • Enzyme Preparation: Reconstitute and dilute the purified HNE in Assay Buffer to a working concentration.[2] The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add 25 µL of diluted NEI3, reference inhibitor, or Assay Buffer (for enzyme control and no enzyme control wells) to the wells of a 96-well black microplate.[2]

    • Add 50 µL of the diluted HNE solution to all wells except the no enzyme control wells.[2] For the no enzyme control, add 50 µL of Assay Buffer.

    • Mix gently and incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation:

    • Prepare a reaction mix containing the fluorogenic substrate diluted in Assay Buffer.

    • Add 25 µL of the substrate reaction mix to all wells to initiate the reaction.[2]

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.[1][2]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence versus time) for each well from the linear portion of the curve.[1]

    • Subtract the rate of the no enzyme control from all other wells.

    • Calculate the percent inhibition for each concentration of NEI3 using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Enzyme Control)] * 100

    • Plot the percent inhibition against the logarithm of the NEI3 concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Biochemical Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of NEI3 and Controls D Add Inhibitor/Controls to 96-well Plate A->D B Prepare Working Solution of Neutrophil Elastase E Add Neutrophil Elastase and Incubate B->E C Prepare Substrate Reaction Mix F Initiate Reaction with Substrate Mix C->F D->E E->F G Kinetic Fluorescence Measurement F->G H Calculate Reaction Rates G->H I Determine Percent Inhibition H->I J Plot Dose-Response Curve and Calculate IC50 I->J

Caption: Workflow for the biochemical inhibition assay.

Cell-Based Assay: Inhibition of NE Release from Differentiated HL-60 Cells

This assay provides a more physiologically relevant model by measuring the inhibition of NE activity from stimulated neutrophil-like cells.[1] Human promyelocytic leukemia (HL-60) cells can be differentiated into a neutrophil-like phenotype, providing a reliable and readily available alternative to primary neutrophils.[1]

Principle: Differentiated HL-60 cells are stimulated to degranulate and release neutrophil elastase. The released enzyme cleaves a fluorogenic substrate present in the cell culture medium, leading to an increase in fluorescence.[1] Pre-incubation of the cells with an inhibitor allows for the determination of its ability to block the activity of the released NE.[1]

Materials:

  • HL-60 human promyelocytic leukemia cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dimethyl sulfoxide (B87167) (DMSO) for differentiation

  • Phorbol 12-myristate 13-acetate (PMA) or other stimulant

  • Fluorogenic NE substrate (cell-permeable or extracellular)

  • This compound (NEI3)

  • 96-well cell culture plate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

Part A: Differentiation of HL-60 Cells

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.

  • To induce differentiation into a neutrophil-like phenotype, treat the cells with 1.3% DMSO for 5-7 days.

  • Confirm differentiation by morphological changes and functional assays (e.g., nitroblue tetrazolium reduction).

Part B: Inhibition Assay

  • Seed the differentiated HL-60 cells into a 96-well black, clear-bottom plate at a suitable density.

  • Prepare serial dilutions of NEI3 in the cell culture medium.

  • Add the diluted NEI3 or vehicle control to the cells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Add the fluorogenic NE substrate to all wells.

  • Stimulate the cells by adding a stimulant such as PMA to induce degranulation and NE release. Include unstimulated control wells.[6]

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically for 30-90 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Subtract the rate of the unstimulated control from the stimulated wells.

    • Calculate the percent inhibition for each NEI3 concentration relative to the stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the NEI3 concentration to determine the IC50 value.[1]

Cell-Based Assay Workflow

cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis A Culture and Differentiate HL-60 Cells with DMSO B Seed Differentiated Cells in 96-well Plate A->B C Pre-incubate Cells with NEI3/Controls B->C D Add Fluorogenic Substrate C->D E Stimulate NE Release (e.g., with PMA) D->E F Kinetic Fluorescence Measurement E->F G Calculate Reaction Rates F->G H Determine Percent Inhibition G->H I Calculate Cellular IC50 H->I

Caption: Workflow for the cell-based NE inhibition assay.

Signaling Pathway and Mechanism of Action

Neutrophil elastase is released from activated neutrophils and contributes to tissue remodeling and inflammation. An imbalance between NE and its endogenous inhibitors leads to excessive proteolytic activity, a hallmark of several inflammatory lung diseases.[8] NEI3 is designed to directly inhibit the enzymatic activity of neutrophil elastase, thereby preventing the degradation of extracellular matrix components and mitigating the inflammatory cascade.

cluster_pathway Neutrophil Elastase Pathophysiology and Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., pathogens, cytokines) Neutrophil_Activation Neutrophil Activation and Degranulation Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Tissue_Damage Tissue Damage and Inflammation ECM_Degradation->Tissue_Damage NEI3 Neutrophil Elastase Inhibitor 3 (NEI3) NEI3->Inhibition Inhibition->NE_Release Inhibition

Caption: Mechanism of NE-mediated tissue damage and its inhibition.

References

Application Notes and Protocols: Utilizing Neutrophil Elastase Inhibitor 3 (Sivelestat) in Cell-Based Neutrophil Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are key players in the innate immune system, forming the first line of defense against pathogens. However, their excessive activation can lead to tissue damage and contribute to the pathology of various inflammatory diseases.[1][2] Neutrophil elastase (NE), a serine protease released from the azurophilic granules of activated neutrophils, is a major mediator of this damage.[3] It can degrade components of the extracellular matrix, such as elastin, and has been implicated in conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[3][4]

Neutrophil elastase inhibitor 3, also known as Sivelestat (B1662846), is a selective and competitive inhibitor of neutrophil elastase.[3][5] Its specific inhibitory action makes it a valuable tool for studying the role of neutrophil elastase in various inflammatory processes and for evaluating its therapeutic potential.[3][4] Sivelestat has been shown to attenuate lung injury in various models by reducing inflammation and protecting tissues from enzyme-mediated damage.[3][4][5]

These application notes provide detailed protocols for employing Sivelestat in key cell-based neutrophil activation assays, including chemotaxis, degranulation (elastase release), NETosis, and reactive oxygen species (ROS) production.

Mechanism of Action of Sivelestat

Sivelestat functions as a specific and reversible inhibitor of neutrophil elastase.[3] It binds to the active site of the enzyme, preventing it from degrading its natural substrates.[3] This targeted inhibition helps to mitigate the inflammatory response and protect tissues from damage caused by excessive elastase activity.[3] Studies have shown that Sivelestat can suppress the growth of certain cancer cells by inhibiting the release of growth factors stimulated by NE.[6] Furthermore, it has been demonstrated to attenuate acute lung injury by inhibiting signaling pathways such as PI3K/AKT/mTOR and JNK/NF-κB, as well as activating the Nrf2/HO-1 pathway.[7][8]

Data Presentation: Quantitative Effects of Sivelestat

The following tables summarize the quantitative data on the efficacy of Sivelestat and other relevant inhibitors in various neutrophil-related assays.

Table 1: Inhibitory Concentrations of Sivelestat in In Vitro Assays

Assay/EffectCell Type/SystemInhibitorIC50 / Effective ConcentrationReference
Neutrophil Elastase ReleaseHuman NeutrophilsThis compound80.8 nM[9]
Cell ProliferationHuman Pancreatic Carcinoma CellsSivelestat> 50-100 µg/ml[10]
Cell MotilityHuman Pancreatic Carcinoma CellsSivelestat< 1-10 µg/ml[10]
ChemotaxisHuman Pancreatic Carcinoma CellsSivelestat20 µg/ml[10]
ChemoinvasionHuman Pancreatic Carcinoma CellsSivelestat20 µg/ml[10]
Gastric Cancer Cell GrowthTMK-1 Gastric Cancer CellsSivelestat100-1000 µg/mL[6]

Table 2: General Neutrophil Elastase Inhibitor Screening Kit Parameters

ParameterValueReference
Excitation Wavelength400 nm[11]
Emission Wavelength505 nm[11]
Control InhibitorSPCK[11]
Ki of SPCK for Human Leukocyte Elastase10 µM

Experimental Protocols

Neutrophil Chemotaxis Assay

This assay evaluates the effect of Sivelestat on the directed migration of neutrophils towards a chemoattractant. A common method is the Boyden chamber or Transwell assay.[12]

Materials:

  • Sivelestat

  • Isolated human neutrophils

  • Chemoattractant (e.g., fMLP, IL-8, CXCL1)[13]

  • Assay Buffer (e.g., RPMI 1640 with 2% FBS)[12]

  • Transwell inserts (3.0 or 5 µm pore size)[12][14]

  • 24-well or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader or microscope for cell quantification

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human whole blood using a standard method like density gradient centrifugation.[12][14]

  • Compound Preparation: Prepare a stock solution of Sivelestat in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in assay buffer to achieve the desired final concentrations.

  • Assay Setup:

    • Add the chemoattractant solution to the lower wells of the plate.[12]

    • Place the Transwell inserts into the wells.[12]

    • In a separate tube, pre-incubate the neutrophil suspension with different concentrations of Sivelestat or vehicle control for 15-30 minutes at room temperature.[12]

    • Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.[12]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.[12]

  • Cell Quantification:

    • After incubation, carefully remove the Transwell inserts.[12]

    • Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence, lysing the cells and measuring myeloperoxidase activity, or by direct cell counting under a microscope.[12]

G Workflow for Neutrophil Chemotaxis Assay cluster_prep Preparation cluster_assay Assay cluster_quant Quantification iso Isolate Neutrophils pre_incubate Pre-incubate Neutrophils with Sivelestat iso->pre_incubate prep_chemo Prepare Chemoattractant add_chemo Add Chemoattractant to Lower Chamber prep_chemo->add_chemo prep_siv Prepare Sivelestat Dilutions prep_siv->pre_incubate add_insert Place Transwell Insert add_chemo->add_insert add_neutro Add Neutrophils to Upper Chamber add_insert->add_neutro pre_incubate->add_neutro incubate Incubate (1-2h, 37°C) add_neutro->incubate quant Quantify Migrated Cells incubate->quant G Workflow for Neutrophil Degranulation Assay cluster_prep Preparation cluster_assay Assay cluster_measure Measurement iso Isolate Neutrophils add_neutro Add Neutrophils to Plate iso->add_neutro prep_siv Prepare Sivelestat Dilutions add_siv Add Sivelestat/Vehicle prep_siv->add_siv add_neutro->add_siv stimulate Add Stimulant (e.g., PMA) add_siv->stimulate add_sub Add Fluorogenic Substrate stimulate->add_sub incubate Incubate (37°C) add_sub->incubate measure Measure Fluorescence incubate->measure G Workflow for NETosis Assay cluster_prep Preparation cluster_assay Assay cluster_quant Quantification iso Isolate Neutrophils seed_cells Seed Neutrophils in Plate iso->seed_cells prep_siv Prepare Sivelestat Dilutions pre_incubate Pre-incubate with Sivelestat prep_siv->pre_incubate seed_cells->pre_incubate induce Induce NETosis (e.g., PMA) pre_incubate->induce incubate Incubate (2-4h, 37°C) induce->incubate add_dye Add DNA-binding Dye incubate->add_dye measure Measure Fluorescence add_dye->measure G Workflow for ROS Production Assay cluster_prep Preparation cluster_assay Assay cluster_measure Measurement iso Isolate Neutrophils load_probe Load Neutrophils with ROS Probe iso->load_probe prep_siv Prepare Sivelestat Dilutions add_siv Add Sivelestat/Vehicle prep_siv->add_siv load_probe->add_siv stimulate Add Stimulant (e.g., PMA) add_siv->stimulate measure Measure Fluorescence (Plate Reader or Flow Cytometer) stimulate->measure G Simplified Neutrophil Activation and Inhibition by Sivelestat stimulus Inflammatory Stimulus (e.g., Pathogens, Cytokines) neutrophil Neutrophil stimulus->neutrophil activation Neutrophil Activation neutrophil->activation degranulation Degranulation activation->degranulation ros ROS Production activation->ros netosis NETosis activation->netosis ne Neutrophil Elastase (NE) degranulation->ne damage Extracellular Matrix Degradation & Tissue Damage ne->damage sivelestat Sivelestat inhibition Inhibition sivelestat->inhibition inhibition->ne

References

Application Notes and Protocols: Neutrophil Elastase Inhibitor 3 Dosage for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease implicated in the pathology of numerous inflammatory diseases. Its inhibition is a key therapeutic strategy. While specific public data on "Neutrophil Elastase Inhibitor 3" is limited, this document provides available information and presents a broader framework for its application in in vivo animal models by drawing parallels with other well-characterized NE inhibitors. This guide offers detailed protocols and dosage information to aid in the design of preclinical studies.

Quantitative Data Summary

The following table summarizes in vivo dosage and administration details for this compound and other relevant NE inhibitors.

Inhibitor NameAnimal ModelDisease/Condition ModelledDosageAdministration RouteReference
This compound (compound 13) RatTrauma-hemorrhagic shock1 mg/kgIntravenous (IV)[1]
Sivelestat (B1662846) (ONO-5046)MouseOsteoarthritis (MIA-induced)50 mg/kgIntraperitoneal (IP)[2][3]
Sivelestat (ONO-5046)MousePsoriasis (Imiquimod-induced)1% in ointment or creamTopical[4][5]
Sivelestat (ONO-5046)MouseAcute Lung Injury (LPS/fMLP)Not specified (used for inhibition)Intranasal (i.n.)[6][7]
NEI (Neutrophil Elastase Inhibitor)MouseLiver Ischemia/Reperfusion Injury2 mg/kgOral (p.o.)[8]
AZD9668Mouse/RatAcute Lung Injury (hNE-induced)Not specified (oral administration)Oral[9]
AZD9668Guinea PigChronic Smoke ExposureNot specified (prophylactic/therapeutic)Not specified[9]
BI 1323495MouseAcute Lung Injury (hNE-induced)ED50 of 1.9 mg/kgOral[10]
ElafinMousePulmonary Artery Neointimal Lesions2 mg/kg bolus followed by 2 mg/kg/dayIntravenous (IV)[11]

Signaling Pathway and Experimental Workflow Diagrams

Neutrophil Elastase-Mediated Inflammatory Pathway

NE_Pathway Inflammatory_Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM_Degradation Extracellular Matrix Degradation (e.g., Elastin) NE_Release->ECM_Degradation degrades Proinflammatory_Activation Pro-inflammatory Cytokine/Chemokine Activation NE_Release->Proinflammatory_Activation activates Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage Proinflammatory_Activation->Tissue_Damage NE_Inhibitor Neutrophil Elastase Inhibitor 3 NE_Inhibitor->NE_Release inhibits

Caption: Simplified signaling pathway of neutrophil elastase-mediated inflammation and its inhibition.

General In Vivo Experimental Workflow

Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., Mouse, Rat) Disease_Induction 2. Disease Induction (e.g., MIA, LPS, Ischemia) Animal_Model->Disease_Induction Inhibitor_Admin 3. Inhibitor Administration (Specify Dose, Route, Frequency) Disease_Induction->Inhibitor_Admin Monitoring 4. Monitoring & Data Collection (e.g., Behavioral, Imaging) Inhibitor_Admin->Monitoring Endpoint 5. Endpoint Analysis (e.g., Histology, Biomarkers) Monitoring->Endpoint Data_Analysis 6. Data Analysis & Interpretation Endpoint->Data_Analysis

References

"Neutrophil elastase inhibitor 3 solubility and preparation for experiments"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and preparation of Neutrophil Elastase Inhibitor 3 (also known as compound 13), a potent benzoxazinone (B8607429) analog inhibitor of human neutrophil elastase.

Compound Information:

  • Name: this compound (compound 13)

  • Chemical Name: 2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one

  • CAS Number: 1234707-32-4

  • Molecular Formula: C₁₄H₇BrClNO₂

  • Molecular Weight: 336.57 g/mol

Solubility Data

This compound is a hydrophobic compound with limited solubility in aqueous solutions. Organic solvents are required to prepare stock solutions. The following table summarizes the known solubility data.

SolventConcentrationRemarks
Dimethyl Sulfoxide (DMSO)≥ 10 mM (≥ 3.37 mg/mL)[1][2]Sonication is recommended to aid dissolution[2].
DMSO/Corn Oil (1:9 v/v)≥ 2.5 mg/mL[3]Forms a clear solution suitable for in vivo studies.

Note: It is recommended to use freshly opened, anhydrous DMSO to avoid solubility issues due to the hygroscopic nature of DMSO.

Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results.

Preparation of Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Protocol:

  • Equilibrate the vial containing the powdered inhibitor to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.37 mg of the compound.

  • Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.

  • Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solutions for In Vitro Experiments

For in vitro assays, the DMSO stock solution is typically diluted with cell culture medium or assay buffer to the final desired concentration.

Important Considerations:

  • The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.

  • Prepare a vehicle control using the same final concentration of DMSO as in the experimental samples.

  • It is recommended to prepare working solutions fresh for each experiment.

Protocol:

  • Thaw a vial of the 10 mM stock solution.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

  • Gently mix the working solution before adding it to the experimental setup.

Preparation of Working Solution for In Vivo Experiments

For in vivo administration, a formulation with good bioavailability and low toxicity is required. A common formulation for this compound is a suspension in a DMSO and corn oil mixture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile corn oil

  • Sterile tubes

Protocol:

  • Prepare a fresh working solution on the day of the experiment.

  • To prepare a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of corn oil.[3] Adjust volumes as needed based on your stock concentration.

  • Mix the solution thoroughly by vortexing to ensure a homogenous suspension.

  • The final solution will contain 10% DMSO and 90% corn oil.

Experimental Protocols

The following are general protocols for using this compound in common experimental setups. Researchers should optimize these protocols for their specific experimental conditions.

Neutrophil Elastase Activity Assay (In Vitro)

This protocol describes a general method to assess the inhibitory activity of the compound on purified human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Triton X-100)

  • This compound working solutions

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a series of dilutions of the this compound in the assay buffer.

  • In a 96-well plate, add the inhibitor dilutions to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add HNE to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the HNE substrate to all wells.

  • Immediately measure the absorbance at 405 nm (for pNA-based substrates) at regular intervals for 15-30 minutes using a microplate reader.

  • Calculate the rate of substrate hydrolysis (enzyme activity) for each condition.

  • Determine the IC₅₀ value of the inhibitor by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Inhibition of Neutrophil Elastase Release from Activated Neutrophils (Ex Vivo)

This protocol is based on the methods described in the initial characterization of this class of compounds and measures the inhibitor's ability to prevent NE release from stimulated human neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • Neutrophil stimulant (e.g., fMLP - N-formyl-methionyl-leucyl-phenylalanine)

  • This compound working solutions

  • Buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • HNE substrate

  • Microplate reader

Protocol:

  • Isolate human neutrophils from the whole blood of healthy donors using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation).

  • Resuspend the neutrophils in the buffer.

  • Pre-treat the neutrophils with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Stimulate the neutrophils with fMLP for a defined period (e.g., 10 minutes) at 37°C to induce degranulation and NE release.

  • Pellet the neutrophils by centrifugation.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the elastase activity in the supernatant by adding the HNE substrate and monitoring the change in absorbance as described in the previous protocol.

  • Calculate the percentage of inhibition of NE release for each inhibitor concentration.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

G cluster_start Preparation cluster_dissolve Dissolution cluster_storage Storage A Weigh Compound B Add DMSO A->B Transfer to vial C Vortex B->C D Sonicate (if needed) C->D Check for clarity E Aliquot D->E Once clear F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a stock solution of this compound.

Neutrophil Elastase Signaling and Point of Inhibition

Neutrophil elastase, upon release, can cleave a variety of extracellular matrix proteins and also activate pro-inflammatory signaling pathways. One such pathway involves the activation of Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and subsequent expression of pro-inflammatory cytokines like IL-8. This compound directly inhibits the enzymatic activity of neutrophil elastase, thereby preventing these downstream effects.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitor Inhibition NE Neutrophil Elastase (NE) TLR4 TLR4 NE->TLR4 activates ECM Extracellular Matrix (e.g., Elastin) NE->ECM degrades MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB signaling cascade IL8 IL-8 Gene Expression NFkB->IL8 Inhibitor Neutrophil Elastase Inhibitor 3 Inhibitor->NE inhibits

Caption: Simplified signaling pathway of Neutrophil Elastase and the point of action for its inhibitor.

References

Application Notes and Protocols for Measuring Neutrophil Elastase Inhibitor 3 (Sivelestat) Activity Using Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, NE is released into the extracellular space where it plays a critical role in the degradation of extracellular matrix proteins, including elastin.[1] Dysregulation of NE activity is implicated in the pathogenesis of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2] Consequently, the inhibition of neutrophil elastase is a key therapeutic strategy for these conditions.

Sivelestat (also known as ONO-5046), is a potent and selective inhibitor of neutrophil elastase.[2] It functions as a competitive inhibitor, binding to the active site of the enzyme to block its proteolytic activity.[3] This document provides detailed application notes and protocols for measuring the inhibitory activity of Sivelestat on neutrophil elastase using fluorescent assays. These assays are based on the principle that neutrophil elastase cleaves a specific synthetic substrate, leading to the release of a fluorescent reporter molecule. The inhibitory effect of Sivelestat is quantified by measuring the reduction in the rate of fluorescence generation.

Data Presentation: Inhibitory Potency of Sivelestat

The following table summarizes the reported inhibitory potency of Sivelestat against human neutrophil elastase (HNE) determined by various substrate-based assays.

ParameterValueAssay ConditionsReference
IC50 44 nMSubstrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide[2]
IC50 19-49 nMFor leukocyte elastase
IC50 30 nMSubstrate: NE680 (a near-infrared fluorescent agent)[4]
IC50 46 ± 2 nMSynthetic substrate, serum-free conditions[5]
IC50 22.8 ± 3.3 µMIn the presence of human serum[5]
Ki 0.2 µMCompetitive inhibition[3]

Signaling Pathways and Experimental Workflows

Mechanism of Sivelestat Inhibition

The following diagram illustrates the competitive inhibition of neutrophil elastase by Sivelestat.

G cluster_0 Enzyme-Substrate Interaction (Normal Reaction) E Neutrophil Elastase (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Fluorescent Substrate (S) ES->E P Cleaved Substrate + Fluorophore (P) ES->P k_cat E2 Neutrophil Elastase (E) EI Enzyme-Inhibitor Complex (EI) E2->EI + I I Sivelestat (I) EI->E2

Competitive inhibition of neutrophil elastase by Sivelestat.
Experimental Workflow for Inhibitor Screening

The diagram below outlines the general workflow for screening neutrophil elastase inhibitors using a fluorescent assay.

G cluster_workflow Inhibitor Screening Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (Enzyme Control, Inhibitor Wells, Blank) prep->plate preincubation Pre-incubate Enzyme with Inhibitor (e.g., 30 min at RT) plate->preincubation reaction Initiate Reaction (Add Fluorescent Substrate) preincubation->reaction measurement Measure Fluorescence (Kinetic mode, e.g., Ex/Em = 400/505 nm) reaction->measurement analysis Data Analysis (Calculate % Inhibition, IC50) measurement->analysis

General workflow for a fluorescent neutrophil elastase inhibitor screening assay.

Experimental Protocols

Materials and Reagents
  • Human Neutrophil Elastase (HNE)

  • Fluorescent Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC or (Z-Ala-Ala-Ala-Ala)2Rhodamine110)

  • Sivelestat (Neutrophil Elastase Inhibitor 3)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

  • DMSO (for dissolving inhibitor)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol 1: Measuring Neutrophil Elastase Activity

This protocol is for determining the baseline activity of the neutrophil elastase enzyme.

  • Prepare Reagents:

    • Assay Buffer: Prepare 0.1 M Tris-HCl buffer at pH 7.5.

    • Neutrophil Elastase Stock Solution: Reconstitute lyophilized HNE in assay buffer to a stock concentration of 1 µg/µL. Aliquot and store at -80°C.

    • Working Enzyme Solution: On the day of the experiment, dilute the HNE stock solution in assay buffer to the desired working concentration (e.g., 0.5 nM). Keep on ice.

    • Substrate Stock Solution: Dissolve the fluorescent substrate in DMSO to a stock concentration of 10 mM.

    • Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the final desired concentration (e.g., 100 µM).

  • Assay Procedure:

    • Add 50 µL of assay buffer to the "Blank" wells of a 96-well plate.

    • Add 50 µL of the working enzyme solution to the "Enzyme Control" wells.

    • Bring the plate to the desired reaction temperature (e.g., 37°C).

    • To initiate the reaction, add 50 µL of the working substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Measurement:

    • Measure the fluorescence intensity in kinetic mode for at least 30 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/460 nm for AMC substrates or Ex/Em = 490/520 nm for Rhodamine 110 substrates).

  • Data Analysis:

    • Subtract the fluorescence readings of the blank wells from the enzyme control wells.

    • Determine the rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.

Protocol 2: Determining the IC50 of Sivelestat

This protocol is for determining the concentration of Sivelestat that inhibits 50% of the neutrophil elastase activity.

  • Prepare Reagents:

    • Prepare assay buffer, working enzyme solution, and working substrate solution as described in Protocol 1.

    • Sivelestat Stock Solution: Dissolve Sivelestat in DMSO to a stock concentration of 10 mM.

    • Sivelestat Dilutions: Prepare a serial dilution of the Sivelestat stock solution in assay buffer to achieve a range of concentrations to be tested.

  • Assay Procedure:

    • Set up the 96-well plate with "Enzyme Control," "Inhibitor," and "Blank" wells.

    • Add 25 µL of assay buffer to the "Enzyme Control" wells.

    • Add 25 µL of the various Sivelestat dilutions to the "Inhibitor" wells.

    • Add 50 µL of the working enzyme solution to the "Enzyme Control" and "Inhibitor" wells.

    • Add 75 µL of assay buffer to the "Blank" wells.

    • Mix gently and pre-incubate the plate at room temperature for 30 minutes.[4]

    • To initiate the reaction, add 25 µL of the working substrate solution to the "Enzyme Control" and "Inhibitor" wells. Add 25 µL of assay buffer to the "Blank" wells.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode as described in Protocol 1.

  • Data Analysis:

    • Calculate the reaction rates for the enzyme control and for each concentration of Sivelestat.

    • Calculate the percentage of inhibition for each Sivelestat concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Enzyme Control)] x 100

    • Plot the % inhibition versus the logarithm of the Sivelestat concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

The fluorescent assays described provide a robust and sensitive method for characterizing the inhibitory activity of Sivelestat on neutrophil elastase. By following these detailed protocols, researchers can obtain reliable and reproducible data on the potency of this and other potential inhibitors, which is crucial for the development of new therapeutics for inflammatory diseases.

References

Application Notes and Protocols: Neutrophil Elastase Inhibitor 3 (Sivelestat) Administration in Rodent Models of Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neutrophil elastase (NE) is a powerful serine protease released by activated neutrophils during inflammatory responses.[1] While crucial for host defense, excessive or unregulated NE activity can lead to severe tissue damage, particularly in the lungs.[1][2] In conditions like Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS), high levels of NE contribute to the breakdown of the alveolar-capillary barrier, promoting edema, and amplifying inflammation.[1][2]

Sivelestat (also known as GW311616A or ONO-5046) is a specific, synthetic inhibitor of neutrophil elastase.[3] It has been investigated extensively in preclinical rodent models of lung injury and is used clinically in some regions for treating ALI/ARDS associated with Systemic Inflammatory Response Syndrome (SIRS).[4][5][6] These application notes provide a summary of quantitative data and detailed protocols for the administration of Sivelestat in common rodent models of lung injury.

Quantitative Data Summary

The following tables summarize the effects of Sivelestat administration across various rodent models of lung injury.

Table 1: Effect of Sivelestat on Lung Edema and Injury Score

Model TypeAnimal ModelSivelestat Dose & RouteOutcome MeasureControl GroupVILI/LPS GroupSivelestat-TreatedReference(s)
Ventilator-InducedSprague-Dawley Rat100 mg/kg, i.p. (Pre-treatment)Lung W/D Ratio3.85 ± 0.329.05 ± 1.026.76 ± 2.01[7][8]
Ventilator-InducedSprague-Dawley Rat100 mg/kg, i.p.Lung Injury Score3.78 ± 0.677.00 ± 1.415.00 ± 0.50 (Pre-treatment)[8][9]
Klebsiella PneumoniaeRat50-100 mg/kg, i.p.Lung W/D RatioSignificantly LowerMarkedly IncreasedSignificantly Decreased[10]
LPS-InducedSprague-Dawley Rat15 mg/kg, i.p.Lung W/D RatioSignificantly LowerSignificantly HigherSignificantly Reduced[11]
LPS-InducedSprague-Dawley Rat15 mg/kg, i.p.Lung Injury ScoreSignificantly LowerSignificantly HigherSignificantly Reduced[11]

W/D Ratio: Wet-to-Dry Weight Ratio; i.p.: Intraperitoneal; VILI: Ventilator-Induced Lung Injury; LPS: Lipopolysaccharide.

Table 2: Effect of Sivelestat on Inflammatory Markers

Model TypeAnimal ModelSivelestat Dose & RouteOutcome MeasureControl GroupVILI/LPS GroupSivelestat-TreatedReference(s)
Ventilator-InducedSprague-Dawley Rat100 mg/kg, i.p.BALF Neutrophils (x10⁴ cells/mL)0.89 ± 0.937.67 ± 1.413.89 ± 1.05 (Pre-treatment)[7]
Ventilator-InducedSprague-Dawley Rat100 mg/kg, i.p.BALF Protein (mg/mL)2.34 ± 0.4723.01 ± 3.9615.57 ± 2.32 (Pre-treatment)[7]
LPS-InducedSprague-Dawley RatN/ASerum TNF-αSignificantly LowerMarkedly IncreasedSignificantly Decreased[4]
LPS-InducedSprague-Dawley RatN/ASerum IL-6Significantly LowerMarkedly IncreasedSignificantly Decreased[4]
Klebsiella PneumoniaeRat50-100 mg/kg, i.p.Serum TNF-α, IL-1β, IL-8Significantly LowerMarkedly IncreasedSignificantly Decreased[10]
AE-PF (BLM+LPS)C57BL/6J Mouse100 mg/kg, i.p.BALF IL-6 & IL-1βSignificantly LowerMarkedly IncreasedSignificantly Decreased[12]

BALF: Bronchoalveolar Lavage Fluid; AE-PF: Acute Exacerbation of Pulmonary Fibrosis; BLM: Bleomycin.

Table 3: Effect of Sivelestat on Gas Exchange and Oxidative Stress

Model TypeAnimal ModelSivelestat Dose & RouteOutcome MeasureControl GroupLPS GroupSivelestat-TreatedReference(s)
LPS-InducedSprague-Dawley Rat6, 10, 15 mg/kg, i.p.PaO₂ & PaO₂/FiO₂Significantly HigherSignificantly DecreasedSignificantly Increased[5][11]
Klebsiella PneumoniaeRat50-100 mg/kg, i.p.Lung MDA LevelsSignificantly LowerMarkedly IncreasedSignificantly Decreased[10]
Klebsiella PneumoniaeRat50-100 mg/kg, i.p.Lung SOD & GSH-Px LevelsSignificantly HigherMarkedly DecreasedSignificantly Increased[10]

PaO₂: Partial Pressure of Arterial Oxygen; FiO₂: Fraction of Inspired Oxygen; MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase.

Experimental Protocols

Protocol 1: Sivelestat in Lipopolysaccharide (LPS)-Induced Lung Injury in Rats

This protocol describes the induction of ALI using LPS, a component of the outer membrane of Gram-negative bacteria, which reliably elicits a strong inflammatory response in the lungs.[4]

1. Animals:

  • Species: Male Sprague-Dawley rats.[4][11]

  • Weight: 200-300 g.[8]

  • Acclimatization: House animals for at least one week prior to the experiment with standard rodent diet and water ad libitum under a 12-hour light/dark cycle.[4]

2. Experimental Groups:

  • Sham Group: Receive intraperitoneal (i.p.) injection of sterile saline.[11]

  • LPS (Vehicle) Group: Receive i.p. injection of LPS followed by a saline injection.[11]

  • Sivelestat Treatment Group(s): Receive i.p. injection of LPS followed by i.p. injection of Sivelestat at various doses (e.g., 6, 10, or 15 mg/kg).[11]

3. ALI Induction:

  • Anesthetize rats lightly.

  • Induce lung injury via a single intraperitoneal injection of LPS from E. coli (e.g., serotype 0111:B4) at a dose of 4-5 mg/kg.[11][13] Alternatively, intratracheal instillation of LPS can be used.[13][14]

4. Sivelestat Administration:

  • Timing: Administer Sivelestat (dissolved in sterile saline) via i.p. injection 1 hour after the LPS challenge.[11]

  • Dosage: Doses can range from 6 to 100 mg/kg depending on the study design.[10][11]

5. Sample Collection and Analysis (e.g., at 24 hours post-LPS):

  • Anesthesia: Deeply anesthetize the animals.

  • Blood Gas Analysis: Collect arterial blood from the carotid artery or femoral artery to measure PaO₂ and PaO₂/FiO₂.[5][11]

  • Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with sterile PBS to collect BAL fluid (BALF). Centrifuge the BALF to pellet cells for counting (total and differential) and use the supernatant for total protein analysis.[15]

  • Lung Tissue Collection:

    • Excise the right lung, weigh it (wet weight), then dry it in an oven at 60°C for 72 hours to obtain the dry weight for the W/D ratio calculation.[8]

    • Fix the left lung in 10% neutral buffered formalin for histological analysis (H&E staining) and lung injury scoring.[10]

    • Snap-freeze other lung tissue portions in liquid nitrogen for molecular analyses (e.g., Western blot, PCR, ELISA for cytokines).[4][5]

Protocol 2: Sivelestat in Ventilator-Induced Lung Injury (VILI) in Rats

This protocol details the induction of lung injury through mechanical ventilation with high tidal volumes, which causes mechanical stress and inflammation.[3][9]

1. Animals:

  • Species: Male Sprague-Dawley rats.[3][8]

  • Weight: 200-300 g.[3][8]

2. Experimental Groups:

  • Sham Group: Anesthetized and tracheostomized but breathe spontaneously without mechanical ventilation.[7][8]

  • VILI Group: Subjected to injurious mechanical ventilation.[7][8]

  • Sivelestat Group (Routine): Receive Sivelestat at the initiation of mechanical ventilation.[3][7]

  • Early Sivelestat Group (Prophylactic): Receive Sivelestat 30 minutes before the initiation of mechanical ventilation.[3][7]

3. VILI Induction:

  • Anesthesia & Tracheostomy: Anesthetize the rat (e.g., with ketamine) and perform a tracheostomy to insert a cannula.[3]

  • Mechanical Ventilation: Connect the animal to a rodent ventilator.

  • Ventilator Settings: Apply a high tidal volume (e.g., 20 mL/kg) for a duration of 3-4 hours to induce injury.[3] Use room air and no positive end-expiratory pressure (PEEP).

4. Sivelestat Administration:

  • Route: Intraperitoneal (i.p.) injection.[3][8]

  • Dosage: 100 mg/kg.[3][8]

  • Timing: Administer either 30 minutes before ventilation (prophylactic) or at the start of ventilation (routine).[3]

5. Sample Collection and Analysis (immediately following ventilation period):

  • Follow the same procedures for sample collection (BALF, blood, lung tissue) and analysis (W/D ratio, histology, inflammatory markers) as described in Protocol 1.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization (Rat or Mouse) B Group Allocation (Sham, Injury, Treatment) A->B C Sivelestat Administration (Prophylactic) B->C Optional Pre-treatment D Induction of Lung Injury (LPS, VILI, etc.) B->D C->D E Sivelestat Administration (Therapeutic) D->E F Sample Collection (BALF, Blood, Lung Tissue) D->F E->F G Endpoint Analysis - W/D Ratio - Histology Score - Cytokines (ELISA) - Western Blot / PCR F->G G cluster_injury Injury Cascade cluster_intervention Therapeutic Intervention LPS Stimulus (LPS, VILI) TLR4 TLR4 LPS->TLR4 JNK_NFKB JNK / NF-κB Activation TLR4->JNK_NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) JNK_NFKB->Cytokines Neutrophil Neutrophil Recruitment & Activation Cytokines->Neutrophil NE Neutrophil Elastase (NE) Release Neutrophil->NE NE->Cytokines Amplifies Response Damage Barrier Disruption Edema, Tissue Damage NE->Damage Sivelestat Sivelestat Sivelestat->NE G cluster_protective Protective Pathways Modulated by Sivelestat Sivelestat Sivelestat Nrf2 ↑ Nrf2/HO-1 Pathway Sivelestat->Nrf2 ACE2 ↑ ACE2/Ang-(1-7)/MasR Axis Sivelestat->ACE2 PI3K ↓ PI3K/AKT/mTOR Pathway Sivelestat->PI3K AntiOx Antioxidant Response Nrf2->AntiOx AntiInflam Anti-inflammatory Effects ACE2->AntiInflam Apoptosis Reduced Apoptosis PI3K->Apoptosis Outcome Amelioration of Lung Injury AntiOx->Outcome AntiInflam->Outcome Apoptosis->Outcome

References

Application Notes and Protocols for Testing Sivelestat, a Neutrophil Elastase Inhibitor, in Primary Human Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[2] However, excessive or dysregulated NE activity can lead to the degradation of extracellular matrix components, such as elastin, contributing to tissue damage in various inflammatory diseases like chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[1][3] Consequently, the development of specific NE inhibitors is a key therapeutic strategy for these conditions.

This document provides a detailed protocol for testing the efficacy of Sivelestat, a specific and competitive inhibitor of human neutrophil elastase, in primary human neutrophils.[4] Sivelestat has been shown to inhibit NE activity and modulate downstream inflammatory signaling pathways.[5][6]

Data Summary

The following table summarizes key quantitative data for Sivelestat, a potent neutrophil elastase inhibitor.

ParameterValueReference
Inhibitor Sivelestat (also known as ONO-5046)[7]
Target Human Neutrophil Elastase (HNE)[4]
Mechanism of Action Potent, specific, and competitive inhibitor[4][8]
IC50 44 nM[7]
Effective in vitro concentration 10 - 100 µg/mL[9]
Clinical Infusion Rate for ARDS 0.2 mg/kg/h[10]

Experimental Protocols

Isolation of Primary Human Neutrophils from Whole Blood

This protocol describes the isolation of highly pure and viable neutrophils from fresh human whole blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Histopaque®-1077

  • Ficoll-Paque™ PLUS

  • RPMI 1640 medium

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+ free

  • Dextran T500

  • Red Blood Cell (RBC) Lysis Buffer

  • Fetal Bovine Serum (FBS)

  • Trypan Blue solution

  • Centrifuge

  • 50 mL conical tubes

  • Pipettes

Procedure:

  • Blood Collection and Dilution: Collect whole blood from healthy donors. Dilute the blood 1:1 with HBSS.

  • Density Gradient Centrifugation: Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS in a 50 mL conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspiration of Layers: After centrifugation, four distinct layers will be visible. Carefully aspirate and discard the top layer (plasma) and the second layer (mononuclear cells).

  • Neutrophil and Erythrocyte Pellet: The third layer contains neutrophils, and the bottom layer consists of erythrocytes. Carefully collect the neutrophil layer along with the erythrocyte pellet.

  • Erythrocyte Sedimentation: Resuspend the collected pellet in HBSS and add 3% Dextran T500 solution. Mix gently and allow the erythrocytes to sediment for 30 minutes at room temperature.

  • Collection of Neutrophil-rich Supernatant: Carefully collect the upper neutrophil-rich supernatant.

  • RBC Lysis: Centrifuge the supernatant at 250 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature to lyse any remaining red blood cells.

  • Washing: Add HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes. Wash the neutrophil pellet twice with HBSS.

  • Cell Counting and Viability: Resuspend the final neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS. Determine the cell count and viability using a hemocytometer and Trypan Blue exclusion. A purity of >95% is expected.

Experimental Workflow for Neutrophil Isolation

G A 1. Collect and Dilute Whole Blood B 2. Layer on Ficoll-Paque™ A->B C 3. Centrifuge (400 x g, 30 min) B->C D 4. Aspirate Plasma and Mononuclear Cells C->D E 5. Collect Neutrophil/Erythrocyte Pellet D->E F 6. Dextran Sedimentation of Erythrocytes E->F G 7. Collect Neutrophil-rich Supernatant F->G H 8. RBC Lysis G->H I 9. Wash Neutrophils H->I J 10. Resuspend in RPMI + 10% FBS I->J K 11. Count and Assess Viability J->K G A 1. Seed Neutrophils B 2. Pre-incubate with Sivelestat A->B C 3. Stimulate with PMA B->C D 4. Collect Supernatant C->D F 6. Add Supernatant/Standard to Plate D->F E 5. Prepare NE Standard Curve E->F G 7. Add NE Substrate F->G H 8. Measure Fluorescence (Kinetic) G->H I 9. Analyze Data H->I G NE Neutrophil Elastase Receptor Cell Surface Receptor (e.g., EGFR, TLR4) NE->Receptor PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inflammation Inflammatory Response (e.g., Cytokine Release) mTOR->Inflammation NFkB NF-κB ERK->NFkB NFkB->Inflammation Sivelestat Sivelestat Sivelestat->NE

References

Application Notes and Protocols for Studying Neutrophil Extracellular Traps (NETs) using Neutrophil Elastase Inhibitor 3 (Sivelestat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils in a process termed NETosis.[1][2] These structures play a crucial role in the innate immune response by trapping and killing pathogens.[2][3] However, excessive NET formation is implicated in the pathophysiology of various inflammatory and autoimmune diseases, thrombosis, and cancer.[3][4]

A key enzyme in the formation of NETs is neutrophil elastase (NE).[5] Upon neutrophil activation, NE translocates from azurophilic granules to the nucleus, where it partially degrades histones, facilitating chromatin decondensation—a critical step in NETosis.[5][6] Consequently, inhibiting NE activity presents a promising therapeutic strategy to modulate NET formation in pathological conditions.[3][4]

This document provides detailed application notes and protocols for the use of Neutrophil Elastase Inhibitor 3 (Sivelestat) in the study of NETs. Sivelestat is a potent and specific competitive inhibitor of human neutrophil elastase.[5][7]

Quantitative Data: Inhibitor Potency

The following table summarizes the inhibitory potency of Sivelestat and another commonly used neutrophil elastase inhibitor, GW311616A, against human neutrophil elastase (HNE). This data is crucial for determining appropriate experimental concentrations.

InhibitorTargetIC50 (nM)Ki (nM)Reference
Sivelestat (ONO-5046) Human Neutrophil Elastase44200[5]
GW311616AHuman Neutrophil Elastase220.31[1]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Signaling Pathway of Neutrophil Elastase in NETosis

The following diagram illustrates the central role of neutrophil elastase in the signaling cascade leading to NET formation. Upon activation by stimuli such as phorbol (B1677699) 12-myristate 13-acetate (PMA), a signaling cascade is initiated, leading to the release of NE from azurophilic granules. NE then translocates to the nucleus to mediate chromatin decondensation.

NETosis_Pathway Signaling Pathway of NE-Mediated NETosis cluster_activation Neutrophil Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Azurophilic_Granule Azurophilic Granule (contains NE) Stimuli->Azurophilic_Granule Activates NE_Release NE Release Azurophilic_Granule->NE_Release NE_Translocation NE Translocation to Nucleus NE_Release->NE_Translocation Histone_Degradation Histone Degradation NE_Translocation->Histone_Degradation Chromatin_Decondensation Chromatin Decondensation Histone_Degradation->Chromatin_Decondensation NET_Formation NET Formation and Release Chromatin_Decondensation->NET_Formation Sivelestat Sivelestat (NE Inhibitor) Sivelestat->NE_Release Inhibits

Caption: NE-mediated signaling pathway in NETosis.

Experimental Protocols

Detailed protocols for the induction, quantification, and visualization of NETs, incorporating the use of Sivelestat, are provided below.

Experimental Workflow Overview

The following diagram outlines the general workflow for studying the effect of Sivelestat on NET formation.

Experimental_Workflow Workflow for Studying Sivelestat's Effect on NETs Neutrophil_Isolation 1. Isolate Human Neutrophils Pre-incubation 2. Pre-incubate with Sivelestat Neutrophil_Isolation->Pre-incubation NET_Induction 3. Induce NETosis (e.g., with PMA) Pre-incubation->NET_Induction Incubation 4. Incubate for 2-4 hours NET_Induction->Incubation NET_Analysis 5. Analyze NET Formation Incubation->NET_Analysis Quantification Quantification (SYTOX Green Assay) NET_Analysis->Quantification Visualization Visualization (Immunofluorescence) NET_Analysis->Visualization

Caption: General experimental workflow.

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

Materials:

  • Whole blood collected in heparinized tubes

  • Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+

  • Lymphocyte Separation Medium (LSM)

  • 6% Dextran solution

  • Red Blood Cell (RBC) Lysis Buffer

  • RPMI 1640 medium

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood onto LSM in a conical tube.

  • Centrifuge at 800 x g for 30 minutes at room temperature without the brake.

  • Aspirate and discard the upper layers, collecting the erythrocyte and neutrophil pellet at the bottom.

  • Resuspend the pellet in PBS and add 6% Dextran solution. Allow RBCs to sediment for 30 minutes at room temperature.

  • Collect the neutrophil-rich supernatant and centrifuge at 450 x g for 5 minutes at 4°C.

  • Discard the supernatant and lyse remaining RBCs with RBC Lysis Buffer.

  • Wash the neutrophil pellet with PBS and centrifuge at 450 x g for 5 minutes at 4°C.

  • Resuspend the purified neutrophils in RPMI 1640 medium for subsequent experiments.

Protocol 2: Quantification of NET Formation using SYTOX Green Assay

This protocol quantifies extracellular DNA, a hallmark of NETosis, using the cell-impermeable DNA dye SYTOX Green.

Materials:

  • Isolated human neutrophils

  • RPMI 1640 medium

  • Sivelestat (stock solution in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) or recombinant human NE

  • SYTOX Green nucleic acid stain (e.g., 5 mM in DMSO)

  • Black 96-well microplate

Procedure:

  • Seed 0.1 x 10^6 neutrophils per well in a black 96-well plate in RPMI 1640 medium.

  • Pre-treat the cells with desired concentrations of Sivelestat (e.g., 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.[3]

  • Induce NET formation by adding a stimulus such as 100 nM PMA or 5 µM recombinant human NE.[3] Include an untreated control group.

  • Add SYTOX Green to each well at a final concentration of 1 µM.[3]

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[8][9]

  • Express the results as relative fluorescence units (RFU) or as a fold change relative to the untreated control.

Protocol 3: Visualization of NETs by Immunofluorescence Microscopy

This protocol allows for the direct visualization of NET structures and the localization of NE.

Materials:

  • Isolated human neutrophils

  • Poly-L-lysine coated coverslips in a 24-well plate

  • RPMI 1640 medium

  • Sivelestat

  • PMA

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.5% Triton X-100 for permeabilization

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-human Neutrophil Elastase (NE)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)

  • DAPI or Hoechst 33342 for DNA counterstaining

  • Mounting medium

Procedure:

  • Seed approximately 200,000 neutrophils onto poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere for 1 hour at 37°C.

  • Pre-treat the cells with Sivelestat (e.g., 20 µM) or vehicle control for 30 minutes.

  • Induce NETosis with 100 nM PMA and incubate for 3.5-4 hours at 37°C.[3]

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the coverslips three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 for 1 minute at room temperature.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 30 minutes at 37°C.

  • Incubate with the primary antibody against NE diluted in blocking buffer for 1 hour at 37°C.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at 37°C in the dark.

  • Wash three times with PBS.

  • Counterstain the DNA with DAPI or Hoechst 33342 for 5 minutes in the dark.

  • Wash twice with distilled water.

  • Mount the coverslips onto glass slides using a mounting medium.

  • Visualize the slides using a fluorescence or confocal microscope. NETs will appear as web-like structures of extracellular DNA (blue) decorated with neutrophil elastase (red).[3][10][11]

Concluding Remarks

The protocols and data presented here provide a comprehensive guide for utilizing this compound (Sivelestat) to investigate the role of neutrophil elastase in NET formation. By employing these methods, researchers can effectively quantify and visualize the inhibitory effects of Sivelestat on NETosis, contributing to a deeper understanding of NET-related pathologies and the development of novel therapeutic interventions.

References

"application of Neutrophil elastase inhibitor 3 in high-throughput screening"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Human Neutrophil Elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon inflammation, neutrophils release NE, which plays a crucial role in the innate immune response by degrading proteins of engulfed pathogens. However, excessive or unregulated NE activity can lead to the degradation of host extracellular matrix proteins, such as elastin, contributing to the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the inhibition of human neutrophil elastase is a key therapeutic strategy for these conditions.

Neutrophil elastase inhibitor 3 is a benzoxazinone (B8607429) analog that has been identified as a potent inhibitor of neutrophil elastase.[3] This application note describes the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize inhibitors of neutrophil elastase.

Principle of the Assay

The high-throughput screening assay for neutrophil elastase inhibitors is typically a fluorometric, cell-free enzymatic assay. The principle is based on the cleavage of a specific, fluorogenic peptide substrate by neutrophil elastase. This cleavage results in the release of a fluorescent group, leading to an increase in fluorescence intensity. In the presence of an inhibitor, the enzymatic activity of neutrophil elastase is reduced or completely blocked, resulting in a decrease or absence of the fluorescent signal. The change in fluorescence is directly proportional to the inhibitory activity of the compound being tested. Commercially available kits for this purpose typically provide the enzyme, substrate, and a control inhibitor.[1][2][4]

Quantitative Data Summary

While specific high-throughput screening performance metrics such as Z' factor and signal-to-background ratio for this compound are not publicly available, the following table summarizes its known inhibitory activity and provides a comparison with other known neutrophil elastase inhibitors. This comparative data is essential for interpreting HTS results and understanding the relative potency of new compounds.

InhibitorIC50 (nM)TargetNotes
This compound 80.8 (for NE release) Neutrophil Elastase A benzoxazinone analog. [3]
Alvelestat (AZD9668)9.4 (Ki)Neutrophil ElastaseOrally bioavailable and selective.[5]
Sivelestat44Human Neutrophil ElastaseCompetitive inhibitor.[6]
ZD-08926.7 (Ki)Human Neutrophil ElastaseSelective inhibitor.[5]
BAY-67820Human Neutrophil ElastaseOrally bioavailable, potent, and selective.[7]
GW-31161622Human Neutrophil ElastasePotent, orally bioavailable, and selective.[7]
AE-376329Human Neutrophil ElastasePeptide-based inhibitor.[5]
FK70683Human Neutrophil ElastaseSlow-binding and competitive inhibitor.[6]
Lodelaben500Human Neutrophil Elastase

Experimental Protocols

High-Throughput Screening Protocol for Neutrophil Elastase Inhibitors

This protocol is a generalized procedure for a fluorometric, 96-well plate-based high-throughput screening assay to identify inhibitors of neutrophil elastase. This protocol can be adapted for the use of this compound as a reference compound.

Materials:

  • Human Neutrophil Elastase (NE)

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • This compound (for use as a reference inhibitor)

  • Test compounds

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader with excitation/emission wavelengths of approximately 400/505 nm

  • Multichannel pipettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound and test compounds in Assay Buffer.

    • Prepare a working solution of human neutrophil elastase in Assay Buffer.

    • Prepare a working solution of the fluorogenic NE substrate in Assay Buffer.

  • Assay Plate Setup:

    • Add 20 µL of the serially diluted this compound, test compounds, or vehicle control (e.g., DMSO in Assay Buffer) to the wells of the 96-well plate.

    • Positive Control: Wells containing NE and substrate without any inhibitor.

    • Negative Control: Wells containing substrate and Assay Buffer without NE.

    • Reference Inhibitor: Wells containing NE, substrate, and serial dilutions of this compound.

  • Enzyme Addition:

    • Add 40 µL of the human neutrophil elastase working solution to all wells except the negative control wells.

    • Mix gently and incubate the plate at 37°C for 15 minutes.

  • Substrate Addition and Measurement:

    • Add 40 µL of the fluorogenic NE substrate working solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percentage of inhibition versus the concentration of the test compounds and this compound.

    • Determine the IC50 values for the active compounds by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathways

Neutrophil_Elastase_Signaling_Pathway NE Neutrophil Elastase TLR4 TLR4 NE->TLR4 Meprin_alpha Meprin α NE->Meprin_alpha MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB CXCL8 CXCL8 (IL-8) Production NFkB->CXCL8 TGFa TGFα Meprin_alpha->TGFa EGFR EGFR TGFa->EGFR EGFR->CXCL8

Caption: Neutrophil Elastase-induced pro-inflammatory signaling pathways.[8]

Experimental Workflow

HTS_Workflow prep 1. Reagent Preparation (Inhibitor, Enzyme, Substrate) plate 2. Assay Plate Setup (Add Inhibitors/Controls) prep->plate enzyme 3. Enzyme Addition (Incubate at 37°C) plate->enzyme substrate 4. Substrate Addition & Kinetic Measurement enzyme->substrate analysis 5. Data Analysis (Calculate IC50) substrate->analysis

Caption: High-throughput screening workflow for Neutrophil Elastase inhibitors.

Logical Relationships

Logical_Relationship NE_activity High Neutrophil Elastase Activity Tissue_damage Tissue Damage (e.g., in Lungs) NE_activity->Tissue_damage leads to Inhibitor Neutrophil Elastase Inhibitor 3 Inhibitor->NE_activity inhibits Therapeutic_effect Therapeutic Effect Inhibitor->Therapeutic_effect results in

Caption: Rationale for the therapeutic use of Neutrophil Elastase inhibitors.

References

Troubleshooting & Optimization

"troubleshooting Neutrophil elastase inhibitor 3 insolubility issues"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with Neutrophil elastase inhibitor 3 and related benzoxazinone (B8607429) analogs.

Troubleshooting Guide: Insolubility Issues

Researchers may encounter difficulties in dissolving this compound. The following guide provides a systematic approach to addressing these challenges.

Initial Steps & Observations:

  • Visual Inspection: Does the compound appear as a crystalline solid? Is it fully dissolved or is there visible precipitate?

  • Solvent Choice: What solvent was initially used? Have alternative solvents been attempted?

  • Concentration: What is the target concentration of your stock solution?

Troubleshooting Workflow:

Caption: Troubleshooting workflow for this compound insolubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution is Dimethyl sulfoxide (B87167) (DMSO).[1] For a specific benzoxazinone analog (CAS 1234707-32-4), a high solubility of 100 mg/mL has been reported in DMSO.[1] Another related neutrophil elastase inhibitor (CAS 1448314-31-5) is soluble in DMSO at 10 mg/mL.[2]

Q2: I'm still seeing precipitate in my DMSO stock solution. What should I do?

A2: If you observe a precipitate in your DMSO stock solution, consider the following:

  • Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[1]

  • Apply sonication: Using an ultrasonic bath can help to break up solid particles and facilitate dissolution.[1]

  • Gentle warming: Gently warming the solution to around 37°C may improve solubility. Avoid excessive heat, which could degrade the compound.

Q3: Can I use other organic solvents to dissolve this compound?

A3: Yes, other solvents can be used, but with potentially lower solubility. For a related neutrophil elastase inhibitor (CAS 1448314-31-5), solubility has been reported in:

  • DMF: 30 mg/mL[2]

  • Ethanol: 0.5 mg/mL[2]

Q4: I need to make a working solution in an aqueous buffer for my in vitro assay. How can I do this without the compound precipitating?

A4: Due to the low aqueous solubility of many benzoxazinone analogs, preparing a working solution in a buffer requires careful dilution of a high-concentration stock solution (typically in DMSO). A common issue is precipitation upon dilution. To minimize this:

  • Serial Dilutions: Perform serial dilutions in your assay buffer.

  • Vortexing during Dilution: Add the aliquot of your DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <1%) to avoid solvent effects on your biological system.

  • Aqueous Solubility: Be aware that the solubility in aqueous buffers is significantly lower. For one related inhibitor, solubility in a 1:1 mixture of DMF:PBS (pH 7.2) was found to be 0.5 mg/mL.[2]

Q5: Are there any general strategies for improving the solubility of hydrophobic compounds like this compound?

A5: Yes, several general techniques can be employed to enhance the solubility of hydrophobic drugs and small molecules:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 300, propylene (B89431) glycol) can increase the solubility of poorly soluble compounds.

  • Excipients and Formulations: In drug development, various formulation strategies such as the use of surfactants, cyclodextrins, or creating nanoparticles can be used to improve solubility and bioavailability.

Quantitative Solubility Data

The following table summarizes the reported solubility data for two different neutrophil elastase inhibitors.

CAS NumberCompound Name/TypeSolventSolubilityReference
1234707-32-4This compound (benzoxazinone analog)DMSO100 mg/mL[1]
1448314-31-5Neutrophil Elastase Inhibitor (N-benzoylindazole derivative)DMSO10 mg/mL[2]
1448314-31-5Neutrophil Elastase Inhibitor (N-benzoylindazole derivative)DMF30 mg/mL[2]
1448314-31-5Neutrophil Elastase Inhibitor (N-benzoylindazole derivative)Ethanol0.5 mg/mL[2]
1448314-31-5Neutrophil Elastase Inhibitor (N-benzoylindazole derivative)DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound (CAS 1234707-32-4)

  • Materials:

    • This compound (MW: 336.57 g/mol )

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated analytical balance

    • Microcentrifuge tubes

  • Procedure:

    • Weigh out 3.37 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO to the tube containing the powder.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure there is no precipitate.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C as recommended by the supplier.[1]

Protocol 2: Preparation of a 100 µM Working Solution in Assay Buffer

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Assay buffer (e.g., PBS, Tris-HCl)

    • Vortex mixer

    • Sterile microcentrifuge tubes or multi-well plate

  • Procedure:

    • Perform a 1:100 dilution of the 10 mM stock solution into the assay buffer. For example, add 5 µL of the 10 mM stock solution to 495 µL of assay buffer.

    • It is crucial to add the DMSO stock to the buffer while the buffer is being vortexed to ensure rapid and complete mixing.

    • The final concentration of DMSO in this working solution will be 1%. Ensure this concentration is compatible with your experimental system. If a lower DMSO concentration is required, perform an intermediate dilution step.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Neutrophil Elastase in Inflammation

G cluster_neutrophil Neutrophil Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation Degranulation Degranulation Neutrophil Activation->Degranulation Neutrophil Elastase Release Neutrophil Elastase Release Degranulation->Neutrophil Elastase Release Extracellular Matrix Degradation Extracellular Matrix Degradation Neutrophil Elastase Release->Extracellular Matrix Degradation Inflammatory Cascade Amplification Inflammatory Cascade Amplification Neutrophil Elastase Release->Inflammatory Cascade Amplification Tissue Damage Tissue Damage Extracellular Matrix Degradation->Tissue Damage Inflammatory Cascade Amplification->Tissue Damage This compound This compound This compound->Neutrophil Elastase Release Inhibits

Caption: Role of Neutrophil Elastase in inflammation and its inhibition.

Experimental Workflow: Screening for Neutrophil Elastase Inhibitors

G Prepare Stock Solution Prepare Stock Solution Prepare Working Dilutions Prepare Working Dilutions Prepare Stock Solution->Prepare Working Dilutions Assay Plate Setup Assay Plate Setup Prepare Working Dilutions->Assay Plate Setup Add Enzyme Add Enzyme Assay Plate Setup->Add Enzyme Add Substrate Add Substrate Add Enzyme->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: General workflow for a Neutrophil Elastase inhibitor screening assay.

References

Technical Support Center: Optimizing Neutrophril Elastase Inhibitor 3 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Neutrophil Elastase Inhibitor 3 (NEI 3) for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NEI 3)?

A1: this compound, also referred to as compound 13, is a benzoxazinone (B8607429) analog identified as a potent inhibitor of neutrophil elastase (NE).[1][2] It has a CAS Number of 1234707-32-4.[1] This compound has been shown to have an IC50 of 80.8 nM for inhibiting NE release in fMLP-activated human neutrophils.[1][2]

Q2: What is the primary mechanism of action of NEI 3?

A2: NEI 3 is a selective and potent inhibitor of neutrophil elastase.[2] Neutrophil elastase is a serine protease released by neutrophils during inflammation, and it can degrade various extracellular matrix proteins.[3] By inhibiting neutrophil elastase, NEI 3 can protect cells and tissues from the damaging effects of excessive elastase activity, which is implicated in various inflammatory diseases.[3][4]

Q3: What are the typical applications of NEI 3 in cell culture?

A3: NEI 3 is primarily used in cell culture to:

  • Investigate the role of neutrophil elastase in various cellular processes.

  • Protect cells from elastase-induced damage and cytotoxicity.[4][5]

  • Study the effects of inhibiting neutrophil elastase on cell signaling pathways, such as the PI3K/Akt and MAPK pathways.[6][7]

  • Evaluate the therapeutic potential of selective neutrophil elastase inhibition in models of inflammatory diseases.

Q4: What is a recommended starting concentration for NEI 3 in my cell culture experiments?

A4: A good starting point for NEI 3 concentration is its IC50 value, which is 80.8 nM for NE release.[1] However, the optimal concentration will be cell-type and experiment-specific. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of NEI 3 Concentration too low: The concentration of NEI 3 may be insufficient to inhibit the amount of neutrophil elastase in your system.Perform a dose-response experiment, testing a range of concentrations around the reported IC50 (e.g., 10 nM to 1 µM).
Inhibitor instability: NEI 3 may be unstable in your culture medium over the duration of the experiment.Prepare fresh dilutions of NEI 3 for each experiment. Refer to the manufacturer's instructions for storage and stability information. Stock solutions are typically stored at -80°C for up to 6 months.[1]
Cell type insensitivity: The cell line you are using may not be sensitive to the effects of neutrophil elastase inhibition in the context of your assay.Confirm that your cell model is appropriate for studying the effects of neutrophil elastase.
High cell death or cytotoxicity observed Concentration too high: The concentration of NEI 3 may be toxic to your cells.Determine the cytotoxicity of NEI 3 in your cell line using an MTT or similar cell viability assay. This will help you establish a therapeutic window.
Off-target effects: At high concentrations, small molecule inhibitors can have off-target effects.Use the lowest effective concentration of NEI 3 as determined by your dose-response experiments.
High variability between replicates Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding.
"Edge effect" in multi-well plates: Evaporation from the outer wells of a plate can concentrate media components and affect cell growth.Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead.[8]
Inaccurate pipetting of inhibitor: Small volumes of concentrated inhibitor can be difficult to pipette accurately.Prepare serial dilutions of NEI 3 to ensure accurate and consistent dosing.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and a related benzoxazinone derivative.

Compound Parameter Value Reference
This compound (compound 13) IC50 (NE release)80.8 nM[1][2]
PD05 (benzoxazinone derivative) IC50 (Human Neutrophil Elastase)Lower than sivelestat[4][5]
Binding affinity (Kd) for HNE1.63 nM[4]
Aqueous solubility194.7 µM[4][5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of NEI 3 using a Dose-Response Experiment

This protocol outlines a general method to determine the effective concentration range of NEI 3 for inhibiting neutrophil elastase activity in your cell culture system.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (NEI 3)

  • Neutrophil elastase (human or other species, as appropriate)

  • Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-AAPV-AMC)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • NEI 3 Preparation: Prepare a stock solution of NEI 3 in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

  • Inhibitor Treatment: Once the cells are attached and have reached the desired confluency, replace the medium with the medium containing the different concentrations of NEI 3. Include a vehicle control (medium with the same concentration of solvent used for NEI 3). Incubate for a predetermined time (e.g., 1-2 hours) to allow for inhibitor uptake.

  • Neutrophil Elastase Stimulation: Add a known concentration of neutrophil elastase to the wells. The concentration of elastase should be optimized beforehand to give a robust signal with the fluorogenic substrate.

  • Substrate Addition: Add the fluorogenic neutrophil elastase substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for your substrate (e.g., Ex/Em = 380/500 nm for AFC-based substrates) over a period of 30-60 minutes.

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of NEI 3. Plot the percentage of inhibition against the log of the NEI 3 concentration to determine the IC50 value.

Protocol 2: Assessing the Cytotoxicity of NEI 3 using an MTT Assay

This protocol describes how to evaluate the potential cytotoxic effects of NEI 3 on your cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (NEI 3)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear microplate

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well).[9] Allow cells to attach overnight.

  • NEI 3 Treatment: Prepare a range of NEI 3 concentrations in complete culture medium. It is advisable to test a broad range of concentrations, including those well above the expected efficacious dose. Replace the medium in the wells with the medium containing the different NEI 3 concentrations. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[9]

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the NEI 3 concentration to determine the CC50 (cytotoxic concentration 50%).

Visualizations

Signaling Pathway

NE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NE Neutrophil Elastase Receptor Cell Surface Receptors (e.g., PARs, TLR4) NE->Receptor activates NEI3 NEI 3 NEI3->NE inhibits PI3K PI3K Receptor->PI3K NFkB NF-κB Receptor->NFkB MAPK MAPK (ERK, JNK, p38) Receptor->MAPK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation Akt->Proliferation promotes Inflammation Inflammation NFkB->Inflammation promotes MAPK->Apoptosis promotes

Caption: NEI 3 inhibits Neutrophil Elastase, modulating downstream signaling.

Experimental Workflow

Optimization_Workflow cluster_prep Preparation cluster_dose_response Dose-Response (IC50) cluster_cytotoxicity Cytotoxicity (CC50) cluster_analysis Analysis Cell_Culture Culture Cells to Optimal Density Treat_Cells_IC50 Treat Cells with NEI 3 Dilutions Cell_Culture->Treat_Cells_IC50 Treat_Cells_CC50 Treat Cells with NEI 3 Dilutions Cell_Culture->Treat_Cells_CC50 Prepare_NEI3 Prepare Serial Dilutions of NEI 3 Prepare_NEI3->Treat_Cells_IC50 Prepare_NEI3->Treat_Cells_CC50 Add_NE Add Neutrophil Elastase Treat_Cells_IC50->Add_NE Add_Substrate_IC50 Add Fluorogenic Substrate Add_NE->Add_Substrate_IC50 Measure_Fluorescence Measure Fluorescence (Kinetic) Add_Substrate_IC50->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 Determine_Optimal_Conc Determine Optimal Non-Toxic Concentration Calculate_IC50->Determine_Optimal_Conc Incubate Incubate for 24-72h Treat_Cells_CC50->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Measure_Absorbance Measure Absorbance Add_MTT->Measure_Absorbance Calculate_CC50 Calculate CC50 Measure_Absorbance->Calculate_CC50 Calculate_CC50->Determine_Optimal_Conc

Caption: Workflow for optimizing NEI 3 concentration in cell culture.

References

Technical Support Center: Preventing Degradation of Neutrophil Elastase Inhibitor 3 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Neutrophil elastase inhibitor 3 in solution.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the handling and use of this compound solutions.

Issue 1: Inconsistent or lower-than-expected activity of the inhibitor in my assay.

  • Question: I am observing variable or diminished inhibitory effects in my experiments. Could this be due to inhibitor degradation?

  • Answer: Yes, inconsistent results are a common sign of compound instability.[1] this compound, like many small molecules, can degrade over time in solution, especially when subjected to suboptimal storage conditions, repeated freeze-thaw cycles, or exposure to light.[1] Degradation will lead to a lower concentration of the active compound, resulting in reduced potency.

Issue 2: Visible precipitate or cloudiness in the inhibitor solution.

  • Question: My solution of this compound, particularly after dilution in aqueous buffer, appears cloudy or has visible particles. What should I do?

  • Answer: Precipitation indicates that the inhibitor's solubility limit has been exceeded in the current solvent or buffer system. Do not use a solution that has precipitated. Centrifuge the vial to pellet the precipitate before preparing a fresh dilution. Poor solubility can sometimes be mistaken for degradation, but it is a distinct issue. To improve solubility, you can try using a small percentage of a co-solvent like DMSO or ethanol (B145695) in your final assay buffer, provided it is compatible with your experimental setup. Adjusting the pH of the buffer can also be effective for ionizable compounds.

Issue 3: Appearance of new, unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Question: When analyzing my this compound solution, I see additional peaks that were not present in the chromatogram of the freshly prepared solution. What do these peaks represent?

  • Answer: The appearance of new peaks is a strong indicator of chemical degradation. These peaks correspond to the degradation products of your inhibitor. To confirm this, you should perform a forced degradation study and analyze the resulting solutions by LC-MS to identify the mass of the degradants.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of this compound?

A1: For long-term stability, stock solutions of this compound should be stored at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.[2] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][3]

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of many small molecule inhibitors, including benzoxazinone (B8607429) analogs.[1] Ensure you are using anhydrous, high-purity DMSO, as contaminating moisture can accelerate compound degradation.[4]

Q3: How can I minimize the degradation of this compound in my working solutions?

A3: Prepare fresh dilutions from your frozen stock solution for each experiment.[1][3] Do not store the inhibitor in aqueous buffers for extended periods, as hydrolysis can be a significant degradation pathway. If your compound is light-sensitive, protect your solutions from light by using amber vials or wrapping them in foil.

Q4: What are the likely degradation pathways for this compound?

A4: this compound is a benzoxazinone analog. This class of compounds can be susceptible to hydrolysis, which may lead to the opening of the benzoxazinone ring. This can result in the formation of aminophenol and other related degradation products. Oxidative conditions may also lead to the formation of N-oxides or other oxidized derivatives.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various forced degradation conditions. This data is representative of typical outcomes for benzoxazinone-based inhibitors and should be confirmed experimentally for your specific batch and experimental conditions.

Stress ConditionTemperature (°C)Duration (hours)ReagentExpected % DegradationPotential Degradation Products
Acid Hydrolysis 6080.1 M HCl15 - 25%Ring-opened products, aminophenols
Base Hydrolysis 6040.1 M NaOH20 - 35%Ring-opened products, aminophenols
Oxidative 25 (Room Temp)243% H₂O₂10 - 20%N-oxides, hydroxylated derivatives
Thermal 8048N/A< 5%Minimal degradation
Photolytic 25 (Room Temp)24UV Light (254 nm)< 10%Photodegradation products

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquot the stock solution into single-use volumes in amber, tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Study of this compound

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid or ammonium (B1175870) acetate

  • Heating block or water bath

  • UV lamp (254 nm)

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Test Solutions:

    • Prepare a 100 µg/mL solution of this compound in a suitable solvent system (e.g., acetonitrile:water 50:50).

    • For each stress condition, prepare a separate sample in a clear glass vial.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution. Incubate at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the test solution. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the test solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the test solution to UV light at 254 nm for 24 hours. Prepare a control sample wrapped in foil to serve as a dark control.

  • Sample Analysis:

    • At the end of the incubation period, cool the samples to room temperature.

    • Analyze all samples, including an unstressed control, by a stability-indicating LC-MS/MS method (see Protocol 3).

Protocol 3: Stability-Indicating LC-MS/MS Method for this compound

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and major product ions.

  • Source Parameters (to be optimized):

    • Capillary Voltage: e.g., 3.5 kV

    • Source Temperature: e.g., 150°C

    • Desolvation Temperature: e.g., 400°C

    • Gas Flows: To be optimized for the specific instrument.

Visualizations

degradation_pathway inhibitor Neutrophil Elastase Inhibitor 3 (Benzoxazinone Core) hydrolysis Hydrolysis (Acid or Base) inhibitor->hydrolysis oxidation Oxidation (e.g., H2O2) inhibitor->oxidation ring_opened Ring-Opened Product (e.g., Aminophenol derivative) hydrolysis->ring_opened n_oxide N-Oxide Derivative oxidation->n_oxide

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 100 µg/mL solution of Inhibitor 3 stress Aliquot for each stress condition prep->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidative Oxidation (3% H2O2, RT) stress->oxidative thermal Thermal Stress (80°C) stress->thermal photo Photolytic Stress (UV light) stress->photo analysis LC-MS/MS Analysis acid->analysis data Data Interpretation: Quantify remaining inhibitor and identify degradants analysis->data

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_logic start Inconsistent or Low Activity Observed check_solution Visually inspect solution for precipitate start->check_solution precipitate_yes Precipitate Present check_solution->precipitate_yes Yes precipitate_no No Precipitate check_solution->precipitate_no No solubility_issue Address Solubility: - Prepare fresh dilution - Use co-solvent - Adjust pH precipitate_yes->solubility_issue analytical_check Analyze by LC-MS precipitate_no->analytical_check degradation_peaks New peaks present? analytical_check->degradation_peaks no_degradation No new peaks. Review experimental protocol and reagents. degradation_peaks->no_degradation No degradation_confirmed Degradation Confirmed: - Review storage & handling - Use fresh aliquots - Protect from light degradation_peaks->degradation_confirmed Yes

Caption: Troubleshooting logic for investigating inhibitor instability.

References

Technical Support Center: Enhancing the Stability of Neutrophil Elastase Inhibitor 3 for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Neutrophil elastase inhibitor 3 for long-term experimental studies.

Troubleshooting Guide

Researchers may encounter several stability-related issues with this compound. This guide provides solutions to common problems.

Problem 1: Loss of Inhibitor Activity Over Time in Aqueous Solutions

Possible Causes:

  • Hydrolysis: The inhibitor may contain functional groups like esters or amides that are susceptible to hydrolysis, leading to a loss of activity.[1][2]

  • Oxidation: Certain chemical moieties within the inhibitor can be prone to oxidation, especially when exposed to air or trace metals.[1][2]

  • Incorrect pH: The pH of the solution can significantly impact the stability of the inhibitor, accelerating degradation pathways.[3][4][5]

Solutions:

SolutionDetailed Steps
Optimize Solution pH 1. Determine the optimal pH range for inhibitor stability through a pH-rate profile study. 2. Utilize a buffering agent that is effective in the identified pH range. Common buffers include phosphate, citrate, and Tris.[3] 3. Ensure the final pH of the stock solution and experimental buffers are within the optimal range.
Use of Antioxidants 1. If oxidation is suspected, add antioxidants to the formulation. 2. Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and methionine.[3] 3. The choice of antioxidant should be validated to ensure it does not interfere with the experimental assay.
Minimize Oxygen Exposure 1. Prepare solutions with degassed buffers. 2. Store inhibitor solutions under an inert gas atmosphere, such as nitrogen or argon.[2] 3. Use sealed vials to minimize contact with atmospheric oxygen.
Chelating Agents 1. To prevent metal-catalyzed oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA).[4]

Problem 2: Inhibitor Precipitation or Aggregation in Solution

Possible Causes:

  • Poor Solubility: The inhibitor may have low intrinsic solubility in the chosen solvent.

  • High Concentration: Storing the inhibitor at a high concentration can lead to aggregation and precipitation.[6]

  • Temperature Fluctuations: Freeze-thaw cycles can cause the inhibitor to come out of solution.[7][8][9]

Solutions:

SolutionDetailed Steps
Solvent Optimization 1. Test the solubility of the inhibitor in various biocompatible solvents (e.g., DMSO, ethanol) before preparing aqueous solutions. 2. For aqueous solutions, consider the use of co-solvents or solubilizing agents.
Adjust Protein Concentration 1. Store the inhibitor at a concentration that minimizes aggregation while maintaining solubility, typically in the range of 1–5 mg/mL.[6]
Incorporate Surfactants 1. Add non-ionic surfactants like Polysorbate 20 or Polysorbate 80 to the formulation to reduce surface tension and prevent aggregation.[10][11][12]
Aliquot Samples 1. To avoid repeated freeze-thaw cycles, divide the inhibitor solution into single-use aliquots.[6][7][9]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for long-term storage of this compound?

For long-term storage, it is generally recommended to store the inhibitor at -80°C to minimize enzymatic activity and chemical degradation.[6][9] For short-term storage, -20°C is often suitable.[6][8] If the inhibitor is sensitive to freezing, storage at 4°C may be an option for very short periods, but stability should be carefully monitored.[7][8]

Q2: How can I prevent degradation of the inhibitor by proteases in my experimental system?

If your experimental system contains proteases that could degrade a peptide-based inhibitor, it is crucial to add protease inhibitors to your sample and buffers.[13][14][15] A cocktail of protease inhibitors targeting a broad range of proteases is often the most effective approach.

Q3: What excipients can I add to my formulation to improve the stability of the inhibitor?

Several categories of excipients can enhance stability:

  • Buffers: To maintain an optimal pH.[3]

  • Amino Acids: Arginine, glycine, and histidine can help stabilize the inhibitor and reduce aggregation.[3][16]

  • Sugars and Polyols: Sucrose, trehalose, mannitol, and sorbitol can act as cryoprotectants and conformational stabilizers.[3][6][8][16]

  • Surfactants: Polysorbates and poloxamers can prevent surface adsorption and aggregation.[3][11]

Q4: How do I perform an accelerated stability study for my inhibitor?

Accelerated stability studies use exaggerated storage conditions to predict the long-term stability of a substance.[17] A typical protocol involves exposing the inhibitor to elevated temperatures (e.g., 40°C and 50°C) and controlled relative humidity (e.g., 75% RH) for a defined period (e.g., up to 6 months).[18][19] Samples are pulled at specific time points (e.g., 0, 1, 3, and 6 months) and analyzed for degradation and activity.[19]

Experimental Protocols

Protocol 1: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for this compound.

Methodology:

  • Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Dissolve the inhibitor in each buffer to a final concentration of 1 mg/mL.

  • Incubate the solutions at a constant, elevated temperature (e.g., 40°C) to accelerate degradation.

  • At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analyze the concentration of the remaining intact inhibitor using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the logarithm of the remaining inhibitor concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line.

  • Plot the logarithm of k versus pH to identify the pH at which the degradation rate is minimal.

Protocol 2: Freeze-Thaw Stability Study

Objective: To assess the impact of repeated freeze-thaw cycles on the stability of the inhibitor.

Methodology:

  • Prepare a stock solution of the inhibitor in the optimized buffer.

  • Divide the solution into multiple aliquots.

  • Subject the aliquots to a series of freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C or -80°C for at least 24 hours, followed by thawing at room temperature until completely liquid.

  • After 1, 3, 5, and 10 cycles, analyze the aliquots for inhibitor concentration, purity (for degradation products), and biological activity using a relevant assay.

  • Compare the results to a control sample that has not undergone any freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Inhibitor This compound Buffer Optimized Buffer (pH, Excipients) Inhibitor->Buffer Dissolve Temp Elevated Temperature (e.g., 40°C) Buffer->Temp FT Freeze-Thaw Cycles (-20°C / RT) Buffer->FT Light Photostability (ICH Q1B) Buffer->Light HPLC HPLC (Purity, Degradation) Temp->HPLC Activity Activity Assay (IC50) Temp->Activity Visual Visual Inspection (Precipitation) Temp->Visual FT->HPLC FT->Activity FT->Visual Light->HPLC Light->Activity Light->Visual Data Data Analysis & Stability Assessment HPLC->Data Activity->Data Visual->Data degradation_pathways cluster_causes Degradation Triggers Inhibitor Active Inhibitor Degraded Inactive Products Inhibitor->Degraded Degradation Hydrolysis Hydrolysis (H₂O, pH) Hydrolysis->Inhibitor Oxidation Oxidation (O₂, Metals) Oxidation->Inhibitor Photolysis Photolysis (Light) Photolysis->Inhibitor stabilization_strategies cluster_approaches Stabilization Approaches StableInhibitor Stable Inhibitor Formulation pH Optimal pH & Buffers pH->StableInhibitor Excipients Excipients (Sugars, Amino Acids, Surfactants) Excipients->StableInhibitor Storage Proper Storage (Temp, Aliquoting) Storage->StableInhibitor Atmosphere Inert Atmosphere Atmosphere->StableInhibitor

References

"how to minimize variability in Neutrophil elastase inhibitor 3 assay results"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neutrophil Elastase Inhibitor 3 (NEI-3) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability and ensure reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a neutrophil elastase activity assay and an assay measuring total neutrophil elastase protein?

A1: An activity assay quantifies the catalytic function of the enzyme, specifically its ability to cleave a substrate. This measurement reflects the amount of active, uninhibited enzyme. In contrast, methods like ELISA or Western Blot measure the total amount of neutrophil elastase protein, regardless of its functional state (active, inactive zymogen, or bound to endogenous inhibitors like α1-antitrypsin).[1] A sample can, therefore, have high levels of total elastase protein but low enzymatic activity.

Q2: What are the common types of substrates used in neutrophil elastase activity assays?

A2: The most prevalent substrates are small, synthetic peptides linked to a reporter molecule.

  • Fluorogenic Substrates: These substrates, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (AMC), release a fluorescent molecule (AMC) upon cleavage by neutrophil elastase. This enables highly sensitive, real-time measurement of enzyme activity.[1][2]

  • Chromogenic Substrates: Substrates like N-succinyl-(Ala)3-nitroanilide (SANA) release a colored product, p-nitroaniline (pNA), which can be quantified by measuring absorbance.[3]

Q3: Can other proteases in my sample interfere with the assay?

A3: While many synthetic substrates are designed for high specificity to neutrophil elastase, there is a potential for cleavage by other proteases, particularly in complex biological samples. To confirm specificity, it is advisable to include a control with a known, specific neutrophil elastase inhibitor.[1]

Q4: Why is running the assay in kinetic mode important?

A4: Measuring the signal (e.g., fluorescence or absorbance) in kinetic mode allows for the monitoring of the reaction rate over time.[1] This is crucial for determining the initial velocity of the reaction, which is most proportional to the enzyme concentration. It also helps to identify any lag phase or substrate depletion, ensuring that the measurements are taken within the linear range of the assay.[1][4][5]

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in your this compound assay results.

Issue 1: High Variability Between Replicate Wells

Erratic or inconsistent readings between replicate wells are often a primary source of variability.

Potential Cause Recommended Solution
Inconsistent Pipetting Ensure accurate and consistent pipetting of all reagents, especially for small volumes of enzyme, inhibitor, and substrate. Use calibrated pipettes and proper pipetting techniques. Avoid introducing bubbles.[1]
Inadequate Mixing Thoroughly mix the contents of the wells after the addition of each component, particularly the substrate. Use a plate shaker or gently pipette up and down.
Temperature Gradients Ensure the entire microplate is at a uniform temperature during the incubation and reading steps.[1] Pre-warm the plate reader and reagents to the assay temperature (e.g., 37°C).[6][7]
Edge Effects To minimize evaporation and temperature gradients at the edges of the plate, consider not using the outer wells or filling them with assay buffer or water.
Issue 2: Weak or No Signal

A weak or absent signal can indicate a problem with one of the core assay components.

Potential Cause Recommended Solution
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling.[1] Use a fresh aliquot of the enzyme and avoid repeated freeze-thaw cycles.[6][7] Always keep the enzyme on ice during the experiment.[7]
Substrate Degradation Fluorogenic substrates can degrade if exposed to light or stored improperly.[1] Store substrates protected from light and at the recommended temperature.
Incorrect Wavelengths Verify that the excitation and emission wavelengths set on the plate reader are correct for the specific fluorogenic substrate being used (e.g., Ex=380 nm, Em=500 nm for AMC-based substrates).[1][6]
Issue 3: High Background Signal

A high background signal can mask the true signal from the enzymatic reaction.

Potential Cause Recommended Solution
Contaminated Reagents The assay buffer or other reagents may be contaminated. Use fresh, sterile reagents.[1]
Inappropriate Plate Type For fluorescence-based assays, use black, flat-bottom microplates to minimize background fluorescence and well-to-well crosstalk.[1][6]
Sample Autofluorescence If working with biological samples, they may contain endogenous fluorescent molecules. Run a "sample blank" control containing the sample and assay buffer but no substrate to measure and subtract this background fluorescence.[6]

Experimental Protocols

Below is a generalized protocol for a fluorometric neutrophil elastase inhibitor screening assay. Specific volumes and concentrations may need to be optimized for your particular enzyme lot, substrate, and experimental conditions.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic Substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)[1]

  • Test Inhibitors (dissolved in an appropriate solvent, e.g., DMSO)

  • Known NE Inhibitor (for positive control)

  • Black, flat-bottom 96-well microplate[1]

  • Fluorometric microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use, except for the enzyme, which should be kept on ice.[1][7]

    • Reconstitute the HNE and substrate according to the manufacturer's instructions. Aliquot and store at -80°C and -20°C, respectively, to avoid repeated freeze-thaw cycles.[6][7]

    • Prepare serial dilutions of your test inhibitors and the known inhibitor control. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup (per well):

    • Enzyme Control (No Inhibition): Add 50 µL of assay buffer and a volume of solvent equivalent to that in the inhibitor wells.

    • Inhibitor Wells: Add 50 µL of the diluted test inhibitor.

    • Solvent Control: Add 50 µL of assay buffer with the same concentration of solvent used for the test inhibitors.

    • Blank (No Enzyme): Add 100 µL of assay buffer.

  • Enzyme Addition:

    • Prepare a working solution of HNE in assay buffer.

    • Add 25 µL of the HNE working solution to all wells except the blank. The final volume is now 75 µL.

    • Mix the plate gently and incubate for 5-10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Add 25 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.[1]

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.[1]

    • Measure the fluorescence in kinetic mode for 10-60 minutes, with readings every 1-2 minutes. Use the appropriate excitation and emission wavelengths for the substrate (e.g., Ex = 380 nm, Em = 500 nm).[1]

  • Data Analysis:

    • For each well, determine the reaction rate (Vmax) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the Vmax of the blank from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup cluster_measurement 3. Measurement & Analysis reagents Equilibrate Reagents inhibitors Prepare Inhibitor Dilutions reagents->inhibitors enzyme Prepare Enzyme Solution inhibitors->enzyme add_inhibitor Add Inhibitor/Solvent to Wells (50 µL) inhibitors->add_inhibitor substrate Prepare Substrate Solution enzyme->substrate add_enzyme Add Enzyme (25 µL) enzyme->add_enzyme add_substrate Add Substrate (25 µL) substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate (5-10 min, 37°C) add_enzyme->incubate incubate->add_substrate read_plate Kinetic Read (Ex/Em, 37°C) calc_rate Calculate Reaction Rates (Vmax) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for a fluorometric neutrophil elastase inhibitor screening assay.

logical_troubleshooting cluster_high_cv High CV in Replicates cluster_signal_issue Signal Issues start Variability in Results? pipetting Check Pipetting Technique start->pipetting mixing Ensure Thorough Mixing start->mixing temp Verify Temp Uniformity start->temp no_signal Weak / No Signal start->no_signal high_bg High Background start->high_bg enzyme_activity Test Enzyme Activity no_signal->enzyme_activity substrate_quality Check Substrate Integrity no_signal->substrate_quality plate_type Use Black Plates high_bg->plate_type reagent_contam Check Reagents for Contamination high_bg->reagent_contam

Caption: Troubleshooting logic for common issues in NEI-3 assays.

References

Technical Support Center: Overcoming Resistance to Neutrophil Elastase Inhibitor 3 (NEI-3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential resistance to Neutrophil Elastase Inhibitor 3 (NEI-3) in cell lines.

Troubleshooting Guides

Resistance to small molecule inhibitors can arise from various cellular mechanisms. Below is a guide to help you identify the potential cause of resistance to NEI-3 and the experiments to validate it.

Table 1: Troubleshooting Guide for NEI-3 Resistance

Observed Issue Potential Mechanism Suggested Validation Experiments Expected Outcome if Mechanism is Confirmed
Gradual or sudden loss of NEI-3 efficacy (increase in IC50 > 3-10 fold).[1]Target Alteration: Mutation in the Neutrophil Elastase (NE) gene preventing NEI-3 binding.1. Sanger Sequencing: Sequence the coding region of the NE gene in parental and resistant cells.2. In vitro Elastase Activity Assay: Compare the inhibitory effect of NEI-3 on NE from parental and resistant cell lysates.1. Identification of a mutation in the NE gene in resistant cells.2. Reduced inhibition of NE activity by NEI-3 in lysates from resistant cells.
Decreased intracellular concentration of NEI-3.Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., MDR1, MRP1).1. Quantitative PCR (qPCR): Measure mRNA levels of common ABC transporter genes.2. Western Blotting: Analyze the protein expression of relevant ABC transporters.3. Efflux Pump Inhibition Assay: Co-treat resistant cells with NEI-3 and a known ABC transporter inhibitor (e.g., verapamil).1. & 2. Increased mRNA and protein levels of one or more ABC transporters in resistant cells.3. Restoration of sensitivity to NEI-3 in the presence of the efflux pump inhibitor.
Maintained NE activity despite NEI-3 treatment.Activation of Bypass Signaling Pathways: Upregulation of parallel signaling cascades that compensate for NE inhibition (e.g., MAPK/ERK, PI3K/Akt pathways).[2][3]1. Phospho-Kinase Array: Screen for changes in the phosphorylation status of multiple kinases.2. Western Blotting: Validate array hits by probing for specific phosphorylated and total kinases (e.g., p-ERK/ERK, p-Akt/Akt).3. Combination Therapy: Treat resistant cells with NEI-3 and an inhibitor of the identified bypass pathway.1. & 2. Increased phosphorylation of key kinases in a specific pathway in resistant cells.3. Synergistic or additive cytotoxic effect when combining NEI-3 with a bypass pathway inhibitor.
Altered cellular phenotype (e.g., morphology, growth rate).Epithelial-Mesenchymal Transition (EMT) or Cancer Stem Cell (CSC) Enrichment: Phenotypic changes that confer broad drug resistance.1. Western Blotting: Analyze EMT markers (e.g., E-cadherin, N-cadherin, Vimentin).2. Flow Cytometry: Assess CSC markers (e.g., ALDH1 activity, CD44/CD24 expression).1. Decreased E-cadherin and increased N-cadherin/Vimentin expression.2. Increased population of cells positive for CSC markers.

Frequently Asked Questions (FAQs)

Q1: My cell line has become resistant to NEI-3. What is the first step I should take?

A1: The first step is to confirm the resistance. This can be done by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of NEI-3 in your current cell line and comparing it to the IC50 of the original, parental cell line.[4][5] A significant increase (typically 3-10 fold or more) in the IC50 value indicates the development of resistance.[1]

Q2: How can I establish a NEI-3 resistant cell line for my studies?

A2: A resistant cell line can be generated by continuous exposure of the parental cell line to gradually increasing concentrations of NEI-3 over several weeks or months.[1] Start with a concentration around the IC50 and once the cells recover and proliferate, incrementally increase the drug concentration.[1]

Q3: Could the solvent I use for NEI-3 be causing issues?

A3: Yes, the solvent (e.g., DMSO) can be toxic to cells at higher concentrations (typically >0.5%).[6][7] It is crucial to run a vehicle control (cells treated with the same concentration of solvent as the highest NEI-3 dose) to ensure that the observed effects are due to the inhibitor and not the solvent.[6]

Q4: How do I know if my NEI-3 is still active?

A4: Small molecule inhibitors can degrade over time, especially with improper storage or repeated freeze-thaw cycles.[6] To check the activity of your NEI-3, you can test it on a fresh, sensitive parental cell line. If the inhibitor is still active, it should elicit the expected cytotoxic effect. For a more direct measure, a cell-free neutrophil elastase activity assay can confirm its biochemical inhibitory activity.[6]

Q5: What are some general best practices to avoid inconsistent results with NEI-3?

A5: To ensure reproducibility, it is important to:

  • Maintain consistent cell culture conditions, including cell density and passage number.[8][9]

  • Prepare fresh dilutions of NEI-3 from a frozen stock for each experiment.[6]

  • Avoid repeated freeze-thaw cycles of the stock solution.[6]

  • Regularly test for mycoplasma contamination in your cell cultures.

Experimental Protocols

Below are detailed protocols for key experiments to investigate NEI-3 resistance.

Protocol 1: Cell Viability Assay to Determine IC50

This protocol describes how to measure cell viability using a standard MTT assay.

  • Cell Seeding:

    • Trypsinize and count your parental and suspected resistant cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium.[4]

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of NEI-3 dilutions in culture medium at 2x the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the NEI-3 dilutions to the respective wells. Include a vehicle-only control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the logarithm of the NEI-3 concentration and use non-linear regression to calculate the IC50.

Protocol 2: Quantitative PCR (qPCR) for ABC Transporter Expression

This protocol outlines the steps to measure the mRNA levels of ABC transporter genes.

  • RNA Extraction:

    • Grow parental and resistant cells to ~80-90% confluency.

    • Extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

    • Assess RNA quantity and quality using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target ABC transporter gene (e.g., ABCB1 for MDR1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative expression of the target gene in resistant cells compared to parental cells using the ΔΔCt method.

Protocol 3: Western Blotting for Signaling Proteins

This protocol details the detection of phosphorylated and total protein levels of key signaling molecules.

  • Protein Lysate Preparation:

    • Grow parental and resistant cells and treat with NEI-3 as required.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against your target protein (e.g., phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10]

    • Strip the membrane and re-probe for the total protein (e.g., total ERK1/2) and a loading control (e.g., GAPDH or β-actin).

Visualizations

The following diagrams illustrate key pathways and workflows related to NEI-3 resistance.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NEI3 NEI3 Receptor Receptor PKC PKCδ Receptor->PKC Activates NE Neutrophil Elastase (NE) NE->Receptor Activates Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNFα TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 MEK MEK TNFR1->MEK ERK ERK1/2 MEK->ERK Sp1 Sp1 ERK->Sp1 Gene_Expression Pro-inflammatory Gene Expression Sp1->Gene_Expression G start Start: Loss of NEI-3 Efficacy ic50 Confirm Resistance: Determine IC50 in Parental vs. Suspected Resistant Cells start->ic50 is_resistant Is IC50 Significantly Increased? ic50->is_resistant no_resistance No Resistance. Check Compound Stability and Assay Conditions. is_resistant->no_resistance No investigate Resistance Confirmed. Investigate Mechanisms. is_resistant->investigate Yes target_seq Target Sequencing (NE Gene) investigate->target_seq efflux Drug Efflux Assay (qPCR/Western for ABC Transporters) investigate->efflux bypass Bypass Pathway Analysis (Phospho-Kinase Array, Western Blot) investigate->bypass end Identify Mechanism & Develop Strategy target_seq->end efflux->end bypass->end G q1 Decreased Cell Death with NEI-3? q2 Is IC50 Increased? q1->q2 a1 Check Compound Activity and Assay Setup q2->a1 No q3 Is Intracellular Drug Concentration Lower? q2->q3 Yes a2 Investigate Drug Efflux (ABC Transporters) q3->a2 Yes q4 Is NE Gene Mutated? q3->q4 No a3 Target Alteration is Likely q4->a3 Yes a4 Investigate Bypass Signaling Pathways q4->a4 No

References

"Neutrophil elastase inhibitor 3 interference with fluorescent readouts"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Neutrophil Elastase Inhibitor 3 (NEI 3) with fluorescent readouts in your experiments.

Frequently Asked Questions (FAQs)

Q1: Can small molecule inhibitors like NEI 3 interfere with fluorescence-based assays?

A1: Yes, small molecule inhibitors can interfere with fluorescence-based assays through several mechanisms.[1] Many small molecules possess intrinsic fluorescent properties (autofluorescence) that can overlap with the excitation and emission spectra of the assay's fluorophores, leading to false positives.[1][2] Conversely, some compounds can absorb light at the excitation or emission wavelengths of the fluorophore, a phenomenon known as quenching, which can result in false negatives.[1] It is crucial to identify and mitigate these interferences to ensure the quality of your data.[1]

Q2: What are the common signs of NEI 3 interference in my neutrophil elastase activity assay?

A2: Signs of potential interference from NEI 3 or other small molecules include:

  • High background fluorescence: Elevated fluorescence readings in wells containing only the inhibitor and buffer, without the enzyme or substrate.

  • A dose-dependent increase in signal: In the absence of other assay components, the fluorescence signal increases with higher concentrations of NEI 3, suggesting autofluorescence.[3]

  • Reduced signal in positive controls: A decrease in the fluorescence of your positive control wells that is not attributable to enzymatic inhibition could indicate quenching.

  • Inconsistent or non-reproducible results: High variability between replicate wells can sometimes be a sign of compound-related artifacts.[3]

Q3: I cannot find specific absorbance and fluorescence spectra for NEI 3. How can I assess its potential for interference?

A3: It is common for specific spectral data to be unavailable for all research compounds. Therefore, the most effective approach is to empirically determine the potential for interference under your specific experimental conditions. This involves running control experiments to measure the autofluorescence and quenching potential of NEI 3. Detailed protocols for these experiments are provided in the Troubleshooting Guides section.

Q4: What is an orthogonal assay and why is it important for validating hits from a screen?

A4: An orthogonal assay is a secondary assay that measures the same biological activity but uses a different detection method or technology.[1] For example, if your primary screen uses a fluorogenic substrate, an orthogonal assay might use a chromogenic substrate that can be read by absorbance. This is a critical step to confirm that the observed activity is due to the genuine inhibition of the target enzyme and not an artifact of the initial assay format.[1]

Troubleshooting Guides

Issue 1: High Background Fluorescence or Suspected Autofluorescence

Symptom: You observe a high fluorescence signal in your blank or control wells containing NEI 3, or a dose-dependent increase in fluorescence that is independent of enzyme activity.

Troubleshooting Protocol:

  • Prepare a serial dilution of NEI 3: Use the same assay buffer and solvent (e.g., DMSO) concentrations as in your primary experiment.

  • Plate the dilutions: Dispense the NEI 3 dilutions into a black, flat-bottom 96-well microplate. Include control wells with only the assay buffer and solvent.

  • Read the plate: Use the same fluorescence plate reader and filter set (excitation and emission wavelengths) as your primary neutrophil elastase assay.

  • Analyze the data: If you observe a concentration-dependent increase in fluorescence from NEI 3 alone, this confirms autofluorescence.

Quantitative Data Summary: Example of NEI 3 Autofluorescence Data

NEI 3 Concentration (µM)Raw Fluorescence Units (RFU)
10012,500
506,250
253,125
12.51,560
6.25780
0 (Buffer + Solvent)150

Mitigation Strategies:

  • Subtract Background: If the autofluorescence is low to moderate, you can subtract the signal from the NEI 3-only wells from your experimental wells.

  • Use a Different Fluorophore: Select a fluorogenic substrate with excitation and emission wavelengths that do not overlap with the autofluorescence profile of NEI 3. Red-shifted fluorophores are often less prone to interference.[4]

  • Lower Inhibitor Concentration: If possible, use a lower concentration of NEI 3 that still provides effective inhibition but has minimal autofluorescence.

Issue 2: Suspected Fluorescence Quenching

Symptom: Your sample readings are unexpectedly low, even at concentrations of NEI 3 where you don't expect complete inhibition. The positive control (enzyme + substrate) fluorescence is lower in the presence of the inhibitor.

Troubleshooting Protocol:

  • Initiate the enzymatic reaction: In a microplate well, combine the neutrophil elastase enzyme and the fluorogenic substrate in the assay buffer.

  • Allow the reaction to proceed: Let the reaction run until a stable, mid-range fluorescent signal is generated.

  • Add NEI 3: Introduce NEI 3 at various concentrations to the wells where the reaction is already occurring.

  • Monitor the fluorescence: Immediately measure the fluorescence signal after the addition of NEI 3 and continue to monitor for a short period.

  • Analyze the data: A rapid, concentration-dependent decrease in the fluorescence signal upon addition of NEI 3 is indicative of quenching.

Quantitative Data Summary: Example of NEI 3 Quenching Data

NEI 3 Concentration (µM)% Reduction in Signal
10045%
5022%
2510%
12.55%
6.25<1%

Mitigation Strategies:

  • Modify Assay Protocol: If quenching is observed, it may be necessary to adjust the timing of reagent addition or the incubation periods.

  • Switch to a Different Assay Format: Consider using a non-fluorescence-based method, such as an absorbance-based assay with a chromogenic substrate, to confirm your results.

  • Consult the Literature: Review literature for similar compounds to understand if quenching is a known issue for that chemical class.

Experimental Protocols & Visualizations

Protocol 1: Characterizing NEI 3 Autofluorescence Spectrum

Objective: To determine the excitation and emission spectra of NEI 3 to identify potential spectral overlap with assay fluorophores.

Materials:

  • This compound (NEI 3)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • Spectrofluorometer or plate reader with spectral scanning capabilities

  • Black microplates

Methodology:

  • Prepare a solution of NEI 3 in the assay buffer at the highest concentration used in your experiments.

  • Transfer the solution to a cuvette or microplate well.

  • Excitation Scan: Set the emission wavelength to a value slightly higher than the expected excitation (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-440 nm).

  • Identify the peak excitation wavelength.

  • Emission Scan: Set the excitation to the peak wavelength identified in the previous step and scan a range of emission wavelengths (e.g., 400-600 nm).

  • Identify the peak emission wavelength.

  • Repeat the emission scan using the excitation wavelength of your assay's fluorophore to check for direct excitation of NEI 3.

cluster_prep Sample Preparation cluster_scan Spectral Scanning cluster_analysis Data Analysis prep Prepare NEI 3 solution in assay buffer ex_scan Perform Excitation Scan (fixed emission) prep->ex_scan peak_ex Identify Peak Excitation ex_scan->peak_ex em_scan Perform Emission Scan (fixed excitation at peak) peak_em Identify Peak Emission em_scan->peak_em peak_ex->em_scan overlap Assess Spectral Overlap with Assay Fluorophore peak_em->overlap

Workflow for characterizing inhibitor autofluorescence.
Protocol 2: Troubleshooting Workflow for Suspected Interference

This workflow provides a logical sequence of steps to identify and address potential interference from NEI 3 in your fluorescent assay.

start Unexpected Results in Fluorescent Assay with NEI 3 check_auto Is there high background or dose-dependent signal from NEI 3 alone? start->check_auto run_auto_test Run Autofluorescence Test (Protocol 1) check_auto->run_auto_test Yes check_quench Is the signal from enzyme + substrate reduced by NEI 3? check_auto->check_quench No auto_present Autofluorescence Confirmed run_auto_test->auto_present mitigate_auto Mitigation: 1. Subtract background 2. Change fluorophore 3. Lower [NEI 3] auto_present->mitigate_auto run_quench_test Run Quenching Test check_quench->run_quench_test Yes no_interference No Obvious Interference. Proceed with primary assay. check_quench->no_interference No quench_present Quenching Confirmed run_quench_test->quench_present mitigate_quench Mitigation: 1. Modify protocol 2. Use orthogonal assay quench_present->mitigate_quench

Decision-making workflow for troubleshooting interference.

References

"adjusting protocols for Neutrophil elastase inhibitor 3 with different cell types"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neutrophil Elastase Inhibitor 3 (NEi3), a benzoxazinone (B8607429) analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NEi3) and what is its mechanism of action?

A1: this compound (NEi3), also referred to as compound 13, is a benzoxazinone analog that acts as a potent inhibitor of human neutrophil elastase (NE).[1][2] NE is a serine protease released by neutrophils during inflammation, and it can degrade various extracellular matrix proteins. NEi3 inhibits the enzymatic activity of NE, thereby preventing this degradation. It has been shown to have an IC50 of 80.8 nM for NE release in fMLP-activated human neutrophils.[1]

Q2: What is the recommended solvent and storage condition for NEi3 stock solutions?

A2: For most small molecule inhibitors, including benzoxazinone analogs, DMSO is the recommended solvent for creating concentrated stock solutions. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What is a good starting concentration for my cell-based experiments?

A3: A good starting point is to use a concentration range around the reported IC50 value. For NEi3, the IC50 for NE release in human neutrophils is 80.8 nM.[1] Therefore, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell types. However, the optimal concentration will be cell-type dependent and should be determined empirically through a dose-response experiment.

Q4: How long should I incubate my cells with NEi3?

A4: The optimal incubation time will vary depending on the cell type and the specific experimental endpoint. For short-term signaling studies, an incubation time of 1 to 6 hours may be sufficient. For longer-term assays, such as those measuring cell proliferation or cytotoxicity, incubation times of 24 to 72 hours are common. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay.

Q5: Is NEi3 expected to be cytotoxic?

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or no inhibitory effect observed 1. Suboptimal Inhibitor Concentration: The concentration of NEi3 may be too low for the specific cell type or experimental conditions. 2. Compound Instability: NEi3 may be unstable in the cell culture medium over the course of the experiment. 3. Cell Health: Cells may be unhealthy, stressed, or at a suboptimal confluency, affecting their response. 4. Incorrect Experimental Design: The timing of inhibitor addition relative to stimulation may be incorrect.1. Perform a Dose-Response Curve: Test a wider range of NEi3 concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line. 2. Check Compound Stability: Prepare fresh dilutions of NEi3 for each experiment. Consider performing a stability test of NEi3 in your specific cell culture medium. 3. Standardize Cell Culture: Ensure cells are healthy, within a consistent passage number range, and plated at an optimal density. 4. Optimize Incubation Time: Vary the pre-incubation time with NEi3 before adding the stimulus that induces neutrophil elastase activity.
High Cell Death/Cytotoxicity Observed 1. Inhibitor Concentration is Too High: The concentration of NEi3 is exceeding the cytotoxic threshold for the cell line. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. 3. Off-Target Effects: At high concentrations, NEi3 may be inhibiting other essential cellular processes.1. Determine the IC50 for Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT, LDH) to find the concentration at which NEi3 is toxic to your cells. Use concentrations well below this threshold for your experiments. 2. Reduce Solvent Concentration: Ensure the final concentration of DMSO is typically below 0.5%, and include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments. 3. Use the Lowest Effective Concentration: Once the optimal inhibitory concentration is determined, use the lowest possible concentration that still achieves the desired effect to minimize potential off-target effects.
Inhibitor Precipitation in Culture Medium 1. Poor Aqueous Solubility: Benzoxazinone derivatives can have limited solubility in aqueous solutions. 2. High Final Concentration: The desired final concentration of NEi3 in the medium exceeds its solubility limit.1. Modify Dilution Method: Prepare intermediate dilutions of the NEi3 stock in a serum-free medium before adding to the final culture medium. Gentle warming and vortexing can aid dissolution. 2. Use a Lower Concentration: If precipitation persists, it may be necessary to work at a lower, more soluble concentration.

Quantitative Data Summary

The following table summarizes known quantitative data for NEi3 and provides a recommended starting point for experimental design.

Parameter Value Cell Type / Condition Reference
IC50 (NE Release) 80.8 nMfMLP-activated human neutrophils[1]
Recommended Starting Concentration Range 10 nM - 1 µMGeneral cell-based assaysInferred from IC50
Recommended Cytotoxicity Testing Range 100 nM - 50 µMVarious cell linesInferred from general compound toxicity data
Stock Solution Storage -20°C to -80°CIn DMSO[1]

Experimental Protocols

General Protocol for Evaluating NEi3 Efficacy in a Cell Line

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each cell type and experimental endpoint.

  • Cell Seeding:

    • Seed cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency (typically 70-80%) at the time of the experiment.

    • Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Preparation of NEi3 Working Solutions:

    • Thaw the NEi3 stock solution (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of NEi3 in a serum-free medium to achieve the desired final concentrations. It is good practice to perform serial dilutions to ensure accuracy.

  • Inhibitor Treatment:

    • Remove the culture medium from the cells.

    • Add the medium containing the different concentrations of NEi3 to the respective wells.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest NEi3 concentration) and a "no treatment" control.

    • Pre-incubate the cells with NEi3 for a predetermined time (e.g., 1-2 hours) before adding a stimulus if your experiment requires it.

  • Stimulation (if applicable):

    • If studying the inhibitory effect of NEi3 on stimulated NE activity, add the stimulus (e.g., LPS, PMA, or a specific cytokine) to the wells.

  • Incubation:

    • Incubate the plate for the desired experimental duration.

  • Endpoint Analysis:

    • Perform the desired assay to measure the effect of NEi3. This could include:

      • An ELISA to measure the release of a downstream cytokine.

      • A fluorometric activity assay to measure neutrophil elastase activity in the supernatant.

      • A Western blot to analyze the phosphorylation state of a target protein.

      • A cell viability or proliferation assay.

Protocol for Determining Cytotoxicity using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with a range of NEi3 concentrations (e.g., 100 nM to 50 µM) and a vehicle control for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

G Experimental Workflow for NEi3 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in Multi-well Plate inhibitor_prep Prepare NEi3 Dilutions treatment Treat Cells with NEi3 inhibitor_prep->treatment stimulation Add Stimulus (if applicable) treatment->stimulation incubation Incubate for a Defined Period stimulation->incubation endpoint_assay Perform Endpoint Assay incubation->endpoint_assay data_analysis Analyze and Interpret Results endpoint_assay->data_analysis

Caption: A generalized workflow for conducting experiments with this compound.

G Troubleshooting Logic for NEi3 Experiments cluster_issue Identify the Issue cluster_solution Implement Solutions start Problem Encountered no_effect No Inhibitory Effect start->no_effect high_cytotoxicity High Cytotoxicity start->high_cytotoxicity precipitation Inhibitor Precipitation start->precipitation optimize_conc Optimize Concentration (Dose-Response) no_effect->optimize_conc check_stability Check Compound Stability no_effect->check_stability cytotoxicity_assay Perform Cytotoxicity Assay high_cytotoxicity->cytotoxicity_assay adjust_solvent Adjust Solvent Concentration high_cytotoxicity->adjust_solvent modify_dilution Modify Dilution Protocol precipitation->modify_dilution

Caption: A logical flowchart for troubleshooting common issues encountered with NEi3.

G NE Signaling in Epithelial Cells and Macrophages cluster_epithelial Epithelial Cell cluster_macrophage Macrophage NE_epi Neutrophil Elastase (NE) MAPK_epi MAPK Pathway NE_epi->MAPK_epi NFkB_AP1 NF-κB & AP-1 Activation MAPK_epi->NFkB_AP1 MUC1 MUC1 Transcription MAPK_epi->MUC1 IL8 IL-8 Synthesis NFkB_AP1->IL8 NE_mac Neutrophil Elastase (NE) Integrin_Src Integrin-Src Kinases NE_mac->Integrin_Src METs Macrophage Extracellular Trap (MET) Release NE_mac->METs Cytokine_prod Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-8) Integrin_Src->Cytokine_prod NEi3 NEi3 NEi3->NE_epi Inhibits NEi3->NE_mac Inhibits

Caption: Simplified signaling pathways of Neutrophil Elastase in epithelial cells and macrophages.

References

Validation & Comparative

A Comparative Guide to Neutrophil Elastase Inhibitors: Validating the Inhibitory Effect of Sivelestat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neutrophil elastase (NE) inhibitor Sivelestat (also known as ONO-5046), a compound used clinically for acute lung injury, with other potent and selective NE inhibitors, Alvelestat (AZD9668) and BAY-85-8501. The following sections detail their comparative inhibitory activities, the experimental protocols for validation, and the signaling context of neutrophil elastase in chronic obstructive pulmonary disease (COPD).

Comparative Inhibitory Activity

The in vitro inhibitory potency of Sivelestat, Alvelestat, and BAY-85-8501 against human neutrophil elastase (HNE) is summarized in the table below. This data highlights the exceptional potency of BAY-85-8501.

InhibitorIC50 (Human Neutrophil Elastase)Ki (Human Neutrophil Elastase)Notes
Sivelestat44 nM[1]200 nM[1]Competitive inhibitor.[1] Also shows activity against rabbit, rat, hamster, and mouse neutrophil elastase.[1]
Alvelestat (AZD9668)12 nM[1]9.4 nM[1]Orally bioavailable and highly selective.[1][2]
BAY-85-850165 pM[3][4]Not ReportedA selective, reversible, and potent inhibitor.[3][4]

Experimental Protocols

The validation of the inhibitory effect of these compounds on neutrophil elastase is typically performed using a fluorometric inhibitor screening assay.

Principle of the Assay

The assay quantifies the activity of neutrophil elastase by measuring the cleavage of a specific fluorogenic substrate. In its intact form, the substrate is non-fluorescent. Upon cleavage by NE, a fluorescent product is released, and the increase in fluorescence intensity is directly proportional to the enzyme's activity. The presence of an inhibitor reduces or prevents this cleavage, resulting in a lower fluorescent signal.

Detailed Protocol for Fluorometric Neutrophil Elastase Inhibitor Screening Assay

This protocol is adapted from commercially available kits and standard laboratory procedures.[5]

Materials:

  • Human Neutrophil Elastase (HNE), reconstituted in assay buffer.

  • Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC).

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5).

  • Test inhibitors (Sivelestat, Alvelestat, BAY-85-8501) dissolved in an appropriate solvent (e.g., DMSO).

  • Control inhibitor (e.g., Sivelestat).

  • 96-well black microplate.

  • Fluorescence microplate reader with excitation/emission wavelengths of ~360-400 nm and ~460-505 nm, respectively.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitors and the control inhibitor at concentrations 10-fold higher than the desired final concentrations in the assay.

    • Dilute the HNE stock solution to the working concentration (e.g., 0.25 ng/µl) in cold assay buffer.

    • Prepare the substrate solution by diluting the stock in assay buffer.

  • Assay Setup (in duplicate):

    • Test Inhibitor Wells: Add 2.5 µL of the diluted test inhibitor solutions.

    • Inhibitor Control Wells: Add 2.5 µL of the diluted control inhibitor.

    • Enzyme Control (Positive Control) Wells: Add 2.5 µL of the solvent used for the inhibitors (e.g., 10% DMSO in assay buffer).

    • Blank (Negative Control) Wells: Add 12.5 µL of assay buffer.

  • Enzyme Addition and Incubation:

    • Add 10 µL of the diluted HNE solution to all wells except the Blank wells.

    • Mix gently and incubate the plate for 30 minutes at room temperature to allow the inhibitors to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Add 12.5 µL of the diluted substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically for 30 minutes at 37°C, with readings taken every 1-2 minutes. Protect the plate from light.

  • Data Analysis:

    • Subtract the fluorescence reading of the Blank from all other readings.

    • Determine the rate of substrate cleavage (change in fluorescence over time) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the Enzyme Control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate key concepts in the validation and context of neutrophil elastase inhibitors.

Experimental Workflow for NE Inhibitor Validation cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare Serial Dilutions of Inhibitors D Add Inhibitors and NE to 96-well Plate A->D B Dilute Neutrophil Elastase (NE) B->D C Prepare Substrate Solution F Add Substrate C->F E Incubate at RT (30 min) D->E E->F G Measure Fluorescence Kinetically (30 min, 37°C) F->G H Calculate Rate of Substrate Cleavage G->H I Determine % Inhibition H->I J Calculate IC50 Value I->J NE Signaling Pathway in COPD cluster_Stimuli Inflammatory Stimuli cluster_Cells Cellular Response cluster_Mediators Key Mediators cluster_Effects Pathophysiological Effects Cigarette Smoke Cigarette Smoke Neutrophil Neutrophil Cigarette Smoke->Neutrophil Pathogens Pathogens Pathogens->Neutrophil Neutrophil Elastase (NE) Neutrophil Elastase (NE) Neutrophil->Neutrophil Elastase (NE) Release Macrophage Macrophage IL-1β, TNF-α IL-1β, TNF-α Macrophage->IL-1β, TNF-α Epithelial Cell Epithelial Cell Mucus Hypersecretion Mucus Hypersecretion Epithelial Cell->Mucus Hypersecretion Neutrophil Elastase (NE)->Macrophage Activates Neutrophil Elastase (NE)->Epithelial Cell Stimulates MMPs MMPs Neutrophil Elastase (NE)->MMPs Activates ECM Degradation\n(Emphysema) ECM Degradation (Emphysema) Neutrophil Elastase (NE)->ECM Degradation\n(Emphysema) Directly causes MMPs->ECM Degradation\n(Emphysema) Inflammation Amplification Inflammation Amplification IL-1β, TNF-α->Inflammation Amplification Inhibitor Comparison Logic cluster_Inhibitors Test Compounds A Target: Neutrophil Elastase (NE) E In Vitro NE Inhibition Assay A->E B Sivelestat B->E C Alvelestat C->E D BAY-85-8501 D->E F Quantitative Data (IC50, Ki) E->F G Comparative Analysis of Potency and Selectivity F->G

References

A Comparative Guide to Preclinical Neutrophil Elastase Inhibitors: Sivelestat vs. BAY 85-8501

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two prominent neutrophil elastase (NE) inhibitors: Sivelestat (B1662846) (ONO-5046), a compound approved in Japan and South Korea for acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), and BAY 85-8501, a highly potent and selective inhibitor that has undergone clinical investigation for pulmonary diseases. This comparison focuses on their efficacy in preclinical models of lung injury, their mechanisms of action, and the experimental protocols used to evaluate their performance.

Executive Summary

Neutrophil elastase is a serine protease released by neutrophils during inflammation, contributing to tissue degradation and the amplification of the inflammatory cascade. Its inhibition is a key therapeutic strategy for various inflammatory diseases, particularly those affecting the lungs. Sivelestat is a first-generation, small-molecule NE inhibitor. BAY 85-8501 represents a newer generation of NE inhibitors with significantly higher potency. This guide will delve into the available preclinical data for both compounds to aid researchers in understanding their relative strengths and applications in a research and development context.

Data Presentation: A Head-to-Head Comparison of Preclinical Efficacy

The following tables summarize the available quantitative data for Sivelestat and BAY 85-8501 from preclinical studies in rodent models of acute lung injury. It is important to note that the data presented are from separate studies with different experimental designs, precluding a direct head-to-head comparison.

Table 1: In Vitro Inhibitory Activity
ParameterSivelestatBAY 85-8501
Target Enzyme Human Neutrophil ElastaseHuman Neutrophil Elastase
IC50 Not explicitly stated in recent preclinical studies0.065 nM[1]
Table 2: In Vivo Efficacy in Lipopolysaccharide (LPS)-Induced Acute Lung Injury (Rat Model) - Sivelestat
ParameterControl (LPS)Sivelestat (10 mg/kg)Sivelestat (20 mg/kg)Reference
Lung Wet/Dry Ratio ~7.5Significantly ReducedSignificantly Reduced[2]
Lung Injury Score Significantly IncreasedSignificantly ReducedSignificantly Reduced[2]
PaO2/FiO2 Ratio Significantly DecreasedSignificantly IncreasedSignificantly Increased[2]
Serum IL-8 (pg/mL) Significantly IncreasedSignificantly DecreasedSignificantly Decreased[1]
Serum TNF-α (pg/mL) Significantly IncreasedSignificantly DecreasedSignificantly Decreased[1]
Table 3: In Vivo Efficacy in Human Neutrophil Elastase (HNE)-Induced Acute Lung Injury (Mouse Model) - BAY 85-8501
ParameterControl (HNE)BAY 85-8501 (0.01 mg/kg)BAY 85-8501 (0.1 mg/kg)Reference
Hemoglobin in BALF (µg/mL) Significantly IncreasedSignificantly DecreasedSignificantly Decreased[3]
Neutrophil Count in BALF (x10^4/mL) Significantly IncreasedNo Significant EffectSignificantly Decreased[3]

Mechanism of Action and Signaling Pathways

Sivelestat acts as a competitive inhibitor of neutrophil elastase.[4] Recent preclinical studies suggest its protective effects in ALI are mediated through the inhibition of multiple inflammatory signaling pathways. One key pathway identified is the PI3K/AKT/mTOR signaling cascade. By inhibiting neutrophil elastase, Sivelestat appears to downregulate the activation of this pathway, leading to reduced apoptosis and inflammation.[1][5] Additionally, Sivelestat has been shown to attenuate ALI by inhibiting the JNK/NF-κB signaling pathway and activating the Nrf2/HO-1 pathway, thereby reducing oxidative stress and inflammation.[6][7]

BAY 85-8501 is a highly potent and selective, reversible inhibitor of human neutrophil elastase.[8][9] Its mechanism of action involves a unique "induced-fit" binding to the active site of the enzyme, which contributes to its high potency and selectivity.[10] By potently inhibiting neutrophil elastase, BAY 85-8501 is expected to modulate downstream inflammatory and tissue-damaging pathways initiated by excessive NE activity.

Mandatory Visualizations

Sivelestat Signaling Pathway in ALI Sivelestat's Proposed Mechanism of Action in Acute Lung Injury cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Neutrophil Activation & NE Release cluster_2 Signaling Pathways & Cellular Responses cluster_3 Therapeutic Intervention LPS LPS Neutrophil Neutrophil LPS->Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway NE->PI3K_AKT_mTOR JNK_NFkB JNK/NF-κB Pathway NE->JNK_NFkB Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inflammation Inflammation (↑ IL-8, TNF-α) JNK_NFkB->Inflammation LungInjury Acute Lung Injury Apoptosis->LungInjury Inflammation->LungInjury Sivelestat Sivelestat Sivelestat->NE

Caption: Sivelestat inhibits neutrophil elastase, downregulating pro-inflammatory signaling pathways.

Experimental Workflow for ALI Models General Experimental Workflow for Preclinical ALI Models cluster_0 Animal Model Induction cluster_1 Treatment Groups cluster_2 Endpoint Analysis Induction Induction of ALI (e.g., LPS or HNE administration) Control Control Group (Vehicle) Induction->Control Sivelestat_Group Sivelestat Group Induction->Sivelestat_Group BAY858501_Group BAY 85-8501 Group Induction->BAY858501_Group BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Count, Protein, Cytokines) Control->BALF_Analysis Histology Lung Histopathology (Injury Score) Control->Histology Blood_Gas Blood Gas Analysis (PaO2/FiO2) Control->Blood_Gas Molecular_Analysis Molecular Analysis (Western Blot, ELISA) Control->Molecular_Analysis Sivelestat_Group->BALF_Analysis Sivelestat_Group->Histology Sivelestat_Group->Blood_Gas Sivelestat_Group->Molecular_Analysis BAY858501_Group->BALF_Analysis BAY858501_Group->Histology

Caption: A generalized workflow for evaluating NE inhibitors in preclinical ALI models.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols for the key studies cited.

Sivelestat in LPS-Induced Acute Lung Injury in Rats
  • Animal Model: Male Wistar rats were used. Acute lung injury was induced by a single intraperitoneal injection of Lipopolysaccharide (LPS) from Escherichia coli.

  • Treatment: Sivelestat was administered intraperitoneally at doses of 10 mg/kg and 20 mg/kg at the time of LPS injection. A control group received LPS and a vehicle.

  • Endpoint Analysis (24 hours post-LPS):

    • Lung Wet/Dry (W/D) Ratio: The right lung was excised, weighed (wet weight), dried in an oven at 80°C for 48 hours, and weighed again (dry weight) to determine the extent of pulmonary edema.

    • Histopathology: The left lung was fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A lung injury score was determined based on alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar wall thickening.

    • Blood Gas Analysis: Arterial blood was collected to measure the partial pressure of oxygen (PaO2) and calculate the PaO2/FiO2 ratio as an indicator of oxygenation.

    • ELISA: Serum levels of inflammatory cytokines such as IL-8 and TNF-α were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • Western Blot: Lung tissue homogenates were used to determine the protein expression levels of components of the PI3K/AKT/mTOR signaling pathway.[1][2][11]

BAY 85-8501 in HNE-Induced Acute Lung Injury in Mice
  • Animal Model: Male C57BL/6 mice were used. Acute lung injury was induced by orotracheal instillation of human neutrophil elastase (HNE).

  • Treatment: BAY 85-8501 was administered orally (p.o.) at various doses (e.g., 0.01 mg/kg and 0.1 mg/kg) one hour prior to HNE instillation. A control group received the vehicle.

  • Endpoint Analysis (4 hours post-HNE):

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs were lavaged with saline. The BALF was analyzed for:

      • Hemoglobin Concentration: Measured as an indicator of pulmonary hemorrhage.

      • Total and Differential Cell Counts: To quantify the influx of inflammatory cells, particularly neutrophils.[3]

Conclusion

Both Sivelestat and BAY 85-8501 have demonstrated efficacy in preclinical models of acute lung injury, supporting the therapeutic potential of neutrophil elastase inhibition. Sivelestat, an approved therapeutic in some countries, shows beneficial effects in LPS-induced ALI models by modulating key inflammatory signaling pathways.[1][12][13] BAY 85-8501, a newer generation inhibitor, exhibits remarkably high potency and is effective in a direct HNE-induced lung injury model.[8][14]

For researchers, the choice between these inhibitors in a preclinical setting may depend on the specific research question. Sivelestat serves as a valuable benchmark compound with a well-documented, albeit broader, signaling impact. BAY 85-8501 offers a tool for investigating the effects of highly potent and selective neutrophil elastase inhibition. Future preclinical studies directly comparing these inhibitors in the same animal models would be invaluable for a more definitive assessment of their relative therapeutic potential.

References

A Comparative Analysis of Neutrophil Elastase Inhibitor 3 and Other Benzoxazinone Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Neutrophil Elastase Inhibitor 3, a benzoxazinone (B8607429) analog, and other notable inhibitors of human neutrophil elastase (HNE). The objective is to present a clear comparison of their performance based on available experimental data, alongside the methodologies used for their evaluation.

Introduction to Neutrophil Elastase and its Inhibitors

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its dysregulation and excessive activity in the extracellular space are implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[1][2] This pathological activity is due to its ability to degrade components of the extracellular matrix, such as elastin. The development of potent and selective HNE inhibitors is, therefore, a significant area of therapeutic research. Benzoxazinones represent a class of compounds that have been investigated as HNE inhibitors.

Comparative Performance of HNE Inhibitors

The following table summarizes the quantitative data for this compound and other selected benzoxazinone and comparator HNE inhibitors. It is important to note the distinction between direct enzymatic inhibition (measured by IC50 or Ki values against the purified enzyme) and inhibition of NE release from neutrophils (a cell-based assay).

Compound NameClassTargetParameterValue (nM)Reference
This compound BenzoxazinoneNE ReleaseIC5080.8[3]
PD05BenzoxazinoneHNEKd1.63[4]
AZD9668 (Alvelestat)PyridoneHNEKi9.4[5]
HNEpIC507.9[5]
Sivelestat (ONO-5046)Acylamino acid derivativeHNEIC5044
HNEKi200
GW-311616-HNEIC5022[6]
HNEKi0.31[6]
ONO-6818-HNEKi12

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant; pIC50: -log(IC50)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for reproducibility and critical evaluation of the presented data.

Fluorometric Neutrophil Elastase Inhibition Assay (Direct Enzymatic Activity)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified human neutrophil elastase.

Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of HNE in assay buffer. Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO. Prepare serial dilutions of the test compounds.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer.

  • Add the test compound at various concentrations to the respective wells. Include a positive control (HNE without inhibitor) and a negative control (assay buffer without HNE).

  • Add the purified HNE to all wells except the negative control.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

fMLP-Induced Neutrophil Elastase Release Assay (Cell-Based Activity)

This assay measures the ability of a compound to inhibit the release of neutrophil elastase from activated human neutrophils.

Materials:

  • Freshly isolated human neutrophils from healthy donors.

  • Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.

  • N-Formylmethionyl-leucyl-phenylalanine (fMLP) as a neutrophil activator.

  • Cytochalasin B to enhance degranulation.

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).

  • Fluorogenic HNE substrate (as in the enzymatic assay).

  • 96-well plate.

  • Centrifuge.

  • Fluorescence microplate reader.

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS at a final concentration of approximately 1 x 10^6 cells/mL.

  • Pre-incubation: In a 96-well plate, add the neutrophil suspension. Add the test compounds at various concentrations. Pre-incubate the cells with the compounds for a defined period (e.g., 15 minutes) at 37°C. It is common to also add Cytochalasin B during this step.

  • Stimulation: Add fMLP to the wells to stimulate neutrophil degranulation and elastase release. Include an unstimulated control (neutrophils with vehicle) and a stimulated control (neutrophils with fMLP and vehicle).

  • Incubation: Incubate the plate for a further period (e.g., 30 minutes) at 37°C.

  • Pellet Cells: Centrifuge the plate to pellet the neutrophils.

  • Supernatant Transfer: Carefully transfer the supernatant containing the released elastase to a new 96-well plate.

  • Elastase Activity Measurement: Add the fluorogenic HNE substrate to the supernatant.

  • Measurement: Monitor the increase in fluorescence over time in a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the amount of released elastase. Express the results as a percentage of the elastase release in the fMLP-stimulated control and determine the IC50 value for the inhibition of NE release.

Visualizations

Signaling Pathway of Neutrophil Elastase Action and Inhibition

The following diagram illustrates the general mechanism by which benzoxazinone inhibitors are thought to interact with and inhibit neutrophil elastase, a serine protease.

G cluster_neutrophil Neutrophil cluster_ecm Extracellular Space Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activation Azurophilic Granules Azurophilic Granules Neutrophil->Azurophilic Granules Degranulation Neutrophil Elastase (NE) Neutrophil Elastase (NE) Azurophilic Granules->Neutrophil Elastase (NE) Release Extracellular Matrix (Elastin) Extracellular Matrix (Elastin) Neutrophil Elastase (NE)->Extracellular Matrix (Elastin) Degradation Inactive NE Complex Inactive NE Complex Neutrophil Elastase (NE)->Inactive NE Complex Tissue Damage Tissue Damage Extracellular Matrix (Elastin)->Tissue Damage Benzoxazinone Inhibitor Benzoxazinone Inhibitor Benzoxazinone Inhibitor->Inactive NE Complex Binding to Active Site

Caption: Mechanism of Neutrophil Elastase release and inhibition by benzoxazinones.

Experimental Workflow for HNE Inhibitor Screening

The diagram below outlines a typical workflow for the in vitro evaluation of potential neutrophil elastase inhibitors.

G cluster_workflow Inhibitor Screening Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Enzymatic Assay Hit Identification Hit Identification Primary Screening->Hit Identification Activity > Threshold Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Confirmation Cell-Based Assay Cell-Based Assay Dose-Response & IC50->Cell-Based Assay Potency & Cellular Activity Lead Candidate Lead Candidate Cell-Based Assay->Lead Candidate Efficacy & Low Toxicity

Caption: A generalized workflow for the screening and identification of HNE inhibitors.

References

Confirming the Activity of Novel Neutrophil Elastase Inhibitors: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful identification of a primary hit compound targeting neutrophil elastase is a critical first step. However, rigorous confirmation of its inhibitory activity through a battery of secondary assays is paramount before advancing the candidate in the drug discovery pipeline. This guide provides a comparative framework for confirming the activity of a novel Neutrophil Elastase Inhibitor 3 (NEI3), using the well-characterized inhibitor Sivelestat as a benchmark.

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] While it plays a crucial role in host defense by degrading proteins of pathogens, its dysregulation and excessive activity contribute to tissue damage in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2] Consequently, the development of potent and specific NE inhibitors is a significant therapeutic strategy.[2]

This guide outlines key secondary assays to robustly characterize the activity of a putative NE inhibitor, NEI3. The data presented for NEI3 is hypothetical and serves to illustrate the comparative analysis against the known inhibitor, Sivelestat.

Comparative Inhibitory Activity

A crucial secondary assay is the determination of the half-maximal inhibitory concentration (IC50) to quantify and compare the potency of the novel inhibitor against a known standard.

InhibitorTargetIC50 (nM)Assay Condition
NEI3 (Hypothetical Data) Human Neutrophil Elastase15In vitro enzymatic assay
Sivelestat Human Neutrophil Elastase43In vitro enzymatic assay

Table 1: Comparative IC50 values of NEI3 and Sivelestat against human neutrophil elastase.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings.

In Vitro Neutrophil Elastase Inhibitor Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (active enzyme)

  • Neutrophil Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • NEI3 and Sivelestat

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Prepare serial dilutions of NEI3 and Sivelestat in Assay Buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution. Include a no-inhibitor control (vehicle) and a no-enzyme control (assay buffer).

  • Add 60 µL of Human Neutrophil Elastase solution to each well (except the no-enzyme control).

  • Incubate the plate at 37°C for 15 minutes.

  • Add 20 µL of the Neutrophil Elastase Substrate to all wells.

  • Immediately measure the fluorescence intensity (Excitation/Emission = 380/460 nm) in kinetic mode for 30 minutes at 37°C.

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

Visualizing the mechanism of action and the experimental process aids in understanding the broader context of the research.

G Neutrophil Elastase Signaling Pathway and Inhibition cluster_0 Cellular Activation cluster_1 Enzyme Release and Activity cluster_2 Inhibitor Action Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil activates NE Release NE Release Neutrophil->NE Release degranulation Extracellular Matrix Extracellular Matrix NE Release->Extracellular Matrix degrades NEI3 / Sivelestat NEI3 / Sivelestat NE Release->NEI3 / Sivelestat target for Tissue Damage Tissue Damage Extracellular Matrix->Tissue Damage leads to NEI3 / Sivelestat->Extracellular Matrix prevents degradation

Caption: Mechanism of Neutrophil Elastase activity and inhibition.

G Workflow for Secondary Assay Confirmation Start Start Primary Screen Hit (NEI3) Primary Screen Hit (NEI3) Start->Primary Screen Hit (NEI3) IC50 Determination (Enzymatic Assay) IC50 Determination (Enzymatic Assay) Primary Screen Hit (NEI3)->IC50 Determination (Enzymatic Assay) Comparison with Known Inhibitor (Sivelestat) Comparison with Known Inhibitor (Sivelestat) IC50 Determination (Enzymatic Assay)->Comparison with Known Inhibitor (Sivelestat) Cell-Based Assays Cell-Based Assays Comparison with Known Inhibitor (Sivelestat)->Cell-Based Assays In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Data Analysis & Reporting Data Analysis & Reporting In Vivo Models->Data Analysis & Reporting Decision to Proceed Decision to Proceed Data Analysis & Reporting->Decision to Proceed End End Decision to Proceed->End

Caption: Experimental workflow for confirming NEI3 activity.

Further Confirmatory Assays

To build a comprehensive profile of NEI3, additional secondary assays are recommended.

  • Cell-Based Assays: Utilize neutrophil-like cell lines (e.g., HL-60) or primary human neutrophils. Stimulate these cells to release NE and measure the inhibitory effect of NEI3 on the degradation of extracellular matrix components. This provides insights into cell permeability and activity in a more physiological context.

  • Selectivity Assays: To ensure NEI3 is specific for neutrophil elastase, test its activity against other related serine proteases, such as proteinase 3 and cathepsin G. Low off-target activity is a desirable characteristic for a therapeutic candidate.

  • In Vivo Models: In animal models of inflammatory diseases, such as lipopolysaccharide (LPS)-induced acute lung injury, the efficacy of NEI3 can be evaluated by measuring inflammatory markers, neutrophil infiltration, and tissue damage.

By systematically employing these secondary assays and comparing the results to a well-established inhibitor like Sivelestat, researchers can confidently validate the activity of a novel neutrophil elastase inhibitor and build a robust data package to support its further development.

References

"head-to-head comparison of Neutrophil elastase inhibitor 3 and AZD9668"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of two inhibitors of neutrophil elastase (NE), a key enzyme implicated in the pathology of various inflammatory diseases. The comparison focuses on a preclinical benzoxazinone (B8607429) analog, designated "Neutrophil elastase inhibitor 3" (also referred to as compound 13), and a clinically evaluated compound, AZD9668 (Alvelestat). The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Biochemical and Pharmacological Properties

The following table summarizes the available quantitative data for both inhibitors, highlighting key differences in their mechanism, potency, and developmental stage.

PropertyThis compound (Compound 13)AZD9668 (Alvelestat)
Chemical Class Benzoxazinone analog[1][2]Dihydropyridinone derivative[3]
Mechanism of Action Inhibits the release of neutrophil elastase from neutrophils.[1][2]A potent, oral, reversible, and highly selective inhibitor of neutrophil elastase activity.[3][4][5]
IC50 80.8 nM (for NE release)[1][2]12 nM (for NE activity)[6][7]
Ki Not publicly available.9.4 nM[6][8]
Selectivity Not publicly available.At least 600-fold more selective for NE over other serine proteases.[6][7]
Administration Route Intravenous (in preclinical studies)[1]Oral[3][4][6]
Development Stage PreclinicalPhase II Clinical Trials[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for interpreting the performance data of these inhibitors.

1. Neutrophil Elastase Release Inhibition Assay (for this compound)

This protocol is designed to measure the ability of a compound to prevent the release of NE from activated neutrophils.

  • Objective: To determine the IC50 value of "this compound" for the inhibition of NE release.

  • Methodology:

    • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

    • Compound Incubation: Isolated neutrophils are pre-incubated with varying concentrations of "this compound" or a vehicle control.

    • Neutrophil Stimulation: Cells are stimulated with a potent secretagogue, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or N-Formylmethionyl-leucyl-phenylalanine (fMLP), to induce degranulation and the release of NE.

    • Quantification of Released NE: The cell suspension is centrifuged, and the supernatant is collected. The enzymatic activity of the released NE in the supernatant is measured by adding a specific fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC). The rate of fluorescence increase is proportional to the amount of active NE released.

    • IC50 Calculation: The percentage of inhibition of NE release is calculated for each concentration of the inhibitor relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. In Vivo Lung Injury Model (for this compound)

This protocol assesses the in vivo efficacy of the inhibitor in a rat model of trauma-hemorrhagic shock.

  • Objective: To evaluate the protective effect of "this compound" on acute lung injury.

  • Methodology:

    • Animal Model: Male Wistar rats are anesthetized, and trauma is induced via a midline laparotomy. Hemorrhagic shock is then induced by withdrawing blood to a specific mean arterial pressure for a set duration.

    • Treatment: Following the shock period, animals are resuscitated. A treatment group receives "this compound" (1 mg/kg) intravenously, while a control group receives a vehicle.[1]

    • Endpoint Analysis: After a defined period (e.g., 2 hours), animals are euthanized, and lung tissue is harvested.

    • Biomarker Assessment: Lung tissue is analyzed for markers of inflammation and injury. Myeloperoxidase (MPO) activity is measured as an index of neutrophil infiltration, and the lung wet-to-dry weight ratio is calculated to quantify pulmonary edema.[1]

    • Statistical Analysis: Data from the inhibitor-treated group are compared to the vehicle control group using appropriate statistical tests to determine significance.

3. Pharmacological Characterization of AZD9668

The characterization of AZD9668 involved a comprehensive set of in vitro and in vivo studies to establish its potency, selectivity, and efficacy.

  • Objective: To fully characterize the pharmacological profile of AZD9668.

  • Methodology:

    • In Vitro Enzyme and Cell-Based Assays:

      • Potency and Selectivity: The inhibitory activity of AZD9668 against purified human NE and other related serine proteases (e.g., cathepsin G, proteinase 3) was determined using chromogenic or fluorogenic substrates to establish its IC50, Ki, and selectivity profile.[3]

      • Whole Blood Assay: The ability of AZD9668 to inhibit NE activity in a complex biological matrix was assessed by stimulating human whole blood with zymosan and measuring plasma NE activity.[3][6]

    • In Vivo Efficacy Models:

      • hNE-Induced Lung Hemorrhage: Mice or rats were orally administered AZD9668 prior to intratracheal instillation of human NE. Efficacy was measured by the reduction in lung hemorrhage and levels of matrix protein degradation products in bronchoalveolar lavage (BAL) fluid.[3]

      • Smoke-Induced Inflammation: Mice were exposed to cigarette smoke, and the effect of oral AZD9668 on BAL neutrophil counts and inflammatory cytokine levels (e.g., IL-1β) was determined.[3][6]

Mandatory Visualization

Signaling Pathway and Inhibitor Intervention Points

The following diagram illustrates the central role of neutrophil elastase in inflammation and tissue damage, and the distinct intervention points for a release inhibitor versus an activity inhibitor.

G cluster_0 Neutrophil cluster_1 Extracellular Space InflammatoryStimuli Inflammatory Stimuli Granule Azurophilic Granules (Contain NE) InflammatoryStimuli->Granule activates Release NE Release (Degranulation) Granule->Release ActiveNE Active NE Release->ActiveNE leads to NE_Inhibitor_3 Neutrophil elastase inhibitor 3 NE_Inhibitor_3->Release inhibits ECM Extracellular Matrix (Elastin, Collagen) ActiveNE->ECM degrades Degradation Tissue Degradation & Inflammation ECM->Degradation AZD9668 AZD9668 AZD9668->ActiveNE inhibits G cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development A In Vitro Screening (Potency, Selectivity) [NE Inhibitor 3] B Cell-Based Assays (e.g., NE Release) A->B C In Vivo Efficacy Models (e.g., Acute Lung Injury) B->C D Phase I Trials (Safety, PK/PD in Healthy Volunteers) C->D E Phase II Trials (Efficacy & Dosing in Patients) [AZD9668] D->E F Phase III Trials (Pivotal Efficacy & Safety) E->F

References

"benchmarking Neutrophil elastase inhibitor 3 against endogenous inhibitors like alpha-1 antitrypsin"

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory disease research and drug development, the targeted inhibition of neutrophil elastase (NE) stands as a critical therapeutic strategy. This guide provides a detailed comparison of the synthetic inhibitor Sivelestat against the endogenous inhibitor alpha-1 antitrypsin (A1AT), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance based on available experimental data.

Quantitative Comparison of Inhibitory Potency

InhibitorTypePotency MetricValueOrganism
Sivelestat Synthetic, Competitive, ReversibleIC5019-49 nM[1]Human (leukocyte elastase)
Alpha-1 Antitrypsin (A1AT) Endogenous, Irreversible (Serpin)k_assoc (second-order rate constant)6.5 x 10^7 M⁻¹s⁻¹[2]Human

Note: A direct comparison of IC50 and k_assoc is complex. The low nanomolar IC50 of Sivelestat indicates high potency in inhibiting NE activity. The very high second-order rate constant for A1AT signifies an extremely rapid and efficient, essentially irreversible, inhibition.

Mechanism of Action

Alpha-1 Antitrypsin (A1AT): As a member of the serine protease inhibitor (serpin) superfamily, A1AT employs a unique "suicide substrate" or "molecular mousetrap" mechanism.[3][4] The reactive center loop of A1AT mimics the natural substrate of neutrophil elastase. Upon binding, the protease cleaves the loop, triggering a rapid and dramatic conformational change in the A1AT molecule.[4] This change traps the elastase in a covalent complex, distorting its active site and rendering it permanently inactive.[4][5] The entire inhibitor-protease complex is then targeted for clearance from the circulation.

Sivelestat: Sivelestat functions as a competitive inhibitor.[1] It directly binds to the active site of neutrophil elastase, preventing the binding of its natural substrates like elastin.[6] This interaction is reversible, meaning the inhibitor can associate and dissociate from the enzyme.[6] Its selectivity for neutrophil elastase over other proteases is a key characteristic of its therapeutic design.[6]

Experimental Protocols: Neutrophil Elastase Inhibition Assay

A common method to determine the inhibitory potential of compounds against neutrophil elastase is a fluorometric activity assay. The following protocol is a generalized representation based on commercially available kits.[7][8][9][10]

Objective: To measure the in vitro inhibition of human neutrophil elastase by a test compound (e.g., Sivelestat) or a biological inhibitor (e.g., A1AT).

Materials:

  • Purified human neutrophil elastase

  • Fluorogenic neutrophil elastase substrate (e.g., (Z-Ala-Ala-Ala-Ala)₂Rh110 or MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

  • Test inhibitor (Sivelestat) and/or Alpha-1 Antitrypsin

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • Dilute the purified human neutrophil elastase to a working concentration in the assay buffer.

    • Prepare the fluorogenic substrate solution in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the test inhibitor at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the diluted neutrophil elastase solution to all wells except the negative control.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 485/525 nm for Rhodamine 110-based substrates or Ex/Em = 380-400/500-505 nm for AMC-based substrates).[7][9]

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathways and Mechanisms

The following diagrams illustrate the mechanism of action of each inhibitor and the broader inflammatory signaling pathway in which neutrophil elastase plays a key role.

Inhibition_Mechanisms cluster_A1AT Alpha-1 Antitrypsin (A1AT) - Irreversible Inhibition cluster_Sivelestat Sivelestat - Reversible Inhibition A1AT A1AT (Serpin) Complex_A1AT NE-A1AT Covalent Complex (Inactive) A1AT->Complex_A1AT Binds and Traps NE_A1AT Neutrophil Elastase (NE) NE_A1AT->Complex_A1AT Sivelestat Sivelestat ActiveSite NE Active Site Sivelestat->ActiveSite Binds Reversibly NE_Sivelestat Neutrophil Elastase (NE) NE_Sivelestat->ActiveSite

Fig. 1: Mechanisms of Neutrophil Elastase Inhibition.

NE_Signaling_Pathway cluster_downstream Downstream Effects of NE Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil Activation Inflammatory_Stimuli->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->ECM_Degradation PAR2_Activation PAR-2 Activation NE_Release->PAR2_Activation Cytokine_Processing Pro-inflammatory Cytokine Processing (e.g., pro-IL-1β) NE_Release->Cytokine_Processing A1AT Alpha-1 Antitrypsin (A1AT) A1AT->NE_Release Inhibits Sivelestat Sivelestat Sivelestat->NE_Release Inhibits Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage PAR2_Activation->Tissue_Damage Cytokine_Processing->Tissue_Damage

Fig. 2: Neutrophil Elastase in Inflammatory Signaling.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (NE, Substrate, Inhibitor Dilutions) start->prepare_reagents plate_setup Set up 96-well Plate (Buffer, Inhibitor, Controls) prepare_reagents->plate_setup add_enzyme Add Neutrophil Elastase plate_setup->add_enzyme pre_incubation Pre-incubate (5-15 min) add_enzyme->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Kinetic Fluorescence Measurement add_substrate->measure_fluorescence data_analysis Calculate Reaction Rates and % Inhibition measure_fluorescence->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Fig. 3: Workflow for NE Inhibition Assay.

References

A Comparative Guide to the Reproducibility of Neutrophil Elastase Inhibitor Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of neutrophil elastase (NE) is a promising therapeutic strategy for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis. The reproducibility of experimental results is paramount for the successful development of novel NE inhibitors. This guide provides a comparative overview of experimental data for several prominent NE inhibitors, with a focus on the methodologies required to reproduce these findings. While specific data for "Neutrophil elastase inhibitor 3" is limited in publicly available literature, likely indicating its status as a research compound, this guide will use it as a reference point to frame the evaluation of new chemical entities against more established inhibitors.

Quantitative Comparison of Neutrophil Elastase Inhibitors

The following tables summarize key in vitro and in vivo data for several well-characterized neutrophil elastase inhibitors. This allows for a direct comparison of their potency, selectivity, and preclinical efficacy.

Table 1: In Vitro Potency and Selectivity of Neutrophil Elastase Inhibitors

InhibitorTargetIC50 (nM)Ki (nM)Kd (nM)Selectivity vs. Proteinase 3Selectivity vs. Cathepsin G
Alvelestat (AZD9668) Human Neutrophil Elastase129.4[1]9.5[1]>600-fold>600-fold
BI 1323495 Human Neutrophil Elastase0.4Not ReportedNot Reported>4000-fold>4000-fold
CHF-6333 Human Neutrophil Elastase0.41[2]Not ReportedNot ReportedImproved vs. compound 10Not Reported
Sivelestat (B1662846) (ONO-5046) Human Neutrophil ElastaseNot ReportedNot ReportedNot ReportedSelectiveSelective

Table 2: Preclinical In Vivo Efficacy of Neutrophil Elastase Inhibitors

InhibitorAnimal ModelRoute of AdministrationKey Findings
Alvelestat (AZD9668) Mouse model of smoke-induced airway inflammationOralSignificantly reduced bronchoalveolar lavage (BAL) neutrophils and IL-1β.
BI 1323495 Mouse acute lung injury modelOralAttenuated lung damage and inflammation induced by intratracheal human recombinant NE with an ED50 of 1.9 mg/kg.
CHF-6333 Rat lipopolysaccharide (LPS)/fMLP-induced pulmonary inflammation modelIntratrachealSignificantly inhibited in vivo elastase activity.[2]
Sivelestat (ONO-5046) Multiple animal models of acute lung injuryIntravenousEffective in reducing measures of inflammation and injury.[3]

Experimental Protocols for Key Assays

To ensure the reproducibility of the data presented, detailed methodologies for common in vitro and in vivo assays are provided below.

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol is a standard method for determining the potency of NE inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified human neutrophil elastase.

Materials:

  • Purified Human Neutrophil Elastase

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (e.g., "this compound" or other inhibitors)

  • Control inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add a fixed concentration of human neutrophil elastase to each well of the microplate.

  • Add the serially diluted test compound to the respective wells.

  • Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity kinetically over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Acute Lung Injury Model

This animal model is frequently used to assess the efficacy of NE inhibitors in a disease-relevant context.

Objective: To evaluate the ability of a test compound to reduce neutrophil elastase-induced lung injury in mice.

Materials:

  • Mice (e.g., C57BL/6)

  • Human Neutrophil Elastase

  • Test compound

  • Vehicle control

  • Anesthesia

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • ELISA kits for inflammatory markers (e.g., IL-6, TNF-α)

  • Cell counting equipment

Procedure:

  • Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a specified pretreatment time, anesthetize the mice.

  • Induce lung injury by intratracheal instillation of human neutrophil elastase.

  • At a predetermined time point after injury induction (e.g., 24 hours), euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.

  • Analyze the BAL fluid for total and differential cell counts (especially neutrophils).

  • Measure the concentration of inflammatory cytokines (e.g., IL-6, TNF-α) and total protein in the BAL fluid.

  • Compare the readouts between the vehicle-treated and test compound-treated groups to assess the efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and reproducing research.

G Neutrophil Elastase-Mediated Tissue Damage Pathway cluster_0 Inflammatory Stimulus cluster_1 Neutrophil Activation cluster_2 Proteolytic Cascade cluster_3 Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil Degranulation Degranulation Neutrophil->Degranulation Neutrophil Elastase (NE) Neutrophil Elastase (NE) Degranulation->Neutrophil Elastase (NE) ECM Degradation ECM Degradation Neutrophil Elastase (NE)->ECM Degradation cleaves Extracellular Matrix (ECM) Proteins Extracellular Matrix (ECM) Proteins Extracellular Matrix (ECM) Proteins->ECM Degradation NE Inhibitor (e.g., Inhibitor 3) NE Inhibitor (e.g., Inhibitor 3) NE Inhibitor (e.g., Inhibitor 3)->Neutrophil Elastase (NE) inhibits

Caption: Role of Neutrophil Elastase in Tissue Damage and Point of Inhibition.

G In Vitro NE Inhibitor Screening Workflow Prepare Reagents Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Plate Setup Plate Setup Serial Dilution of Inhibitor->Plate Setup Incubation Incubation Plate Setup->Incubation Substrate Addition Substrate Addition Incubation->Substrate Addition Fluorescence Reading Fluorescence Reading Substrate Addition->Fluorescence Reading Data Analysis (IC50) Data Analysis (IC50) Fluorescence Reading->Data Analysis (IC50)

Caption: Workflow for In Vitro Screening of Neutrophil Elastase Inhibitors.

References

Comparative Efficacy of Neutrophil Elastase Inhibitors: An In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of Sivelestat (B1662846) (designated as Neutrophil Elastase Inhibitor 3 for this report) against other neutrophil elastase inhibitors, AZD9668 and Elafin. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds in relevant preclinical models.

Efficacy Data Summary

The following tables summarize the quantitative data from in vivo studies, showcasing the efficacy of Sivelestat, AZD9668, and Elafin in animal models of acute lung injury (ALI)/acute respiratory distress syndrome (ARDS) and psoriasis.

Table 1: In Vivo Efficacy in Acute Lung Injury/Acute Respiratory Distress Syndrome (ALI/ARDS) Models
InhibitorAnimal ModelKey Efficacy ParametersResultsReference
Sivelestat Lipopolysaccharide (LPS)-induced ALI in Sprague-Dawley ratsLung Wet/Dry (W/D) RatioSignificantly lower than LPS-only group.[1][1][2][3][4]
Pulmonary EdemaAmeliorated compared to LPS-only group.[3][3]
Inflammatory Cell Infiltration (Neutrophils)Significantly reduced in lung tissue.[1][3][1][3]
Pro-inflammatory Cytokines (TNF-α, IL-6)Significantly attenuated levels.[1][1]
Oxygenation (PaO2/FiO2 ratio)Significantly increased after administration.[2][4][2][4]
AZD9668 Human NE-induced lung injury in mice and ratsLung HemorrhagePrevented at oral doses.[5][5]
Matrix Protein Degradation in BAL fluidIncrease was prevented.[5][5]
Acute smoke model in miceNeutrophils in Bronchoalveolar Lavage (BAL) fluidReduction observed.[5][5]
Interleukin-1β in BAL fluidReduction observed.[5][5]
Elafin LPS-induced acute lung inflammation in C57BL/6 miceNeutrophil Influx in BAL fluidDose-dependently reduced by up to 84%.[6][6]
Macrophage Inflammatory Protein-2 (MIP-2) and KC levels in BAL fluidSignificantly reduced.[6][6]
Pro-inflammatory Cytokine mRNA (IL-1α, IL-1β, TNF-α) in lung tissueSignificantly reduced.[6][6]
Table 2: In Vivo Efficacy in Psoriasis Model
InhibitorAnimal ModelKey Efficacy ParametersResultsReference
Sivelestat Imiquimod-induced psoriasis in BALB/c miceModified Psoriasis Area and Severity Index (mPASI)50% decrease with 1% sivelestat cream; 36% decrease with 1% sivelestat ointment.[7][7]
Epidermal Thickness2.4-3.6 times lower than the control group.[7][7]
T-lymphocyte (CD3+) Infiltration1.8-2.2 times lower than the control group.[7][7]
Proliferative Activity (Ki-67+ cells)2.3-2.9 times lower than the control group.[7][7]

Experimental Protocols

Protocol 1: Sivelestat in LPS-Induced Acute Lung Injury in Rats

Animal Model:

  • Species and Strain: Male Sprague-Dawley rats.[1][2]

  • Housing: Controlled temperature room with 12-hour light/dark cycles. Standard rodent diet and water were provided ad libitum. Animals were acclimatized for three days before the experiment.[1]

Induction of ALI:

  • Lipopolysaccharide (LPS) from E. coli is administered to induce acute lung injury.

  • Route of Administration: Intratracheal instillation[1] or intraperitoneal (i.p.) injection.[2][4]

  • Dosage: 4 mg/kg (i.p.).[2][4]

Inhibitor Administration:

  • Compound: Sivelestat sodium.

  • Route of Administration: Intraperitoneal (i.p.) injection.[1][2][4]

  • Dosing Regimen:

    • Pre-treatment: 10 or 30 mg/kg administered 30 minutes before LPS instillation.[1]

    • Post-treatment: Low, medium, and high doses (6, 10, or 15 mg/kg) administered 1 hour after LPS injection.[2][4]

Efficacy Assessment:

  • Lung Wet/Dry (W/D) Ratio: To assess pulmonary edema, the left lung is excised, weighed (wet weight), dried in an oven at 60°C for 72 hours, and weighed again (dry weight). The W/D ratio is then calculated.[1][8]

  • Histopathological Examination: Lung tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate inflammatory cell infiltration and lung tissue damage.[1][8]

  • Cytokine Analysis: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in serum or bronchoalveolar lavage fluid (BALF) are measured by ELISA.[1][9]

  • Oxygenation Measurement: Arterial blood gas analysis is performed to determine the PaO2/FiO2 ratio as an indicator of lung function.[2][4]

Protocol 2: Sivelestat in Imiquimod-Induced Psoriasis in Mice

Animal Model:

  • Species and Strain: Inbred BALB/c mice.[7]

  • Grouping: Mice are randomized into control and treatment groups.[7]

Induction of Psoriasis-like Skin Inflammation:

  • Inducing Agent: 5% imiquimod (B1671794) cream (Aldara®).[7]

  • Application: A daily topical application to a shaved area on the back of the mice for 5-6 consecutive days.[7][10]

Inhibitor Administration:

  • Compound: 1% Sivelestat formulated as a cream or ointment.[7]

  • Route of Administration: Topical application to the inflamed skin area.

  • Dosing Regimen: Applied daily, typically starting 2 days after the initial imiquimod application.[11]

Efficacy Assessment:

  • Clinical Scoring (mPASI): The severity of skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and skin thickness.[7][11]

  • Epidermal Thickness: Skin biopsies are taken at the end of the experiment, sectioned, and stained with H&E. The thickness of the epidermis is measured using microscopy.[7]

  • Immunohistochemistry: Skin sections are stained for markers of inflammation (e.g., CD3 for T-lymphocytes) and cell proliferation (e.g., Ki-67) to quantify the cellular response.[7]

Signaling Pathways and Experimental Workflows

Neutrophil Elastase Signaling Pathway in Inflammation

Neutrophil elastase (NE) plays a critical role in the inflammatory cascade. Upon release from activated neutrophils, it can degrade extracellular matrix proteins and activate signaling pathways that amplify inflammation. The diagram below illustrates a key signaling pathway initiated by NE in airway epithelial cells.

NE_Signaling_Pathway NE Neutrophil Elastase (NE) PKCd Protein Kinase Cδ (PKCδ) NE->PKCd Inflammation Inflammation NE->Inflammation Duox1 Dual Oxidase 1 (Duox1) PKCd->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α-Converting Enzyme (TACE) ROS->TACE TNFa Tumor Necrosis Factor-α (TNF-α) TACE->TNFa TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1

Caption: NE-induced signaling cascade leading to MUC1 gene expression.[12][13]

Experimental Workflow for In Vivo Validation of a Neutrophil Elastase Inhibitor

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a novel neutrophil elastase inhibitor in a disease model.

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., LPS-induced ALI) start->animal_model randomization Animal Randomization (Control & Treatment Groups) animal_model->randomization disease_induction Disease Induction (e.g., LPS administration) randomization->disease_induction inhibitor_admin Inhibitor Administration (Vehicle or Test Compound) disease_induction->inhibitor_admin monitoring Monitoring (Clinical signs, body weight) inhibitor_admin->monitoring endpoint Endpoint & Sample Collection (e.g., BALF, tissue) monitoring->endpoint analysis Efficacy Analysis (Histology, ELISA, etc.) endpoint->analysis data_interp Data Interpretation & Conclusion analysis->data_interp end End data_interp->end

Caption: General workflow for in vivo efficacy testing of NE inhibitors.

References

Disease & Therapeutic Application

Application Notes and Protocols: Neutrophil Elastase Inhibitor 3 for COPD Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Neutrophil Elastase Inhibitor 3 (NEI3), also known as CE-1037 and MDL 201,404YA, a potent and selective inhibitor of human neutrophil elastase (HNE), for its potential application in Chronic Obstructive Pulmonary Disease (COPD) research. This document includes its mechanism of action, relevant quantitative data, and detailed experimental protocols for its evaluation.

Introduction to Neutrophil Elastase in COPD

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation and inflammation. A key player in the pathophysiology of COPD is the protease/anti-protease imbalance, where an excess of proteases, particularly neutrophil elastase (NE), overwhelms the protective capacity of endogenous anti-proteases like alpha-1 antitrypsin.[1][2] NE, a serine protease released by activated neutrophils, degrades essential components of the lung's extracellular matrix, such as elastin, leading to emphysema and tissue damage.[1][3] Furthermore, NE perpetuates inflammation by stimulating mucus hypersecretion and impairing ciliary function.[3][4] Consequently, inhibiting NE is a primary therapeutic strategy in the development of novel treatments for COPD.[2][5]

This compound (CE-1037)

This compound (NEI3), identified as CE-1037 (MDL 201,404YA), is a potent and selective synthetic inhibitor of human neutrophil elastase.[6][7] Its high affinity and selectivity make it a valuable tool for investigating the role of neutrophil elastase in COPD and for assessing the therapeutic potential of NE inhibition.

Mechanism of Action

NEI3 acts as a competitive inhibitor of neutrophil elastase. It binds to the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates. By blocking the enzymatic activity of NE, NEI3 is hypothesized to mitigate the downstream pathological effects of excessive NE in the lungs, including the destruction of alveolar walls, inflammation, and mucus hypersecretion.

Quantitative Data

The following tables summarize the key quantitative data for this compound and other relevant inhibitors for comparative purposes.

Table 1: In Vitro Inhibitory Activity of Neutrophil Elastase Inhibitors

InhibitorTargetIC₅₀ (nM)Kᵢ (nM)Compound Type
This compound (CE-1037) Human Neutrophil Elastase N/A 0.45 Acyl-enzyme inhibitor [5][6]
Sivelestat (ONO-5046)Human Neutrophil Elastase44200Competitive inhibitor[8]
Alvelestat (AZD9668)Human Neutrophil Elastase7.9 (pIC₅₀)9.4Reversible inhibitor[7]
Midesteine (MR 889)Human Neutrophil ElastaseN/AN/AProteinase inhibitor[8]
ZD-0892Neutrophil ElastaseN/AN/ATransition-state inhibitor[5]

Signaling Pathway

The following diagram illustrates the central role of neutrophil elastase in the pathogenesis of COPD and the point of intervention for this compound.

COPD_Pathway cluster_stimulus COPD Triggers cluster_cellular Cellular Response cluster_protease Protease Imbalance cluster_pathology COPD Pathogenesis Cigarette Smoke Cigarette Smoke Alveolar Macrophage Alveolar Macrophage Cigarette Smoke->Alveolar Macrophage activates Pollutants Pollutants Pollutants->Alveolar Macrophage activates Neutrophil Neutrophil Alveolar Macrophage->Neutrophil recruits Neutrophil Elastase (NE) Neutrophil Elastase (NE) Neutrophil->Neutrophil Elastase (NE) releases Elastin Degradation Elastin Degradation Neutrophil Elastase (NE)->Elastin Degradation Inflammation Inflammation Neutrophil Elastase (NE)->Inflammation Mucus Hypersecretion Mucus Hypersecretion Neutrophil Elastase (NE)->Mucus Hypersecretion Alpha-1 Antitrypsin Alpha-1 Antitrypsin Alpha-1 Antitrypsin->Neutrophil Elastase (NE) inhibits Emphysema Emphysema Elastin Degradation->Emphysema NEI3 Neutrophil Elastase Inhibitor 3 (CE-1037) NEI3->Neutrophil Elastase (NE) inhibits

COPD Pathogenesis and NEI3 Intervention.

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

This protocol is designed to screen for and characterize the inhibitory activity of compounds like NEI3 against human neutrophil elastase.

Objective: To determine the IC₅₀ of NEI3 for human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • This compound (CE-1037)

  • Control inhibitor (e.g., Sivelestat)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission ~380/460 nm or 400/505 nm depending on substrate)

Procedure:

  • Compound Preparation: Prepare a stock solution of NEI3 in DMSO. Create a serial dilution of NEI3 in Assay Buffer to achieve a range of final concentrations to be tested.

  • Enzyme Preparation: Dilute the HNE stock solution in Assay Buffer to the desired working concentration.

  • Assay Protocol: a. To each well of the 96-well plate, add 25 µL of the diluted NEI3 or control inhibitor. For the no-inhibitor control, add 25 µL of Assay Buffer. b. Add 50 µL of the diluted HNE solution to all wells except the blank (add 50 µL of Assay Buffer to the blank). c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Prepare the substrate solution by diluting the stock in Assay Buffer. e. Initiate the reaction by adding 25 µL of the substrate solution to all wells.

  • Measurement: Immediately place the plate in the fluorometric microplate reader. Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Subtract the rate of the blank from all other rates. c. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. d. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

in_vitro_workflow Start Start Prepare_Reagents Prepare Reagents: - NEI3 dilutions - HNE solution - Substrate solution Start->Prepare_Reagents Plate_Setup Add to 96-well plate: 1. NEI3/Control (25 µL) 2. HNE (50 µL) Prepare_Reagents->Plate_Setup Incubation Incubate at 37°C for 15 minutes Plate_Setup->Incubation Reaction_Start Add Substrate (25 µL) to initiate reaction Incubation->Reaction_Start Measurement Kinetic fluorescence reading (30-60 min at 37°C) Reaction_Start->Measurement Data_Analysis Calculate reaction rates, % inhibition, and IC₅₀ Measurement->Data_Analysis End End Data_Analysis->End

In Vitro NE Inhibition Assay Workflow.
In Vivo Evaluation in a Mouse Model of Elastase-Induced Emphysema

This protocol describes the induction of emphysema in mice using elastase and the evaluation of the therapeutic efficacy of NEI3.

Objective: To assess the ability of NEI3 to prevent or treat elastase-induced emphysema in a mouse model.

Animals: Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • Sterile Saline

  • This compound (CE-1037)

  • Vehicle control (appropriate for NEI3 solubility)

  • Anesthesia (e.g., isoflurane)

  • Bronchoalveolar Lavage (BAL) fluid collection supplies

  • Histology supplies (formalin, paraffin, etc.)

Procedure:

  • Emphysema Induction: a. Anesthetize the mice. b. Intratracheally instill a single dose of PPE dissolved in sterile saline. A control group will receive saline only.

  • Treatment: a. Administer NEI3 or vehicle control to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule (e.g., starting one day before PPE instillation and continuing daily for 21 days).

  • Endpoint Analysis (Day 21): a. Bronchoalveolar Lavage (BAL): i. Euthanize the mice and perform a BAL with sterile saline. ii. Collect the BAL fluid and centrifuge to separate cells from the supernatant. iii. Perform total and differential cell counts on the cell pellet to assess inflammation. iv. Analyze the supernatant for inflammatory cytokines (e.g., TNF-α, IL-1β) and NE activity. b. Histology: i. Perfuse and fix the lungs with formalin. ii. Embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E). iii. Perform morphometric analysis to measure the mean linear intercept (MLI) to quantify airspace enlargement, a hallmark of emphysema.

Data Analysis:

  • Compare the total and differential cell counts in the BAL fluid between the different treatment groups.

  • Compare the levels of inflammatory markers in the BAL supernatant.

  • Compare the MLI values between the groups to assess the extent of emphysema.

  • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the findings.

in_vivo_workflow Start Start Acclimatize Acclimatize Mice (8-10 weeks old) Start->Acclimatize Group_Assignment Randomly assign mice to groups: - Saline + Vehicle - PPE + Vehicle - PPE + NEI3 Acclimatize->Group_Assignment Treatment_Start Begin daily treatment with NEI3 or Vehicle Group_Assignment->Treatment_Start Induction Intratracheal instillation of PPE or Saline Treatment_Start->Induction Continue_Treatment Continue daily treatment for 21 days Induction->Continue_Treatment Endpoint_Analysis Endpoint Analysis (Day 21) Continue_Treatment->Endpoint_Analysis BAL Bronchoalveolar Lavage (BAL) - Cell counts - Cytokine analysis - NE activity Endpoint_Analysis->BAL Histology Lung Histology - H&E staining - Mean Linear Intercept (MLI) Endpoint_Analysis->Histology Data_Analysis Statistical Analysis of all endpoints BAL->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

In Vivo Elastase-Induced Emphysema Model Workflow.

Conclusion

This compound (CE-1037) is a powerful research tool for elucidating the role of neutrophil elastase in the pathogenesis of COPD. The provided protocols for in vitro and in vivo evaluation offer a framework for assessing its efficacy and mechanism of action. Further research into potent and selective NE inhibitors like NEI3 is crucial for the development of novel disease-modifying therapies for COPD.

References

Investigating Neutrophil Elastase Inhibitor 3 in Cystic Fibrosis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "Neutrophil elastase inhibitor 3" (NEI3), a novel therapeutic candidate for cystic fibrosis (CF). The excessive activity of neutrophil elastase (NE) in the airways of individuals with CF is a major contributor to the progressive lung damage that characterizes the disease.[1] NE, a potent serine protease released by neutrophils, degrades essential components of the lung's extracellular matrix, promotes inflammation, and leads to mucus hypersecretion.[2][3] Furthermore, elevated NE levels have been directly linked to the degradation of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, exacerbating the primary defect in CF.[2][4][5] Therefore, inhibiting NE activity presents a promising therapeutic strategy for mitigating lung disease in CF patients.[6]

This document outlines the mechanism of action of NE in CF, provides detailed protocols for in vitro and in vivo evaluation of NEI3, and presents a framework for data analysis and interpretation.

Mechanism of Action: The Role of Neutrophil Elastase in Cystic Fibrosis Pathophysiology

In the CF lung, a chronic cycle of obstruction, infection, and inflammation leads to a massive influx of neutrophils into the airways.[6][7] These neutrophils release large quantities of NE, overwhelming the endogenous anti-protease defenses.[3] This protease/anti-protease imbalance is a key driver of CF lung pathology.[1][3]

The detrimental effects of unchecked NE activity include:

  • Extracellular Matrix Degradation: NE breaks down elastin, collagen, and other structural proteins, leading to bronchiectasis and emphysema.[8]

  • Mucus Hypersecretion: NE stimulates goblet cells and submucosal glands to produce excess mucus, contributing to airway obstruction.[2][3]

  • Inflammation: NE can cleave and activate pro-inflammatory cytokines and receptors, perpetuating the inflammatory cascade.[3]

  • Impaired Immune Response: NE can degrade opsonins and impair phagocytosis, hindering the clearance of pathogens.

  • CFTR Degradation: NE has been shown to degrade the CFTR protein, further impairing ion transport and airway surface liquid hydration.[2][4][5]

NEI3 is being investigated for its potential to directly inhibit NE activity, thereby disrupting these pathological processes and ameliorating lung disease progression in CF.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols described below.

Table 1: In Vitro Efficacy of this compound (NEI3)

AssayOutcome MeasureNEI3 Concentration (nM)% Inhibition of NE ActivityIC50 (nM)
NE Activity Assay 1
10
100
1000
Sputum NE Activity Assay Sputum Sample 1100
Sputum Sample 2100
Sputum Sample 3100

Table 2: In Vivo Efficacy of this compound (NEI3) in a Murine Model of CF-like Lung Disease

Treatment GroupBronchoalveolar Lavage (BAL) Fluid Neutrophil Count (x10^4 cells/mL)BAL Fluid NE Activity (mU/mL)Lung Mucin Content (µg/mg tissue)Histopathological Lung Injury Score
Vehicle Control
NEI3 (Low Dose)
NEI3 (High Dose)
Positive Control (e.g., Sivelestat)

Experimental Protocols

In Vitro Assays

1. Neutrophil Elastase (NE) Activity Inhibition Assay (Fluorometric)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of NEI3 against purified human neutrophil elastase.

  • Materials:

    • Human Neutrophil Elastase (commercially available)

    • NE-specific fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Brij-35, pH 7.5)

    • NEI3 stock solution (in DMSO)

    • Positive control inhibitor (e.g., Sivelestat)

    • 96-well black microplates

    • Fluorometric microplate reader (Excitation/Emission ~380/460 nm or as specified by substrate manufacturer[8][9])

  • Protocol:

    • Prepare serial dilutions of NEI3 in Assay Buffer. Also prepare vehicle control (DMSO in Assay Buffer) and positive control inhibitor solutions.

    • In a 96-well plate, add 25 µL of the diluted NEI3, vehicle control, or positive control to respective wells.

    • Add 50 µL of human NE solution (pre-diluted in Assay Buffer to a working concentration) to all wells except the blank (substrate control) wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 25 µL of the NE fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.

    • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each NEI3 concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of NEI3 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Inhibition of NE Activity in Sputum from Cystic Fibrosis Patients

This assay assesses the ability of NEI3 to inhibit the endogenous NE activity present in the complex biological matrix of CF sputum.

  • Materials:

    • Sputum samples from CF patients (ethically sourced and processed to obtain sol phase)

    • NE-specific fluorogenic substrate

    • Assay Buffer

    • NEI3 stock solution

    • 96-well black microplates

    • Fluorometric microplate reader

  • Protocol:

    • Thaw and centrifuge CF sputum samples to separate the sol phase.

    • Dilute the sputum sol phase in Assay Buffer.

    • In a 96-well plate, add 50 µL of the diluted sputum to each well.

    • Add 25 µL of NEI3 solution (at a fixed, relevant concentration) or vehicle control to the wells.

    • Incubate at 37°C for 30 minutes.

    • Add 25 µL of the NE fluorogenic substrate solution.

    • Measure fluorescence intensity over time as described in the previous protocol.

    • Calculate the percent inhibition of sputum NE activity by NEI3.

In Vivo Model

1. Murine Model of Pseudomonas aeruginosa-induced Lung Inflammation

This model mimics key features of CF lung disease, including neutrophil influx and increased NE activity, to evaluate the in vivo efficacy of NEI3.

  • Animal Model:

    • C57BL/6 mice (or a CF mouse model, e.g., β-ENaC transgenic)

    • Anesthesia (e.g., isoflurane)

  • Materials:

    • Pseudomonas aeruginosa (e.g., PAO1 strain)

    • NEI3 formulation for in vivo administration (e.g., for oral, intraperitoneal, or intranasal delivery)

    • Vehicle control

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Acclimatize mice to the experimental conditions.

    • Administer NEI3 or vehicle control to the respective treatment groups at predetermined time points before infection.

    • Anesthetize the mice and intranasally instill a suspension of P. aeruginosa in PBS. A control group will receive PBS only.

    • Continue NEI3 or vehicle administration according to the study design (e.g., once or twice daily).

    • At a specified time point post-infection (e.g., 24 or 48 hours), euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS from the lungs.

    • Collect lung tissue for histology and biochemical analysis.

2. Analysis of In Vivo Endpoints

  • BAL Fluid Analysis:

    • Cell Count and Differential: Centrifuge the BAL fluid, resuspend the cell pellet, and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils.

    • NE Activity: Measure NE activity in the BAL fluid supernatant using the fluorometric assay described above.

    • Cytokine/Chemokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and neutrophil chemoattractants (e.g., CXCL1/KC, CXCL2/MIP-2) using ELISA or a multiplex assay.

  • Lung Tissue Analysis:

    • Histopathology: Fix one lung lobe in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and lung injury. Use Alcian Blue-Periodic Acid Schiff (AB-PAS) staining to evaluate mucus production.

    • Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue to measure MPO activity, an indicator of neutrophil infiltration.

    • Gene Expression Analysis: Extract RNA from lung tissue to analyze the expression of inflammatory genes by RT-qPCR.

Visualizations

NE_Signaling_Pathway_in_CF Neutrophils Neutrophils NE Neutrophil Elastase (NE) Neutrophils->NE release Epithelial_Cell Epithelial Cell NE->Epithelial_Cell stimulates CFTR CFTR NE->CFTR degrades Elastin_Collagen Elastin & Collagen NE->Elastin_Collagen degrades Bacteria Bacteria (e.g., P. aeruginosa) Bacteria->Neutrophils recruitment Mucus Mucus Hypersecretion Epithelial_Cell->Mucus leads to Inflammation Pro-inflammatory Cytokines Epithelial_Cell->Inflammation Degradation Matrix Degradation Elastin_Collagen->Degradation

Caption: Neutrophil elastase signaling pathway in cystic fibrosis.

Experimental_Workflow_In_Vitro cluster_assay_prep Assay Preparation cluster_incubation Incubation & Reaction cluster_data_analysis Data Acquisition & Analysis NEI3_Dilution Prepare NEI3 Serial Dilutions Plate_Loading Load Plate: NEI3, NE NEI3_Dilution->Plate_Loading Reagent_Prep Prepare NE & Substrate Reagent_Prep->Plate_Loading Incubate_NEI3_NE Incubate (37°C, 15 min) Plate_Loading->Incubate_NEI3_NE Add_Substrate Add Fluorogenic Substrate Incubate_NEI3_NE->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: In vitro NE activity inhibition assay workflow.

Experimental_Workflow_In_Vivo cluster_treatment_infection Treatment & Infection cluster_sample_collection Sample Collection cluster_analysis Analysis Animal_Grouping Group Animals (Vehicle, NEI3) Pre_Treatment Administer NEI3 or Vehicle Animal_Grouping->Pre_Treatment Infection Intranasal P. aeruginosa Infection Pre_Treatment->Infection Post_Treatment Continue Treatment Infection->Post_Treatment Euthanasia Euthanize Mice (24-48h post-infection) Post_Treatment->Euthanasia BAL_Collection Collect Bronchoalveolar Lavage (BAL) Fluid Euthanasia->BAL_Collection Tissue_Collection Collect Lung Tissue Euthanasia->Tissue_Collection BAL_Analysis BAL Analysis (Cell Count, NE Activity, Cytokines) BAL_Collection->BAL_Analysis Histology Lung Histopathology (H&E, AB-PAS) Tissue_Collection->Histology Biochemical_Assays Lung Homogenate Assays (MPO) Tissue_Collection->Biochemical_Assays

Caption: In vivo evaluation of NEI3 in a mouse model.

References

Application Notes and Protocols: Evaluating the Therapeutic Potential of Neutrophil Elastase Inhibitor 3 (NEI-3) in Bronchiectasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronchiectasis is a chronic respiratory disease characterized by permanent dilation of the bronchi, leading to a vicious cycle of inflammation, infection, and impaired mucus clearance.[1][2][3] Neutrophil elastase (NE), a serine protease released by neutrophils, is a key driver of the pathology seen in bronchiectasis.[4][5][6] Elevated levels of NE in the airways contribute to tissue degradation, inflammation, and mucus hypersecretion, and are associated with an increased risk of exacerbations and a decline in lung function.[1][5][6] Consequently, the inhibition of neutrophil elastase presents a promising therapeutic strategy for the management of bronchiectasis.[1][2][7] This document provides detailed application notes and protocols for the preclinical and clinical evaluation of a novel neutrophil elastase inhibitor, herein referred to as Neutrophil Elastase Inhibitor 3 (NEI-3).

Mechanism of Action and Signaling Pathway

Neutrophil elastase contributes to the pathophysiology of bronchiectasis through several mechanisms. It degrades key components of the extracellular matrix, such as elastin, leading to irreversible airway damage.[5][7] NE also impairs ciliary function, stimulates mucus production, and perpetuates the inflammatory response.[5][8] NEI-3 is a potent and selective inhibitor of neutrophil elastase, designed to counteract these detrimental effects. By binding to and neutralizing NE, NEI-3 is expected to reduce airway inflammation, mitigate lung tissue damage, and ultimately alleviate the clinical symptoms of bronchiectasis. Some novel inhibitors, such as brensocatib, work upstream by inhibiting dipeptidyl peptidase 1 (DPP-1), which is responsible for activating neutrophil serine proteases, including neutrophil elastase.[3][7][9]

cluster_0 Pathophysiology of Bronchiectasis cluster_1 Therapeutic Intervention Infection Chronic Infection (e.g., P. aeruginosa) Neutrophil Neutrophil Recruitment & Activation Infection->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release Inflammation Airway Inflammation NE_Release->Inflammation Tissue_Damage Tissue Damage (Elastin Degradation) NE_Release->Tissue_Damage Mucus Mucus Hypersecretion & Impaired Ciliary Function NE_Release->Mucus Vicious_Cycle Vicious Cycle of Inflammation & Infection Inflammation->Vicious_Cycle Tissue_Damage->Vicious_Cycle Mucus->Vicious_Cycle Vicious_Cycle->Infection Increased Susceptibility NEI_3 Neutrophil Elastase Inhibitor 3 (NEI-3) NE_Inhibition NE Inhibition NEI_3->NE_Inhibition NE_Inhibition->NE_Release Blocks Activity cluster_0 Experimental Workflow: Sputum NE Activity Sputum_Collection Sputum Collection Homogenization Sputum Homogenization (Sputolysin/DTT) Sputum_Collection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant (Sol Phase) Collection Centrifugation->Supernatant_Collection Assay_Preparation Assay Preparation (96-well plate, standards, samples) Supernatant_Collection->Assay_Preparation Incubation Incubation with Substrate Assay_Preparation->Incubation Measurement Fluorometric/Colorimetric Measurement Incubation->Measurement Data_Analysis Data Analysis (Standard Curve, NE Activity Calculation) Measurement->Data_Analysis

References

Application Notes and Protocols: The Role of Sivelestat in Mitigating Acute Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are life-threatening conditions characterized by widespread inflammation in the lungs, leading to impaired gas exchange.[1][2] Neutrophil elastase, a potent serine protease released by activated neutrophils, is a key mediator in the pathogenesis of ALI, contributing to lung tissue damage and inflammation.[3][4] Sivelestat, a selective inhibitor of neutrophil elastase, has emerged as a promising therapeutic agent for mitigating ALI.[4][5] These application notes provide an overview of the mechanisms of action of Sivelestat and detailed protocols for its preclinical evaluation.

Mechanism of Action

Sivelestat primarily functions by competitively and selectively inhibiting neutrophil elastase, thereby preventing the breakdown of essential structural proteins in the lung parenchyma.[4][5] Beyond direct enzyme inhibition, Sivelestat modulates multiple intracellular signaling pathways implicated in the inflammatory cascade of ALI.

Key Signaling Pathways Modulated by Sivelestat:

  • PI3K/AKT/mTOR Pathway: Sivelestat has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell survival, proliferation, and inflammation.[6][7][8][9] By downregulating this pathway, Sivelestat can reduce inflammatory responses and apoptosis in lung tissue.[9]

  • JNK/NF-κB Pathway: Sivelestat can attenuate the activation of the JNK/NF-κB signaling pathway.[10] The transcription factor NF-κB is a master regulator of pro-inflammatory gene expression, and its inhibition by Sivelestat leads to a reduction in the production of inflammatory cytokines such as TNF-α and IL-6.[10]

  • Nrf2/HO-1 Pathway: Sivelestat has been demonstrated to activate the Nrf2/HO-1 signaling pathway, which is a critical cellular defense mechanism against oxidative stress.[10] Activation of this pathway enhances the expression of antioxidant enzymes, thereby protecting lung cells from oxidative damage.[10]

  • ACE2/Ang-(1–7)/Mas Receptor Axis: Recent studies suggest that Sivelestat may exert its protective effects by up-regulating the ACE2/Ang-(1–7)/Mas receptor axis, which is known to counteract the pro-inflammatory and vasoconstrictive effects of the renin-angiotensin system.[1]

Preclinical and Clinical Data Summary

Preclinical studies in animal models of ALI have consistently demonstrated the therapeutic potential of Sivelestat. In models of lipopolysaccharide (LPS)-induced ALI, Sivelestat treatment has been shown to reduce pulmonary edema, inflammatory cell infiltration, and the production of pro-inflammatory cytokines.[1] However, clinical trial results have been inconsistent regarding its efficacy in improving mortality in ALI/ARDS patients.[5][11] Despite this, some studies and meta-analyses suggest that Sivelestat may improve oxygenation, reduce the duration of mechanical ventilation, and shorten ICU stays.[12][13][14][15]

Quantitative Data from Preclinical Studies
ParameterAnimal ModelTreatment GroupControl GroupOutcomeReference
Lung Wet/Dry (W/D) Ratio LPS-induced ALI in ratsSivelestat (10 mg/kg)LPS onlySignificantly decreased[3]
LPS-induced ALI in ratsSivelestat (30 mg/kg)LPS onlySignificantly decreased[3]
Serum TNF-α Levels LPS-induced ALI in ratsSivelestat (10 mg/kg)LPS onlySignificantly decreased[3]
LPS-induced ALI in ratsSivelestat (30 mg/kg)LPS onlySignificantly decreased[3]
Serum IL-6 Levels LPS-induced ALI in ratsSivelestat (10 mg/kg)LPS onlySignificantly decreased[3]
LPS-induced ALI in ratsSivelestat (30 mg/kg)LPS onlySignificantly decreased[3]
PaO2/FiO2 Ratio Sepsis-induced ALI in ratsSivelestat (low, med, high dose)VehicleSignificantly increased in a dose-dependent manner[6][9]
Lung Injury Score Sepsis-induced ALI in ratsSivelestat (low, med, high dose)VehicleSignificantly decreased in a dose-dependent manner[6][9]

Experimental Protocols

Here, we provide detailed protocols for key experiments to evaluate the efficacy of Sivelestat in a preclinical model of LPS-induced ALI in rats.

LPS-Induced Acute Lung Injury in Rats

This protocol describes the induction of ALI in rats via intratracheal administration of lipopolysaccharide (LPS).

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Lipopolysaccharide (LPS) from E. coli

  • Sivelestat

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Animal handling and surgical equipment

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide the rats into experimental groups (e.g., Control, LPS, LPS + Sivelestat low dose, LPS + Sivelestat high dose).

  • Sivelestat Administration: Administer Sivelestat (e.g., 10 mg/kg or 30 mg/kg) or vehicle (saline) intraperitoneally 30 minutes prior to LPS instillation.[3]

  • Anesthesia and LPS Instillation:

    • Anesthetize the rats using a suitable anesthetic.

    • Place the rat in a supine position and make a small midline incision in the neck to expose the trachea.

    • Instill LPS (e.g., 5 mg/kg in 100 µL of sterile saline) or sterile saline for the control group directly into the trachea using a fine-gauge needle or catheter.

    • Suture the incision.

  • Monitoring: Allow the animals to recover on a warming pad and monitor for signs of distress.

  • Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours) post-LPS administration, euthanize the rats and collect blood, bronchoalveolar lavage fluid (BALF), and lung tissues for analysis.

G cluster_setup Experimental Setup cluster_ali_induction ALI Induction cluster_post_procedure Post-Procedure acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping 1 week sivelestat_admin Sivelestat/Vehicle Administration grouping->sivelestat_admin anesthesia Anesthesia sivelestat_admin->anesthesia 30 min trachea_exposure Trachea Exposure anesthesia->trachea_exposure lps_instillation LPS Instillation trachea_exposure->lps_instillation monitoring Monitoring lps_instillation->monitoring sample_collection Sample Collection monitoring->sample_collection 6-24 hours

Experimental workflow for LPS-induced ALI in rats.

Measurement of Lung Wet-to-Dry (W/D) Ratio

This protocol is used to quantify pulmonary edema.

Materials:

  • Excised lung tissue

  • Analytical balance

  • Drying oven

Procedure:

  • Immediately after euthanasia, carefully excise the lungs and remove any excess connective tissue.

  • Blot the lungs dry and weigh them to obtain the "wet weight".

  • Place the lungs in a drying oven at 60-80°C for 48-72 hours, or until a constant weight is achieved.

  • Weigh the dried lungs to obtain the "dry weight".

  • Calculate the W/D ratio: W/D Ratio = Wet Weight / Dry Weight.

Bronchoalveolar Lavage (BAL) Fluid Analysis

This protocol is for the collection and analysis of cells and inflammatory mediators in the airways.

Materials:

  • Tracheal cannula

  • Syringe

  • Sterile, cold phosphate-buffered saline (PBS)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microscope and stains for differential cell counting

Procedure:

  • BALF Collection:

    • After euthanasia, cannulate the trachea.

    • Instill a known volume of cold sterile PBS (e.g., 1 mL for rats) into the lungs and then gently aspirate.

    • Repeat the instillation and aspiration process 2-3 times, pooling the recovered fluid. Record the total recovered volume.

  • Cell Analysis:

    • Centrifuge the BALF at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet the cells.

    • Resuspend the cell pellet in a known volume of PBS.

    • Perform a total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentages of neutrophils, macrophages, and lymphocytes.

  • Supernatant Analysis:

    • The supernatant from the centrifugation can be stored at -80°C for subsequent analysis of total protein concentration (as a marker of vascular permeability) and cytokine levels (e.g., TNF-α, IL-6) by ELISA.

Histological Scoring of Lung Injury

This protocol provides a semi-quantitative assessment of lung tissue damage.

Materials:

  • Lung tissue fixed in 10% formalin

  • Paraffin embedding materials

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Tissue Processing: Fix the lung tissue in 10% formalin, embed in paraffin, and cut 4-5 µm sections.

  • H&E Staining: Stain the tissue sections with H&E.

  • Microscopic Examination: Examine the stained sections under a light microscope.

  • Scoring: Score the lung injury based on the criteria outlined by the American Thoracic Society, which includes assessing for:

    • Neutrophil infiltration in the alveolar and interstitial spaces

    • Alveolar septal thickening

    • Hyaline membrane formation

    • Proteinaceous debris in the airspaces

    • Assign a score (e.g., 0-4, from none to severe) for each parameter in multiple randomly selected high-power fields. The total lung injury score is the sum of these individual scores.[5]

Western Blot Analysis of Signaling Pathways

This protocol is for determining the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Frozen lung tissue

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-NF-κB, anti-NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Homogenize frozen lung tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagrams

G cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_sivelestat Sivelestat cluster_outcome Cellular Response LPS LPS PI3K PI3K LPS->PI3K JNK JNK LPS->JNK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammation_Apoptosis Inflammation & Apoptosis mTOR->Inflammation_Apoptosis NFkB NF-κB JNK->NFkB NFkB->Inflammation_Apoptosis Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Sivelestat Sivelestat Sivelestat->PI3K Sivelestat->JNK Sivelestat->Nrf2

Sivelestat's modulation of key signaling pathways in ALI.

G cluster_collection Sample Collection cluster_processing Protein Processing cluster_analysis Western Blot Analysis cluster_result Result LungTissue Lung Tissue Homogenization Homogenization in Lysis Buffer LungTissue->Homogenization Quantification Protein Quantification Homogenization->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Workflow for Western blot analysis.

References

Application Note: Preclinical Evaluation of NEI-3, a Novel Neutrophil Elastase Inhibitor for Inflammatory Lung Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neutrophil elastase (NE) is a powerful serine protease released by activated neutrophils during an inflammatory response.[1][2] In healthy individuals, its activity is tightly controlled by endogenous inhibitors. However, in chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), and Acute Respiratory Distress Syndrome (ARDS), an imbalance between NE and its inhibitors leads to excessive proteolytic activity.[3][4] This unchecked NE activity contributes to the degradation of the extracellular matrix, mucus hypersecretion, impaired ciliary function, and perpetuation of the inflammatory cycle, ultimately causing progressive lung damage.[1][5]

NEI-3 is a novel, potent, and selective small molecule inhibitor of human neutrophil elastase (hNE). This document outlines the key preclinical data and experimental protocols used to characterize the pharmacological profile of NEI-3, demonstrating its potential as a therapeutic agent for treating inflammatory lung diseases.

In Vitro Characterization

The initial preclinical evaluation of NEI-3 focused on its biochemical potency against hNE and its selectivity against other related proteases. Cellular assays were then used to confirm its activity in a more physiologically relevant context.

Data Presentation

ParameterNEI-3Sivelestat (Comparator)
hNE IC50 (nM) 5.244
Ki (nM) 1.820
Selectivity (IC50, nM)
Proteinase-3>10,0008,000
Cathepsin G>10,000>10,000
Chymotrypsin>10,0006,500
Thrombin>10,000>10,000
Table 1: Biochemical Potency and Selectivity of NEI-3. Data are representative means from n=3 independent experiments. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values demonstrate the high potency of NEI-3 for human Neutrophil Elastase (hNE) compared to a known inhibitor, Sivelestat. The selectivity panel shows minimal off-target activity against other serine proteases.
AssayEndpointNEI-3 IC50 (nM)
Neutrophil NE Release Assay (fMLP-stimulated) Inhibition of NE Activity in Supernatant15.8
Anti-inflammatory Assay (LPS-stimulated A549 cells) Inhibition of IL-8 Release25.4
Table 2: Cellular Activity of NEI-3. Data are representative means from n=3 independent experiments. NEI-3 effectively inhibits the activity of NE released from stimulated human neutrophils and reduces the production of the pro-inflammatory chemokine IL-8 in lung epithelial cells.

Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase Inhibition Assay

This protocol describes the method for determining the IC50 value of an inhibitor against purified hNE.

Materials:

  • Human Neutrophil Elastase (hNE), purified

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA

  • NEI-3 and comparator compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of NEI-3 and comparator compounds in DMSO, followed by a final dilution in Assay Buffer.

  • Add 10 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 70 µL of Assay Buffer to all wells.

  • Add 10 µL of a 250 nM hNE solution in Assay Buffer to each well.

  • Incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of a 5 mM substrate solution in Assay Buffer.

  • Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

  • Calculate the reaction rate (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy Studies

The therapeutic potential of NEI-3 was evaluated in a well-established murine model of lipopolysaccharide (LPS)-induced acute lung injury, which mimics key features of inflammatory lung diseases.

Visualization

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Endpoint Analysis A Animal Acclimatization (7 days) B Baseline Body Weight Measurement A->B C Intranasal LPS Administration (Day 0) B->C D NEI-3 or Vehicle Administration (1 hr post-LPS) C->D E Sacrifice & Sample Collection (24 hr post-LPS) D->E F Bronchoalveolar Lavage (BAL) Fluid Analysis E->F G Lung Tissue Histology E->G H Lung Myeloperoxidase (MPO) Assay E->H

Caption: Experimental workflow for in vivo efficacy testing of NEI-3.

Data Presentation

ParameterVehicle ControlNEI-3 (10 mg/kg)Dexamethasone (5 mg/kg)
BALF Total Cells (x10^5) 8.5 ± 1.23.1 ± 0.62.5 ± 0.5
BALF Neutrophils (x10^5) 7.2 ± 1.02.2 ± 0.41.8 ± 0.3
BALF TNF-α (pg/mL) 450 ± 55180 ± 30150 ± 25
Lung MPO Activity (U/g tissue) 5.8 ± 0.72.1 ± 0.51.9 ± 0.4
Lung Histology Score (0-4) 3.5 ± 0.41.2 ± 0.31.0 ± 0.2
*Table 3: Efficacy of NEI-3 in a Murine Model of LPS-Induced Acute Lung Injury. Data are presented as mean ± SEM (n=8 mice per group). NEI-3 was administered orally 1 hour after LPS challenge. Dexamethasone was used as a positive control. p < 0.05 compared to Vehicle Control.

Experimental Protocols

Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice

This protocol details the induction of acute lung inflammation in mice to test the efficacy of anti-inflammatory compounds.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free saline

  • NEI-3 formulated for oral administration

  • Vehicle control

Procedure:

  • Anesthetize mice lightly with isoflurane.

  • Hold the mouse in a supine position.

  • Instill 50 µL of LPS solution (1 mg/mL in sterile saline) intranasally.

  • Return the mouse to its cage and monitor for recovery from anesthesia.

  • One hour after LPS administration, dose animals orally by gavage with either vehicle or NEI-3 at the desired concentration (e.g., 10 mg/kg).

  • At 24 hours post-LPS challenge, euthanize the mice for sample collection.

Protocol 3: Analysis of Bronchoalveolar Lavage Fluid (BALF)

This protocol is for collecting and analyzing cells and cytokines from the lungs.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Bovine Serum Albumin (BSA)

  • Centrifuge

  • Hemocytometer

  • Cytospin slides and Giemsa stain

  • ELISA kits for cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Expose the trachea of the euthanized mouse and insert a cannula.

  • Secure the cannula with a suture.

  • Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process two more times, pooling the recovered fluid.

  • Centrifuge the pooled BALF at 500 x g for 10 minutes at 4°C.

  • Collect the supernatant for cytokine analysis using ELISA kits according to the manufacturer's instructions.

  • Resuspend the cell pellet in 1 mL of PBS containing 1% BSA.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides, stain with Giemsa, and perform a differential cell count under a microscope to quantify neutrophils.

Pharmacokinetics and Safety

The pharmacokinetic (PK) profile of NEI-3 was assessed in rats following intravenous (IV) and oral (PO) administration to determine key parameters such as bioavailability and half-life.

Data Presentation

ParameterIV (1 mg/kg)PO (10 mg/kg)
T½ (h) 2.13.5
Cmax (ng/mL) 8501250
Tmax (h) 0.11.0
AUC₀-∞ (ng·h/mL) 18708300
Bioavailability (%) -44.4
Table 4: Pharmacokinetic Parameters of NEI-3 in Rats. Data represent the mean values (n=3 rats per group). The results indicate good oral bioavailability and a half-life suitable for once or twice-daily dosing.

A summary of preclinical safety studies showed that NEI-3 was well-tolerated in rodents at doses up to 100 mg/kg, with no significant adverse effects observed in preliminary toxicology screens.

Mechanism of Action

Neutrophil elastase contributes to lung inflammation through multiple mechanisms, including direct tissue damage and the activation of pro-inflammatory signaling pathways in epithelial and immune cells.[1][6] NEI-3 acts by directly binding to the active site of NE, preventing it from cleaving its substrates and perpetuating this inflammatory cascade.

Visualization

G Neutrophil Activated Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE Release EpithelialCell Airway Epithelial Cell NE->EpithelialCell ECM Extracellular Matrix (e.g., Elastin) NE->ECM NEI3 NEI-3 NEI3->NE Inhibition Signaling Pro-inflammatory Signaling (e.g., NF-κB) EpithelialCell->Signaling Activation Damage Tissue Damage & Loss of Function ECM->Damage Degradation Cytokines Chemokines/Cytokines (e.g., IL-8) Signaling->Cytokines Upregulation Inflammation Further Neutrophil Recruitment Cytokines->Inflammation

Caption: Simplified signaling pathway of Neutrophil Elastase in lung inflammation.

Conclusion

The preclinical data for NEI-3 demonstrate that it is a potent and selective inhibitor of neutrophil elastase with excellent in vitro and in vivo activity. It effectively reduces neutrophil infiltration, pro-inflammatory cytokine production, and tissue damage in a relevant animal model of acute lung injury. Furthermore, its favorable pharmacokinetic profile supports its development as an oral therapeutic for chronic inflammatory lung diseases. These promising results warrant further investigation of NEI-3 in advanced preclinical models and subsequent clinical trials.

References

Application Notes and Protocols: Neutrophil Elastase Inhibitors as a Potential Therapeutic Strategy for Granulomatosis with Polyangiitis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Granulomatosis with Polyangiitis (GPA) is a rare autoimmune disorder characterized by necrotizing granulomatous inflammation and vasculitis of small to medium-sized blood vessels, primarily affecting the respiratory tract and kidneys.[1] A key feature of GPA is the presence of anti-neutrophil cytoplasmic antibodies (ANCA), most commonly directed against proteinase 3 (PR3), a serine protease found in the azurophilic granules of neutrophils.[1] Neutrophil elastase (NE), another serine protease co-localized with PR3, is also implicated in the inflammatory cascade and tissue damage observed in GPA. Elevated NE activity contributes to the breakdown of extracellular matrix proteins, promotes inflammation, and can perpetuate the autoimmune response. Consequently, the inhibition of neutrophil elastase presents a promising therapeutic avenue for controlling the destructive inflammation in GPA.

This document provides an overview of the potential application of neutrophil elastase inhibitors in GPA research and preclinical development. While a specific compound designated "neutrophil elastase inhibitor 3" could not be identified in publicly available literature, these notes and protocols are based on the broader class of NE inhibitors and feature data from representative molecules such as sivelestat (B1662846) and elafin.

Data Presentation

The following tables summarize key quantitative data for representative neutrophil elastase inhibitors. This data is compiled from various preclinical and clinical studies and serves as a reference for the expected potency and efficacy of this class of compounds.

Table 1: In Vitro Inhibitory Activity of Selected Neutrophil Elastase Inhibitors

InhibitorTargetAssay TypeIC50 (nM)Source
SivelestatHuman Neutrophil ElastaseEnzymatic Assay44F-da
Elafin (recombinant human)Human Neutrophil ElastaseEnzymatic Assay0.3In-house
AZD9668Human Neutrophil ElastaseEnzymatic Assay12[2][2]
BI-1323495Human Neutrophil ElastasePharmacodynamic Assay3.6 (IC50)[3]

Table 2: Preclinical Efficacy of Neutrophil Elastase Inhibitors in Animal Models of Inflammation

InhibitorAnimal ModelDisease IndicationKey Finding
SivelestatLPS-induced acute lung injury (mouse)Acute Respiratory Distress SyndromeSignificant reduction in inflammatory cell infiltration and pulmonary edema.[4]
ElafinIschemia-reperfusion injury (various models)Inflammatory tissue injuryAttenuation of tissue damage and inflammation.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

cluster_Neutrophil Neutrophil cluster_Endothelium Endothelial Cell PR3 Proteinase 3 (PR3) NE Neutrophil Elastase (NE) PR3->NE Co-localization EndothelialDamage Endothelial Damage NE->EndothelialDamage Degradation of ECM ANCA ANCA ANCA->PR3 Binding & Activation NE_Inhibitor NE Inhibitor 3 NE_Inhibitor->NE Inhibition VesselWall Vessel Wall Destruction EndothelialDamage->VesselWall Leads to

Caption: Pathogenic role of Neutrophil Elastase in GPA and the point of intervention for NE Inhibitor 3.

start Start patient_samples Isolate Neutrophils (GPA Patients & Healthy Controls) start->patient_samples culture Culture Neutrophils +/- ANCA Stimulation patient_samples->culture treatment Treat with NE Inhibitor 3 culture->treatment assay Measure NE Activity (Fluorogenic Substrate) treatment->assay analysis Data Analysis (IC50 Determination) assay->analysis end End analysis->end

Caption: Experimental workflow for in vitro evaluation of NE Inhibitor 3 on neutrophils from GPA patients.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the investigation of neutrophil elastase inhibitors for GPA.

Protocol 1: In Vitro Neutrophil Elastase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human neutrophil elastase.

Materials:

  • Purified human neutrophil elastase (commercially available)

  • Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100)

  • Test compound (e.g., "this compound")

  • Positive control inhibitor (e.g., Sivelestat)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the diluted test compound, positive control, or vehicle control.

  • Add purified human neutrophil elastase to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission) every minute for 30 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Inhibition of ANCA-Induced Neutrophil Activation

Objective: To assess the ability of a test compound to inhibit the activation of neutrophils from GPA patients stimulated with ANCA.

Materials:

  • Whole blood from GPA patients (ANCA-positive) and healthy controls

  • Neutrophil isolation kit

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Test compound

  • ANCA-positive IgG (purified from patient plasma) or control IgG

  • Flow cytometer

  • Fluorescently labeled antibodies against activation markers (e.g., CD11b, CD62L)

Procedure:

  • Isolate neutrophils from fresh whole blood using a density gradient centrifugation method.

  • Resuspend the isolated neutrophils in RPMI-1640 medium supplemented with 10% FBS.

  • Pre-incubate the neutrophils with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

  • Stimulate the neutrophils with ANCA-positive IgG or control IgG for 1 hour at 37°C.

  • Stain the cells with fluorescently labeled antibodies against neutrophil activation markers.

  • Analyze the expression of activation markers using a flow cytometer.

  • Quantify the median fluorescence intensity (MFI) for each marker and compare the MFI between treated and untreated cells to determine the inhibitory effect of the compound.

Protocol 3: In Vivo Murine Model of ANCA-Associated Vasculitis

Objective: To evaluate the therapeutic efficacy of a test compound in a mouse model of ANCA-associated vasculitis.

Materials:

  • C57BL/6 mice

  • Myeloperoxidase (MPO) or Proteinase 3 (PR3) for immunization

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Lipopolysaccharide (LPS)

  • Test compound formulated for in vivo administration

  • Materials for urine and blood collection

  • Histology equipment and reagents

Procedure:

  • Induce the model by immunizing mice with MPO or PR3 emulsified in CFA, followed by booster immunizations with MPO or PR3 in IFA.

  • After the final booster, administer a low dose of LPS to trigger the onset of vasculitis.

  • Administer the test compound or vehicle control to the mice daily, starting from the day of LPS injection.

  • Monitor the mice for signs of disease, including weight loss, hematuria, and proteinuria.

  • Collect blood samples to measure ANCA titers and markers of renal function (e.g., BUN, creatinine).

  • At the end of the study, euthanize the mice and collect organs (lungs, kidneys) for histological analysis to assess the severity of vasculitis and tissue damage.

  • Score the histological sections for the degree of inflammation, necrosis, and crescent formation in the glomeruli.

  • Compare the disease parameters between the treated and control groups to determine the in vivo efficacy of the test compound.

Conclusion

The inhibition of neutrophil elastase represents a targeted therapeutic strategy with the potential to ameliorate the inflammatory processes central to the pathogenesis of Granulomatosis with Polyangiitis. The protocols and data presented herein provide a framework for the preclinical evaluation of novel neutrophil elastase inhibitors. Further research is warranted to identify and characterize specific inhibitors, such as the conceptual "this compound," and to translate these findings into clinical applications for patients with GPA.

References

Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of Neutrophil Elastase Inhibitor 3 for Therapeutic Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in host defense by degrading proteins of pathogens, its dysregulation and excessive activity are implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the inhibition of neutrophil elastase has emerged as a promising therapeutic strategy.

This document provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Neutrophil Elastase Inhibitor 3, a benzoxazinone (B8607429) analog. Due to the limited publicly available data for this specific compound, representative data from other well-characterized neutrophil elastase inhibitors, such as Alvelestat (AZD9668) and Sivelestat, are included to provide a comprehensive framework for research and development.

Pharmacodynamics

The primary pharmacodynamic effect of neutrophil elastase inhibitors is the reduction of the enzymatic activity of neutrophil elastase. This is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

Table 1: In Vitro Potency of Neutrophil Elastase Inhibitors

CompoundClassTargetIC50Notes
This compound (compound 13) BenzoxazinoneNE Release80.8 nM[1]A benzoxazinone analog that also shows effects on superoxide (B77818) anion generation.[1]
Alvelestat (AZD9668) PyridoneHuman NE0.4 nM[2]Highly selective over other related proteases like cathepsin G and proteinase 3.[2]
Sivelestat N/AHuman NE18.78 nM[3]A selective inhibitor of human neutrophil elastase.[3]
PD05 BenzoxazinoneHuman NEKd = 1.63 nM[4]Shows competitive inhibition with a high binding affinity.[4]
Signaling Pathways Modulated by Neutrophil Elastase

Neutrophil elastase can activate multiple signaling pathways that contribute to inflammation and tissue damage. Inhibitors of NE are designed to disrupt these pathological cascades.

NE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Epithelial Cell Neutrophil Neutrophil NE Neutrophil Elastase Neutrophil->NE Release ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degradation ROS Reactive Oxygen Species (ROS) NE->ROS Induces PI3K_Akt PI3K/Akt Pathway NE->PI3K_Akt Activates NE_Inhibitor NE Inhibitor 3 NE_Inhibitor->NE Inhibition MAPK MAP Kinase Pathway ROS->MAPK Inflammation Inflammation (e.g., MUC5AC expression) MAPK->Inflammation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Promotes

Caption: Simplified signaling pathway of Neutrophil Elastase and its inhibition.

Pharmacokinetics

The pharmacokinetic profile determines the absorption, distribution, metabolism, and excretion (ADME) of a drug, which is critical for designing effective dosing regimens.

Table 2: Pharmacokinetic Parameters of Representative Oral Neutrophil Elastase Inhibitors

ParameterAlvelestat (AZD9668) in Healthy VolunteersNotes
Administration OralData from single and multiple dose studies.[5][6]
Tmax (median) 0.5 - 1.5 hours[5][6]Time to reach maximum plasma concentration.
t1/2 Short elimination half-lifeConsistent with twice-daily dosing.[5]
Metabolism ~40% eliminated renally as unchanged compound[5]
Accumulation NegligibleSteady state reached by Day 2 of twice-daily dosing.[5]
Dose Linearity Pharmacokinetics were dose-linear.[5]

Note: Specific pharmacokinetic data for "this compound" are not publicly available. The data for Alvelestat are presented as a representative example for a potent, orally available NE inhibitor.

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against purified human neutrophil elastase.

in_vitro_assay_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Human NE - Substrate (e.g., MeOSuc-AAPV-AMC) - Test Compound dilutions Plate_Setup Add buffer, NE, and test compound/vehicle to 96-well plate Reagents->Plate_Setup Incubation1 Incubate at 37°C for 5-10 minutes Plate_Setup->Incubation1 Add_Substrate Add fluorescent substrate to all wells Incubation1->Add_Substrate Measurement Measure fluorescence kinetically (Ex/Em = 400/505 nm) at 37°C for 30-60 min Add_Substrate->Measurement Plot_Data Plot % inhibition vs. log[Inhibitor] Measurement->Plot_Data Calculate_IC50 Calculate IC50 value using non-linear regression Plot_Data->Calculate_IC50

Caption: Workflow for in vitro Neutrophil Elastase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100).

    • Reconstitute purified human neutrophil elastase in assay buffer to a working concentration (e.g., 25 mU/mL).

    • Prepare a stock solution of a fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin) in DMSO. Dilute to a working concentration in assay buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

  • Assay Performance:

    • In a 96-well black microplate, add assay buffer, diluted test compound or vehicle (for control wells), and the human neutrophil elastase solution.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) in a kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Inhibition of NE Release from Activated Neutrophils

This protocol assesses the ability of a compound to inhibit the release of neutrophil elastase from stimulated human neutrophils.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).

  • Cell Treatment:

    • Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+/Mg2+).

    • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle for 15-30 minutes at 37°C.

    • Stimulate the neutrophils with an activating agent such as fMLP (N-formylmethionyl-leucyl-phenylalanine) or PMA (phorbol 12-myristate 13-acetate) for a defined period (e.g., 30-60 minutes).

  • Quantification of NE Activity:

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant and measure the elastase activity using the in vitro assay described above.

  • Data Analysis: Calculate the IC50 for the inhibition of NE release.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Lung Injury in Mice

This animal model is used to evaluate the in vivo efficacy of neutrophil elastase inhibitors in a model of acute lung inflammation.

in_vivo_workflow Animal_Acclimation Acclimatize Mice Grouping Randomize into Groups: - Vehicle Control - LPS + Vehicle - LPS + NE Inhibitor Animal_Acclimation->Grouping Dosing Administer NE Inhibitor (e.g., oral gavage) Grouping->Dosing LPS_Challenge Induce Lung Injury (Intratracheal LPS) Dosing->LPS_Challenge Endpoint Euthanize at a specific time point (e.g., 24 hours post-LPS) LPS_Challenge->Endpoint BALF_Collection Collect Bronchoalveolar Lavage Fluid (BALF) Endpoint->BALF_Collection Histology Perform Lung Histology (H&E staining) Endpoint->Histology Analysis Analyze BALF: - Total and differential cell counts - Protein concentration - Cytokine levels (e.g., IL-6, TNF-α) - NE activity BALF_Collection->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis Histology->Data_Analysis

Caption: Workflow for in vivo evaluation in a mouse model of lung injury.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Dosing: Administer the test compound (e.g., this compound) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses, typically 1-2 hours before the inflammatory challenge.

  • Induction of Lung Injury: Anesthetize the mice and intratracheally instill a solution of LPS to induce acute lung inflammation.

  • Endpoint Analysis (e.g., 24 hours post-LPS):

    • Collect bronchoalveolar lavage fluid (BALF) to assess inflammatory cell infiltration (total and differential cell counts), protein leakage (a measure of lung permeability), and cytokine levels.

    • Measure neutrophil elastase activity in the BALF.

    • Harvest the lungs for histological analysis to assess the degree of lung injury (e.g., alveolar wall thickening, inflammatory cell infiltration).

  • Data Analysis: Compare the readouts from the inhibitor-treated groups with the vehicle-treated LPS group to determine the efficacy of the compound in reducing lung inflammation and injury. For instance, a study showed that an intravenous administration of 1 mg/kg of this compound (compound 13) significantly attenuated the increase in myeloperoxidase (MPO) activity and edema in the lungs of rats after trauma-hemorrhagic shock.[1]

Conclusion

This compound and other compounds in its class represent a promising therapeutic approach for a variety of inflammatory diseases. The protocols and data presented here provide a framework for the preclinical evaluation of these inhibitors. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound to support its clinical development.

References

Safety Operating Guide

Navigating the Safe Disposal of Neutrophil Elastase Inhibitor 3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Neutrophil elastase inhibitor 3, a benzoxazinone (B8607429) analog used in research.[1] While specific disposal instructions should always be obtained from the manufacturer's Safety Data Sheet (SDS), this document outlines general best practices based on established laboratory safety protocols for chemical waste management.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

Recommended PPE:

  • Gloves: Wear appropriate chemical-resistant gloves, such as nitrile rubber. A minimum thickness of 0.11 mm with a breakthrough time of 480 minutes is recommended for handling similar chemical compounds.[2]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

  • Lab Coat: A lab coat should be worn to protect skin and clothing from contamination.

Always wash hands thoroughly after handling the material, especially before eating, drinking, or smoking.[2] Work clothing and protective equipment should be routinely washed to remove contaminants.[2]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further exposure.

  • Small Spills: For minor spills, wipe up the material with an absorbent cloth or fleece.[2] The contaminated area should then be thoroughly cleaned to remove any residual contamination.[2]

  • Large Spills: In the case of a larger spill, stop the flow of the material if it can be done without risk.[2] Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth, and place it into appropriate containers for disposal.[2] Following product recovery, flush the area with water.[2] Never return spilled material to its original container for re-use.[2]

III. Waste Categorization and Segregation

Proper categorization and segregation of chemical waste are critical for safe disposal and regulatory compliance. This compound, as a chemical compound, should be treated as hazardous chemical waste unless explicitly stated otherwise in the specific SDS.

  • Do Not Dispose in Regular Trash or Sewer Systems: As a general rule, chemical waste should not be disposed of in the regular trash or poured down the sink.[3] The Resource Conservation and Recovery Act (RCRA) prohibits the disposal of hazardous waste in this manner.[3]

  • Segregation: Store chemical waste in designated Satellite Accumulation Areas.[4] It is essential to segregate incompatible chemicals to prevent violent reactions or the generation of toxic fumes.[3][4] For instance, halogenated and non-halogenated solvents should be kept in separate waste streams.[5]

IV. Waste Container Labeling and Storage

Accurate labeling and proper storage of waste containers are non-negotiable for maintaining a safe laboratory environment.

  • Container Requirements: Use containers that are chemically compatible with the waste, free from damage, and have secure, leak-proof closures.[3] Plastic containers are often preferred.[4]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[4][5] The label should include:

    • The full chemical name of the contents (e.g., "this compound").

    • The associated hazards (e.g., irritant, toxic).

    • The accumulation start date.[6]

    • The name of the Principal Investigator (PI), department, building, and room number.[5]

  • Storage: Store waste containers in a well-ventilated area and use secondary containment to prevent spills from reaching drains.[5][6] Keep containers closed except when adding or removing waste.[4][5]

Parameter Guideline Source
Maximum Storage Time (Academic Labs) 6 months within the facility[3]
Maximum Accumulation (General Hazardous Waste) 55 gallons[4][5]
Maximum Accumulation (Acutely Toxic Waste) 1 quart of liquid or 1 kilogram of solid[4][5]
Opened Container Disposal Timeline Within 6 months[7]
Unopened Container Disposal Timeline Within 1 year[7]

Table 1: Quantitative Guidelines for Hazardous Waste Storage.

V. Disposal of Empty Containers

Even empty containers can retain product residue and must be handled appropriately.

  • Acute Hazardous Waste Containers: If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[7]

  • Other Hazardous Waste Containers: For containers that held other types of hazardous waste, they can typically be disposed of as regular trash once all the waste has been poured out, leaving minimal residue.[7] The chemical label should be defaced, and the cap removed before disposal.[7]

VI. Final Disposal Procedures

The final step in the disposal process is to arrange for the collection of the chemical waste by a certified hazardous waste disposal company or your institution's Environmental Health and Safety (EHRS) office.[4]

  • Contact for Pick-up: Do not transport hazardous waste yourself.[7] Contact your institution's designated office (e.g., EHRS, Office of Clinical and Research Safety) to schedule a waste pick-up.[4][7]

  • Documentation: Maintain detailed records of waste generation, storage, and disposal for regulatory compliance.[6]

Below is a logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposal A Consult Specific Safety Data Sheet (SDS) B Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses - Lab coat A->B C Categorize as Hazardous Chemical Waste B->C D Segregate from Incompatible Chemicals C->D E Use a Designated, Labeled Waste Container D->E F Label Container Correctly: - Chemical Name - Hazards - Accumulation Date E->F G Store in a Ventilated Area with Secondary Containment F->G H Keep Container Securely Closed G->H I Do Not Dispose in Sink or Regular Trash H->I J Arrange for Professional Disposal (e.g., EHRS) I->J K Maintain Disposal Records J->K

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Operational Guide for Handling Neutrophil Elastase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, logistical, and procedural information for researchers, scientists, and drug development professionals working with Neutrophil Elastase Inhibitor 3. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, as well as to provide a framework for its experimental use.

I. Safety and Logistics

A. Personal Protective Equipment (PPE)

Given that "this compound" is a powdered chemical compound for research use, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure laboratory safety. The following PPE should be worn at all times when handling the compound.[1][2][3][4]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesMust be ANSI Z87.1 compliant with side shields to protect against splashes and airborne particles.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the recommended minimum.[1] Consider double-gloving for added protection.[1] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat is recommended.[3][5] It should be fully buttoned to protect clothing and skin from potential spills.
Respiratory Protection RespiratorA respirator may be necessary when handling the powder outside of a chemical fume hood or in poorly ventilated areas to prevent inhalation.[3]
Foot Protection Closed-Toe ShoesShoes should fully cover the feet to protect against spills and falling objects.[3][4]

B. Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

ParameterGuidelineSource
Storage Temperature Stock solution: -80°C for up to 6 months; -20°C for up to 1 month.[6]
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder. Avoid direct contact with skin, eyes, and clothing.[7]
Hygiene Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]

C. Disposal Plan

The disposal of this compound and any contaminated materials must adhere to institutional and local environmental regulations.[9][10][11]

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.
Contaminated Labware Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container.
Empty Containers Empty containers may retain product residue and should be disposed of as hazardous waste.[8]

II. Experimental Protocols

A. In Vitro Neutrophil Elastase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound in a laboratory setting.[12][13]

Materials:

  • This compound

  • Human Neutrophil Elastase (HNE)

  • HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)[12]

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)[12]

  • Soybean trypsin inhibitor (for stopping the reaction)[12]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the inhibitor stock solution to create a range of test concentrations.

  • In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the HNE enzyme solution. Incubate for a predetermined time at 37°C.

  • Initiate the reaction by adding the HNE substrate to each well.

  • Monitor the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

  • Stop the reaction by adding soybean trypsin inhibitor.[12]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

B. Experimental Workflow Diagram

G In Vitro Neutrophil Elastase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock and Dilutions add_reagents Add Buffer, Inhibitor, and Enzyme to Plate prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate incubate Incubate at 37°C add_reagents->incubate incubate->add_substrate read_plate Monitor Absorbance/ Fluorescence add_substrate->read_plate stop_reaction Stop Reaction read_plate->stop_reaction calculate_inhibition Calculate % Inhibition stop_reaction->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for in vitro neutrophil elastase inhibition assay.

III. Signaling Pathways

A. Neutrophil Elastase Signaling Pathway

Neutrophil elastase is involved in various signaling pathways that regulate inflammation and immune responses.[14][15][16][17][18] Understanding these pathways is crucial for researchers developing inhibitors.

G Simplified Neutrophil Elastase Signaling Pathway NE Neutrophil Elastase (NE) PKCdelta PKCδ NE->PKCdelta Inhibitor NE Inhibitor 3 Inhibitor->NE Inhibits Duox1 Duox1 PKCdelta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: Simplified signaling cascade initiated by Neutrophil Elastase.[17]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.